Angelicolide
Description
Structure
2D Structure
3D Structure
Properties
InChI |
InChI=1S/C24H28O4/c1-3-9-19-20(10-4-2)24(18-14-8-6-12-16(18)22(26)28-24)23(19)17-13-7-5-11-15(17)21(25)27-23/h5-6,11-12,19-20H,3-4,7-10,13-14H2,1-2H3 | |
|---|---|---|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSDFCPDLBLFHAT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1C(C2(C13C4=C(C=CCC4)C(=O)O3)C5=C(C=CCC5)C(=O)O2)CCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Angelicolide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029317 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
90826-58-7 | |
| Record name | Angelicolide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090826587 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Angelicolide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029317 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
157 °C | |
| Record name | Angelicolide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029317 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
Angelicolide: A Technical Guide for Researchers
CAS Number: 90826-58-7
This technical guide provides a comprehensive overview of Angelicolide, a natural compound belonging to the coumarin class.[1] It is intended for researchers, scientists, and drug development professionals interested in its chemical properties, biological activities, and potential therapeutic applications.
Physicochemical Properties
This compound is a phytochemical with the molecular formula C₂₄H₂₈O₄ and a molecular weight of 380.484 g/mol .[1] Its purity is typically in the range of 95% to 99%, as determined by methods such as High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD) or Evaporative Light Scattering Detection (HPLC-ELSD).[1] Identification of the compound is confirmed using mass spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy.[1]
| Property | Value | Source |
| CAS Number | 90826-58-7 | [1] |
| Molecular Formula | C₂₄H₂₈O₄ | [1] |
| Molecular Weight | 380.484 g/mol | [1] |
| Purity | 95% - 99% | [1] |
| Estimated Water Solubility | 15.59 mg/L at 25°C | [2] |
| Compound Type | Coumarin | [1] |
Biological Activities and Therapeutic Potential
While research specifically on this compound is emerging, the broader class of compounds from the Angelica genus, including phthalides and coumarins, has demonstrated a range of significant biological activities. These activities suggest potential therapeutic applications for this compound in various disease areas.
Anti-Inflammatory Activity
Compounds isolated from Angelica species have shown notable anti-inflammatory properties. For instance, Angesinenolide B, a phthalide dimer, has been found to exert its anti-inflammatory effects by suppressing the Mitogen-Activated Protein Kinase (MAPK) and Signal Transducer and Activator of Transcription (STAT) signaling pathways. It is important to note that this particular compound did not affect the Nuclear Factor-kappa B (NF-κB) signaling pathway. In contrast, extracts from Angelica gigas Nakai have demonstrated immune-enhancing effects through the activation of both the MAPK and NF-κB signaling pathways. These findings highlight the potential of Angelica-derived compounds, and by extension this compound, as modulators of key inflammatory pathways.
Neuroprotective Effects
Phthalides and other constituents of Angelica species have been investigated for their neuroprotective potential. Research has shown that certain compounds from Angelica can protect neuronal cells from damage. This suggests that this compound may also possess neuroprotective properties, a hypothesis that warrants further investigation to understand its mechanism of action in the context of neurodegenerative diseases.
Anticancer Potential
Various compounds derived from Angelica have been evaluated for their cytotoxic activities against different cancer cell lines. This indicates a potential role for this compound in oncology research. Future studies should focus on determining the specific cancer cell lines sensitive to this compound and elucidating the molecular mechanisms underlying its potential anticancer effects.
Experimental Protocols
To facilitate further research on this compound, this section outlines standard experimental protocols for assessing its biological activities.
Anti-Inflammatory Assays
3.1.1. Cell Culture
-
RAW 264.7 murine macrophage cells are a commonly used cell line for in vitro anti-inflammatory studies.
3.1.2. Nitric Oxide (NO) Production Assay (Griess Assay)
-
Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.
-
Pre-treat the cells with various concentrations of this compound for a specified time.
-
Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response.
-
After incubation, collect the cell culture supernatant.
-
Mix the supernatant with Griess reagent and measure the absorbance at 540 nm to quantify nitrite concentration, an indicator of NO production.
3.1.3. Cytokine Quantification (ELISA)
-
Culture and treat RAW 264.7 cells with this compound and LPS as described above.
-
Collect the cell culture supernatant.
-
Use commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits to quantify the levels of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).
Neuroprotection Assays
3.2.1. Cell Culture
-
SH-SY5Y human neuroblastoma cells are a widely used model for neuroprotection studies.
3.2.2. Cytotoxicity/Cell Viability Assay (MTT Assay)
-
Seed SH-SY5Y cells in a 96-well plate.
-
Induce neurotoxicity using a relevant agent (e.g., 6-hydroxydopamine for Parkinson's disease models, or amyloid-beta for Alzheimer's disease models).
-
Treat the cells with different concentrations of this compound.
-
After incubation, add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well.
-
Incubate to allow the formation of formazan crystals.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Measure the absorbance at 570 nm to determine cell viability.
3.2.3. Reactive Oxygen Species (ROS) Measurement
-
Culture and treat SH-SY5Y cells as described for the neurotoxicity model.
-
Load the cells with a fluorescent ROS indicator dye (e.g., DCFH-DA).
-
Measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer to quantify intracellular ROS levels.
Anticancer Assays
3.3.1. Cell Culture
-
A panel of human cancer cell lines relevant to the research focus should be used (e.g., MCF-7 for breast cancer, A549 for lung cancer, etc.).
3.3.2. Cell Viability/Cytotoxicity Assay
-
The MTT assay, as described in the neuroprotection section, is a standard method to assess the cytotoxic effect of this compound on cancer cells.
-
Alternatively, assays like the CellTox™ Green Cytotoxicity Assay, which measures the release of a dye from cells with compromised membrane integrity, can be employed.
Signaling Pathway Analysis
To elucidate the mechanism of action of this compound, it is crucial to investigate its effects on key signaling pathways implicated in inflammation, cell survival, and proliferation.
Western Blotting for NF-κB and MAPK Pathways
-
Culture and treat relevant cells (e.g., RAW 264.7 for inflammation, or cancer cell lines) with this compound and a stimulus (e.g., LPS or a growth factor).
-
Lyse the cells and collect the protein extracts.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Probe the membrane with primary antibodies specific for key proteins in the NF-κB (e.g., p-p65, IκBα) and MAPK (e.g., p-ERK, p-p38, p-JNK) pathways.
-
Use appropriate secondary antibodies and a detection system to visualize the protein bands.
-
Quantify the band intensities to determine the effect of this compound on the phosphorylation and expression of these signaling proteins.
Workflow for Investigating this compound's Effect on Signaling Pathways
References
Unveiling the Natural Origins of Angelicolide: A Technical Guide for Researchers
For Immediate Release
Shanghai, China – November 19, 2025 – Angelicolide, a dihydrofuranocoumarin with potential therapeutic applications, is primarily found in select species of the Angelica genus, notably Angelica sinensis and Angelica archangelica. This technical guide provides an in-depth overview of the natural sources, biosynthesis, and methodologies for the extraction and isolation of this compound, tailored for researchers, scientists, and drug development professionals.
Natural Sources and Quantification
This compound has been identified as a constituent of several plants within the Apiaceae family. The most significant sources are the roots of Angelica sinensis (Oliv.) Diels, commonly known as "Dang Gui," a well-regarded herb in traditional Chinese medicine, and Angelica archangelica L., or garden angelica.
While extensive quantitative data for many phytochemicals in these plants are available, specific concentrations and yields for this compound are not widely reported in publicly available literature. However, analysis of related compounds can provide an estimate of potential yields. For instance, studies on Angelica sinensis have quantified various phthalides and coumarins, with concentrations varying based on the plant's origin, age, and the specific part of the root analyzed. Researchers should anticipate that this compound yields will likely be in the milligram per gram range of dried plant material, necessitating efficient extraction and purification protocols.
Table 1: Quantitative Data of Selected Compounds in Angelica Species
| Plant Species | Compound | Plant Part | Concentration/Yield | Analytical Method |
| Angelica sinensis | Z-ligustilide | Root | 0.005 - 37.7 mg/g DW[1][2] | GC-MS, UPLC-MS/MS |
| Angelica sinensis | Ferulic acid | Root | 0.04 - 1.5% | UPLC |
| Angelica archangelica | Imperatorin | Fruits | High yield | ASE |
Note: Specific quantitative data for this compound is currently limited in published research. The data for related compounds is provided for context.
Experimental Protocols: Extraction and Isolation of this compound
The following protocols are based on established methods for the isolation of furanocoumarins and dihydrofuranocoumarins from Angelica species. These should be optimized for this compound based on preliminary experimental results.
Supercritical Fluid Extraction (SFE)
Supercritical CO2 extraction is an environmentally friendly and efficient method for extracting non-polar to moderately polar compounds like this compound.
-
Sample Preparation: Dried and powdered root material of Angelica sinensis or Angelica archangelica (particle size ~40 µm) is used.
-
SFE System Parameters:
-
Co-solvent: Ethanol (5-10%) can be added to the supercritical CO2 to increase the polarity of the fluid and enhance the extraction of coumarins.
-
Pressure: 15-25 MPa
-
Temperature: 40-60 °C
-
Extraction Time: 2 hours
-
CO2 Flow Rate: 20 L/h
-
-
Fraction Collection: The extract is collected by stepwise depressurization in separator vessels.
-
Post-Extraction Processing: The collected extract is concentrated under reduced pressure to yield a crude extract.
Solvent Extraction
Traditional solvent extraction methods remain effective for obtaining this compound.
-
Sample Preparation: Air-dried and coarsely powdered plant material.
-
Solvent Selection: Chloroform has been identified as an effective solvent for extracting non-polar, biologically active compounds from Angelica archangelica roots. Other solvents like n-hexane, ethyl acetate, and methanol can also be used.
-
Extraction Procedure (Soxhlet):
-
Place the powdered plant material in a thimble.
-
Extract with the chosen solvent in a Soxhlet apparatus for 6-8 hours.
-
Concentrate the resulting extract using a rotary evaporator.
-
Isolation and Purification by Column Chromatography
-
Stationary Phase: Silica gel (100-200 mesh) is commonly used.
-
Column Packing: The silica gel is packed into a glass column as a slurry in a non-polar solvent (e.g., n-hexane).
-
Sample Loading: The crude extract is adsorbed onto a small amount of silica gel and loaded onto the top of the column.
-
Elution: A gradient elution is performed, starting with a non-polar solvent and gradually increasing the polarity. A typical gradient could be n-hexane with an increasing proportion of ethyl acetate (e.g., from 100:0 to 0:100).
-
Fraction Collection and Analysis: Fractions are collected and analyzed by Thin Layer Chromatography (TLC) to identify those containing this compound. Fractions with similar TLC profiles are combined.
-
Final Purification: Further purification can be achieved using preparative High-Performance Liquid Chromatography (HPLC) with a suitable reversed-phase column (e.g., C18) and a mobile phase such as a methanol-water or acetonitrile-water gradient.
Biosynthesis of this compound
This compound, as an angular dihydrofuranocoumarin, is biosynthesized via the phenylpropanoid and mevalonate pathways. The biosynthesis of the core coumarin structure originates from phenylalanine.
-
Phenylpropanoid Pathway: Phenylalanine is converted to cinnamic acid, which is then hydroxylated to form p-coumaric acid. Further hydroxylation and ortho-hydroxylation lead to the formation of umbelliferone, a key intermediate in coumarin biosynthesis.
-
Formation of the Furan Ring: Umbelliferone undergoes prenylation at the C8 position, catalyzed by a prenyltransferase, to form osthenol.
-
Cyclization and Dihydrofuran Ring Formation: Osthenol is then believed to undergo cyclization to form (+)-columbianetin. The subsequent enzymatic steps leading to the specific dihydrofuran structure of this compound are not yet fully elucidated but likely involve specific hydroxylases and reductases.
Signaling Pathways and Biological Activity
The specific signaling pathways modulated by this compound are an active area of research. However, studies on related furanocoumarins provide insights into its potential mechanisms of action. Furanocoumarins are known to interact with various cellular targets and signaling cascades, including:
-
Anti-inflammatory pathways: Inhibition of pro-inflammatory cytokines and mediators through pathways such as NF-κB.
-
Anticancer activity: Induction of apoptosis and cell cycle arrest in cancer cells through modulation of pathways like PI3K/Akt and MAPK.
Further research, including molecular docking studies and in vitro/in vivo assays, is required to elucidate the precise molecular targets and signaling pathways directly affected by this compound.
This technical guide serves as a foundational resource for the scientific community to advance the research and development of this compound as a potential therapeutic agent. The provided methodologies and pathways offer a starting point for further investigation and optimization.
References
The Pivotal Role of Z-Ligustilide from Ligusticum chuanxiong in Drug Discovery: A Technical Guide
An Important Clarification: Initial investigations into Ligusticum chuanxiong as a source of Angelicolide have revealed that this compound is not a recognized constituent of this plant. The primary bioactive compounds that have been extensively studied and are of significant interest to the scientific community are phthalides, with (Z)-ligustilide being one of the most abundant and pharmacologically active. This guide will therefore focus on (Z)-ligustilide as a key therapeutic agent derived from Ligusticum chuanxiong, providing a comprehensive technical overview for researchers, scientists, and drug development professionals.
(Z)-ligustilide, a major lipophilic component of Ligusticum chuanxiong Hort. (Chuanxiong), has garnered considerable attention for its wide spectrum of pharmacological activities.[1] This technical guide delves into the extraction, quantification, and mechanistic actions of (Z)-ligustilide, offering a valuable resource for its potential development as a therapeutic agent.
Quantitative Analysis of (Z)-Ligustilide in Ligusticum chuanxiong
The concentration of (Z)-ligustilide in the rhizome of Ligusticum chuanxiong can vary depending on the cultivation area and processing methods.[2] High-performance liquid chromatography (HPLC) is a commonly employed technique for the accurate quantification of this compound.[2]
| Plant Material | Compound | Average Content (mg/g of dried rhizome) | Analytical Method | Reference |
| Ligusticum chuanxiong | (Z)-ligustilide | 7.40 ± 3.54 | HPLC | [2] |
| Ligusticum chuanxiong | (Z)-ligustilide | Not less than 0.66% (calculated on the dried basis) | HPLC | [2] |
| Volatile oil of Ligusticum chuanxiong | (Z)-ligustilide | 58% | Not Specified | [3] |
Experimental Protocols
Extraction and Isolation of (Z)-Ligustilide
1. Supercritical Fluid Extraction (SFE)
This method is optimized for the extraction of volatile compounds like ligustilide.[4]
-
Apparatus: Supercritical fluid extractor.
-
Procedure:
-
The dried rhizome of Ligusticum chuanxiong is pulverized.
-
The powdered material is subjected to SFE under the following optimized conditions:
-
Temperature: 40°C
-
Pressure: 27.6 MPa
-
Static extraction time: 3 minutes
-
Dynamic extraction volume: 7 ml of CO2
-
Modifier: 0.1 ml of CHCl3
-
-
The extracts are collected using a solid-liquid trap to minimize the loss of volatile substances.[4]
-
The collected extract is then analyzed by HPLC.[4]
-
2. Ultrasonic-Assisted Extraction (UAE) followed by Column Chromatography
This method is suitable for laboratory-scale extraction and purification.
-
Apparatus: Ultrasonic bath, rotary evaporator, chromatography columns.
-
Procedure:
-
Powdered dry rhizomes of Ligusticum chuanxiong are soaked in petroleum ether (solid-liquid ratio of 1:5 to 1:10 g/ml).
-
The mixture is subjected to ultrasonic extraction for 1-2 hours, and this process is repeated 1-5 times.
-
The combined extracts are filtered and concentrated under reduced pressure to obtain a paste.
-
The crude extract is then subjected to silica gel column chromatography for separation.
-
The column is eluted with a gradient of petroleum ether and ethyl acetate or acetone to yield high-purity (Z)-ligustilide.
-
3. High-Speed Counter-Current Chromatography (HSCCC)
HSCCC is an effective technique for the separation and purification of (Z)-ligustilide from the essential oil of Ligusticum chuanxiong.[5]
-
Apparatus: High-Speed Counter-Current Chromatograph.
-
Procedure:
-
The essential oil is first obtained from the dried roots using supercritical fluid extraction.
-
A two-phase solvent system is prepared. An optimal system consists of n-hexane–ethyl acetate–methanol–water–acetonitrile in a ratio of 8:2:5:5:3 (v/v/v/v/v).[5]
-
The essential oil is subjected to HSCCC using the selected solvent system.
-
Fractions are collected and analyzed by Gas Chromatography (GC) to determine the purity of the isolated (Z)-ligustilide.[5]
-
Quantification by High-Performance Liquid Chromatography (HPLC)
-
Apparatus: HPLC system with a UV detector.
-
Column: Alltima C18 column (4.6 mm x 150 mm, 5 µm).[2]
-
Mobile Phase: Acetonitrile and water (60:40).[2]
-
Flow Rate: 1.0 mL/min.[2]
-
Detection Wavelength: 350 nm.[2]
-
Procedure:
-
Prepare standard solutions of (Z)-ligustilide of known concentrations.
-
Prepare the sample extract of Ligusticum chuanxiong.
-
Inject the standard and sample solutions into the HPLC system.
-
Identify the (Z)-ligustilide peak in the sample chromatogram by comparing the retention time with the standard.
-
Quantify the amount of (Z)-ligustilide in the sample by comparing the peak area with the calibration curve generated from the standard solutions.
-
Signaling Pathways Modulated by (Z)-Ligustilide
(Z)-ligustilide exerts its diverse pharmacological effects by modulating multiple key signaling pathways.
Anti-inflammatory Signaling Pathways
(Z)-ligustilide demonstrates potent anti-inflammatory properties by inhibiting the activation of the NF-κB and MAPK signaling pathways.[6][7]
References
- 1. Z-ligustilide: A review of its pharmacokinetics and pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [Determination of ligustilide for quality assessment of Ligusticum chuanxiong] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evaluation of the Pharmaceutical Activities of Chuanxiong, a Key Medicinal Material in Traditional Chinese Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [The determination of ligustilide in Ligusticum chuanxiong Hort. by supercritical fluid extraction] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Anti-inflammatory effects of (Z)-ligustilide through suppression of mitogen-activated protein kinases and nuclear factor-κB activation pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Z-ligustilide attenuates lipopolysaccharide-induced proinflammatory response via inhibiting NF-kappaB pathway in primary rat microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
The Biosynthesis of Angelicolide: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Angelicolide, a phthalide found in the renowned medicinal plant Angelica sinensis, has garnered interest for its potential therapeutic properties. Understanding its biosynthesis is crucial for metabolic engineering efforts to enhance its production and for the development of novel pharmaceuticals. This technical guide provides a comprehensive overview of the current understanding of the this compound biosynthesis pathway, integrating data from transcriptomic and metabolomic studies. While the complete pathway is yet to be fully elucidated, this document synthesizes the available evidence to propose a putative pathway and details the key enzymes and experimental protocols relevant to its study.
Proposed Biosynthesis Pathway of this compound
The biosynthesis of this compound is believed to follow the general pathway of phthalide synthesis, which originates from the shikimate and polyketide pathways. Recent studies combining metabolite profiling and transcriptome analysis in Angelica sinensis have identified several candidate enzymes that are likely involved in the accumulation of phthalides, including this compound.
Based on current research, a plausible biosynthetic route to this compound is proposed, starting from primary metabolites and proceeding through key intermediates. It is hypothesized that this compound may be formed via the modification of a central phthalide precursor, such as ligustilide.
Early Stages: From Shikimate Pathway to Phthalide Core
The initial steps are thought to involve the shikimate pathway, providing the aromatic precursor, and the polyketide pathway, contributing to the lactone ring structure. Key enzymes potentially involved in the early stages of phthalide biosynthesis include:
-
Phospho-2-dehydro-3-deoxyheptonate aldolase 2 (DAHPS) : Catalyzes the first committed step of the shikimate pathway.
-
Shikimate dehydrogenase (SDH) : A key enzyme in the shikimate pathway, responsible for the conversion of 3-dehydroshikimate to shikimate.
-
Tyrosine decarboxylase : Potentially involved in providing precursors.
-
Shikimate O-hydroxycinnamoyl transferase : May play a role in modifying shikimate pathway intermediates.
Late Stages: Modification of Phthalide Precursors
The later stages of the pathway likely involve modifications of a common phthalide intermediate. It has been suggested that enzymes such as polyphenol oxidase and shikimate dehydrogenase are involved in the transformation of ligustilide into other phthalides like senkyunolide I. A similar mechanism could be involved in the formation of this compound, potentially through a hydroxylation or related reaction on a precursor molecule.
-
Polyphenol oxidase (PPO) : These enzymes are known to catalyze the oxidation of phenols and could be involved in the modification of the phthalide ring.
-
Primary amine oxidase : Its exact role is yet to be determined but has been identified as a candidate enzyme.
-
Cytochrome P450 enzymes (CYPs) : These enzymes are well-known for their role in the hydroxylation and other modifications of secondary metabolites and are strong candidates for the final steps in this compound biosynthesis.
The following diagram illustrates the proposed biosynthetic pathway of this compound.
Quantitative Data
Quantitative analysis of phthalides in Angelica sinensis provides valuable information for understanding the regulation of the biosynthetic pathway. The table below summarizes the content of major phthalides, including this compound, in different parts of the plant as reported in the literature.
| Compound | Plant Part | Concentration Range (mg/g dry weight) | Reference |
| This compound | Root | Not explicitly quantified alone in cited studies, often grouped with other phthalides. | |
| Z-Ligustilide | Root | 1.77% (of tested components) - 69% (of essential oil) | |
| Senkyunolide A | Root | 0.062% (of tested components) | |
| Ferulic acid | Root | 0.145% (of tested components) |
Note: The concentrations of phthalides can vary significantly based on the plant's origin, cultivation conditions, and processing methods.
Experimental Protocols
Heterologous Expression of Candidate Enzymes
To functionally characterize the enzymes potentially involved in this compound biosynthesis, heterologous expression in a suitable host system is a common approach. Escherichia coli is a frequently used host for the expression of plant-derived enzymes.
Workflow for Heterologous Expression and Functional Characterization:
Enzyme Assay Protocols
Detailed protocols for assaying the activity of two key candidate enzymes, polyphenol oxidase and shikimate dehydrogenase, are provided below. These protocols are based on established methods and can be adapted for the specific enzymes from Angelica sinensis.
1. Polyphenol Oxidase (PPO) Activity Assay
-
Principle : PPO catalyzes the oxidation of phenolic substrates (e.g., catechol) to quinones, which can be monitored spectrophotometrically by measuring the increase in absorbance at a specific wavelength.
-
Reagents :
-
Phosphate buffer (0.1 M, pH 6.5)
-
Catechol solution (0.01 M)
-
Enzyme extract (supernatant from homogenized plant tissue)
-
-
Procedure :
-
Prepare the reaction mixture in a cuvette containing 2.5 ml of phosphate buffer and 0.3 ml of catechol solution.
-
Equilibrate the mixture at the desired temperature (e.g., 25°C).
-
Initiate the reaction by adding 0.2 ml of the enzyme extract.
-
Immediately record the change in absorbance at 495 nm for 5 minutes at 30-second intervals.
-
One unit of PPO activity is typically defined as the amount of enzyme that causes a change in absorbance of 0.001 per minute under the specified conditions.
-
2. Shikimate Dehydrogenase (SDH) Activity Assay
-
Principle : SDH catalyzes the NADPH-dependent reduction of 3-dehydroshikimate to shikimate. The enzyme activity can be determined by monitoring the decrease in absorbance at 340 nm due to the oxidation of NADPH.
-
Reagents :
-
Buffer solution (e.g., 100 mM Tris-HCl, pH 7.5)
-
3-dehydroshikimate (substrate)
-
NADPH (cofactor)
-
Purified recombinant enzyme or plant extract
-
-
Procedure :
-
Prepare the reaction mixture in a cuvette containing the buffer, 3-dehydroshikimate, and NADPH.
-
Incubate the mixture at a constant temperature (e.g., 30°C).
-
Initiate the reaction by adding the enzyme solution.
-
Monitor the decrease in absorbance at 340 nm over time.
-
The rate of NADPH oxidation is proportional to the SDH activity.
-
Conclusion and Future Directions
The biosynthesis of this compound is a complex process that is beginning to be unraveled through modern 'omics' approaches. The proposed pathway and the identification of candidate enzymes provide a solid foundation for future research. The functional characterization of these enzymes through heterologous expression and in vitro assays will be critical to definitively elucidate the complete biosynthetic pathway. Furthermore, understanding the regulatory mechanisms governing the expression of these enzymes will be key to developing strategies for enhancing the production of this medicinally important compound. This guide serves as a valuable resource for scientists and researchers dedicated to advancing our knowledge of natural product biosynthesis and its application in drug development.
Angelicolide and its Class of Coumarins: A Technical Guide for Researchers
Abstract
Angelicolide, a notable member of the coumarin class of phytochemicals, has garnered scientific interest for its potential therapeutic applications. This technical guide provides a comprehensive overview of this compound, including its physicochemical properties and its place within the broader category of coumarins derived from the Angelica genus. While specific quantitative data on the biological activity of this compound remains to be fully elucidated in publicly available literature, this document synthesizes the current knowledge on closely related coumarins, offering insights into its probable anti-inflammatory mechanisms. Detailed experimental protocols for the isolation of analogous compounds and relevant analytical techniques are presented to facilitate further research. Furthermore, this guide illustrates the key signaling pathways potentially modulated by this class of compounds.
Introduction
Coumarins are a diverse class of benzopyrone secondary metabolites ubiquitously found in the plant kingdom, with the Angelica species being a particularly rich source[1][2]. These compounds are renowned for a wide spectrum of pharmacological activities, including anti-inflammatory, anticoagulant, and anticancer properties[1]. This compound, a specific coumarin with the chemical formula C24H28O4 and a molecular weight of 380.484 g/mol , is found within this genus[3]. This guide aims to provide researchers, scientists, and drug development professionals with a detailed technical resource on this compound and its associated class of coumarins. Given the current scarcity of specific data for this compound, this document leverages information from structurally similar coumarins isolated from Angelica species to provide a foundational understanding.
Physicochemical Properties of this compound
A summary of the known physicochemical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| Chemical Formula | C24H28O4 | [3] |
| Molecular Weight | 380.484 g/mol | [3] |
| CAS Number | 90826-58-7 | [3] |
| Class | Coumarin | [3] |
Biological Activity of Related Coumarins from Angelica Species
| Compound | IC50 (µM) for NO Inhibition | Botanical Source | Reference |
| Isopteryxin | 8.8 | Angelica furcijuga | [4] |
| Isoepoxypteryxin | 53 | Angelica furcijuga | [4] |
| (S)-(-)-Oxypeucedanin | 57 | Angelica furcijuga | [4] |
| Imperatorin | 60 | Angelica furcijuga | [4] |
| 3'-Angeloyl-cis-khellactone | 82 | Angelica furcijuga | [4] |
Potential Signaling Pathways
The anti-inflammatory effects of coumarins are often attributed to their modulation of key signaling pathways involved in the inflammatory response. While the specific pathways affected by this compound are yet to be determined, research on related compounds from the Angelica genus suggests potential involvement of the Mitogen-Activated Protein Kinase (MAPK) and Signal Transducer and Activator of Transcription (STAT) pathways. Conversely, some related compounds have been shown not to act via the canonical Nuclear Factor-kappa B (NF-κB) pathway.
References
Angelicolide: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Angelicolide (CAS 90826-58-7) is a natural product classified as a coumarin. Despite its availability from commercial suppliers and a defined chemical structure, detailed scientific literature regarding its discovery, isolation from a specific botanical source, and comprehensive biological activities remains elusive. This guide provides the available chemical and physical data for this compound and outlines general methodologies for the isolation and characterization of coumarins from Angelica species, the purported botanical source. The absence of specific research on this compound necessitates a broader approach, drawing on established protocols for similar compounds from the same genus. This document aims to serve as a foundational resource for researchers interested in exploring the potential of this molecule.
Chemical and Physical Properties of this compound
Quantitative data for this compound is sparse and primarily available from chemical supplier databases. A summary of these properties is presented in Table 1.
| Property | Value | Source |
| CAS Number | 90826-58-7 | Phytochemicals online[1], The Good Scents Company[2] |
| Molecular Formula | C₂₄H₂₈O₄ | Phytochemicals online[1], The Good Scents Company[2] |
| Molecular Weight | 380.48 g/mol | Phytochemicals online[1], The Good Scents Company[2] |
| Compound Type | Coumarin | Phytochemicals online[1] |
| Purity (Typical) | 95% - 99% | Phytochemicals online[1] |
| Identification Methods | Mass Spectrometry (Mass), Nuclear Magnetic Resonance (NMR) | Phytochemicals online[1] |
| Analysis Methods | High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) and/or High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD) | Phytochemicals online[1] |
General Experimental Protocols for Isolation of Coumarins from Angelica Species
While a specific protocol for the isolation of this compound is not available in the scientific literature, a general methodology for the extraction and purification of coumarins from the roots of Angelica species can be described. This protocol is a composite of standard phytochemical techniques.[3][4][5][6]
Plant Material and Extraction
-
Plant Material: The roots of an Angelica species are collected, authenticated, dried, and ground into a coarse powder.
-
Extraction: The powdered plant material is typically extracted sequentially with solvents of increasing polarity, such as n-hexane, dichloromethane (or chloroform), and methanol, using a Soxhlet apparatus.[3][4] This stepwise extraction facilitates the separation of compounds based on their polarity.
Fractionation and Isolation
-
Solvent Partitioning: The crude extracts are concentrated under reduced pressure. The resulting residues can be suspended in a water-methanol mixture and partitioned with immiscible solvents like n-hexane and ethyl acetate to achieve a preliminary separation of compounds.
-
Chromatographic Techniques:
-
Column Chromatography: The fractions obtained from solvent partitioning are subjected to column chromatography over silica gel. Elution is performed with a gradient of solvents, typically starting with a non-polar solvent (e.g., n-hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate).[3]
-
Preparative Thin-Layer Chromatography (pTLC): Fractions from column chromatography containing mixtures of compounds can be further purified by pTLC using an appropriate solvent system.[3][4]
-
High-Performance Liquid Chromatography (HPLC): Final purification of the isolated compounds is often achieved using preparative or semi-preparative HPLC, which offers high resolution and purity.[4]
-
High-Speed Counter-Current Chromatography (HSCCC): This technique is particularly effective for the separation and purification of coumarins from Angelica species, using a two-phase solvent system.[6]
-
Structure Elucidation
The chemical structure of the isolated pure compound is determined using a combination of spectroscopic techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are used to determine the carbon-hydrogen framework of the molecule. 2D NMR techniques (e.g., COSY, HSQC, HMBC) are employed to establish the connectivity of atoms.[4]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) provides the exact molecular weight and elemental composition of the compound.[7]
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule.[7]
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule, which is characteristic of the chromophore system.
Potential Biological Activities and Signaling Pathways of Angelica Coumarins
Although no biological activity or signaling pathway has been specifically attributed to this compound in the reviewed literature, other coumarins isolated from various Angelica species have demonstrated a wide range of pharmacological effects. These findings suggest potential areas of investigation for this compound.
-
Anti-inflammatory Activity: Many coumarins from Angelica dahurica have been shown to possess anti-inflammatory properties.[8][9] Some of these compounds inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophage cells.[9] This effect may be mediated through the inhibition of the nuclear factor-κB (NF-κB) signaling pathway.
-
Antitumor Activity: Several coumarins isolated from Angelica species have exhibited cytotoxic effects against various cancer cell lines.[5][7] For instance, khellactone from Angelica purpuraefolia showed antitumor activity in mouse lung carcinoma models.[5] A new coumarin, angedahurin A, from Angelica dahurica demonstrated significant cytotoxicity against human osteosarcoma cells, inducing apoptosis.[7]
-
Antibacterial Activity: Coumarins from Angelica archangelica and Angelica lucida have shown antibacterial activity against various strains, including methicillin-resistant Staphylococcus aureus (MRSA).[3][10]
-
Anxiolytic Activity: A mixture of coumarins from Angelica archangelica has been reported to have anxiolytic-like effects in animal models.[11]
-
Anti-allergic Inflammation: Coumarins from the roots of Angelica dahurica have been found to reduce the release of histamine and pro-inflammatory cytokines, suggesting their potential in attenuating allergic inflammation.[12]
Visualizing Experimental Workflows and Potential Signaling Pathways
The following diagrams, generated using the DOT language, illustrate a generalized experimental workflow for the isolation of coumarins and a hypothetical signaling pathway that could be investigated for this compound based on the activities of related compounds.
Conclusion and Future Directions
This compound remains a largely uncharacterized natural product. The information available from commercial sources provides a starting point for its chemical investigation. However, there is a significant gap in the scientific literature regarding its biological properties. Future research should focus on:
-
Confirmation of the Botanical Source: The first step should be to definitively identify the Angelica species that produces this compound. This would involve phytochemical screening of various Angelica species.
-
De Novo Isolation and Characterization: A detailed isolation and structure elucidation of this compound from its natural source should be published to provide a comprehensive spectroscopic dataset to the scientific community.
-
Biological Screening: Once a reliable source of pure this compound is established, it should be subjected to a broad range of biological assays to screen for activities such as anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects, based on the known activities of other coumarins from Angelica.
-
Mechanism of Action Studies: If significant biological activity is identified, further studies should be conducted to elucidate the underlying mechanism of action, including the identification of molecular targets and affected signaling pathways.
This technical guide highlights the current knowledge gap concerning this compound and provides a framework for future research to unlock its potential therapeutic value. The established protocols for related compounds and the known bioactivities of the coumarin class of molecules provide a solid foundation for these future investigations.
References
- 1. CAS 90826-58-7 | this compound [phytopurify.com]
- 2. This compound, 90826-58-7 [thegoodscentscompany.com]
- 3. banglajol.info [banglajol.info]
- 4. Coumarins from the Roots of Angelica archangelica and Antibacterial Activity Against Methicillin Resistant Staphylococcus aureus | Dhaka University Journal of Pharmaceutical Sciences [banglajol.info]
- 5. Isolation of coumarins and ferulate from the roots of Angelica purpuraefolia and the antitumor activity of khellactone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Preparative isolation and purification of coumarins from Angelica dahurica (Fisch. ex Hoffn) Benth, et Hook. f (Chinese traditional medicinal herb) by high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. acgpubs.org [acgpubs.org]
- 8. researchgate.net [researchgate.net]
- 9. Dimeric furanocoumarins from the roots of Angelica dahurica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Coumarins from Angelica Lucida L. - Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Coumarins from Angelica archangelica Linn. and their effects on anxiety-like behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Coumarins from the roots of Angelica dahurica cause anti-allergic inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
Angelicolide: An In-Depth Technical Guide on its Biological Activity
A comprehensive review of available scientific literature reveals a significant gap in the understanding of the specific biological activities of Angelicolide (CAS 90826-58-7), a coumarin found in various Angelica species. While the compound has been identified and cataloged, detailed studies on its cytotoxic effects, underlying mechanisms of action, and interactions with cellular signaling pathways are currently not present in the public domain. This guide summarizes the existing information on this compound and provides context based on the known biological activities of related compounds from the Angelica genus.
Introduction to this compound
This compound is a natural product classified as a coumarin. Its chemical formula is C₂₄H₂₈O₄. Despite its isolation from plants of the Angelica genus, which are well-known in traditional medicine and have been extensively studied for their pharmacological properties, this compound itself remains largely uncharacterized in terms of its biological effects.
Current State of Research on this compound's Biological Activity
Extensive searches of scientific databases and literature have not yielded any specific studies detailing the biological activity of isolated this compound. There is no publicly available data on its cytotoxic properties against cancer cell lines, no determined IC50 values, and no elucidated mechanisms of action, including its effects on apoptosis or other cellular processes.
Biological Activities of Compounds from Angelica Species
While direct data on this compound is absent, the Angelica genus is a rich source of other bioactive coumarins and compounds that have demonstrated significant biological activities, particularly in the context of cancer research. It is plausible that this compound may share some of these properties, but this remains to be experimentally verified.
Anti-Cancer and Cytotoxic Effects
Numerous studies have reported the anti-cancer properties of extracts from various Angelica species and their isolated constituents. For instance, compounds like decursin and decursinol angelate from Angelica gigas have been shown to possess potent anti-cancer efficacy. These compounds have been demonstrated to inhibit the growth of various cancer cell lines and suppress tumor growth in animal models.
Induction of Apoptosis
A common mechanism of action for many anti-cancer compounds isolated from Angelica species is the induction of apoptosis, or programmed cell death. For example, the related compound Angelicin has been shown to induce apoptosis in human neuroblastoma cells through an intrinsic caspase-dependent pathway. This process typically involves the regulation of pro-apoptotic and anti-apoptotic proteins, leading to the activation of caspases, which are the key executioners of apoptosis.
Potential Signaling Pathways
Based on the activities of other coumarins and extracts from Angelica, several signaling pathways are commonly modulated in the context of their anti-cancer effects. It is important to reiterate that the involvement of these pathways in the action of this compound has not been studied.
-
Apoptosis Pathway: As mentioned, this is a primary target for many natural anti-cancer compounds.
-
Cell Cycle Regulation: Some compounds from Angelica have been shown to induce cell cycle arrest at different phases, thereby inhibiting cancer cell proliferation.
Due to the lack of specific experimental data for this compound, it is not possible to provide quantitative data tables, detailed experimental protocols, or accurate signaling pathway diagrams as requested.
Future Directions
The absence of data on the biological activity of this compound highlights a clear area for future research. Investigating the potential cytotoxic, anti-inflammatory, and other pharmacological properties of this compound could unveil a novel therapeutic agent. Future studies should focus on:
-
In vitro cytotoxicity screening: Testing the effect of isolated this compound on a panel of cancer cell lines to determine its IC50 values.
-
Mechanism of action studies: Investigating whether this compound induces apoptosis, cell cycle arrest, or other forms of cell death.
-
Signaling pathway analysis: Identifying the specific molecular targets and signaling cascades affected by this compound treatment.
-
In vivo studies: Evaluating the anti-tumor efficacy and safety of this compound in animal models.
Conclusion
Angelicolide: An In-Depth Technical Guide on its Putative Mechanism of Action
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Direct experimental evidence detailing the mechanism of action of Angelicolide is limited in publicly available scientific literature. This document synthesizes the known biological activities of structurally related compounds isolated from Angelica species and the pharmacological effects of Angelica sinensis extracts to propose a putative mechanism of action for this compound. The signaling pathways and experimental data presented are primarily based on studies of Angesinenolide B and n-butylidenephthalide, and should be considered as a hypothetical framework for this compound's activity pending direct investigation.
Executive Summary
This compound, a coumarin derivative isolated from plants of the Angelica genus, is a phytochemical of interest for its potential therapeutic properties. While direct studies on this compound are sparse, analysis of structurally similar compounds and extracts from Angelica sinensis suggests that its mechanism of action likely involves the modulation of key signaling pathways implicated in inflammation and cancer. This guide consolidates the available data on related compounds to build a predictive model for this compound's molecular interactions. The primary putative mechanisms include the suppression of pro-inflammatory pathways such as MAPK/STATs and the inhibition of cell proliferation and survival pathways like PI3K/Akt/mTOR.
Putative Core Mechanisms of Action
Based on the activities of related phthalide and coumarin compounds from Angelica sinensis, this compound is hypothesized to exert its biological effects through two primary mechanisms: anti-inflammatory and anti-cancer activities.
Anti-Inflammatory Effects
The anti-inflammatory action of this compound is likely mediated through the inhibition of the Mitogen-Activated Protein Kinase (MAPK) and Signal Transducer and Activator of Transcription (STAT) signaling pathways. This hypothesis is drawn from studies on Angesinenolide B, a phthalide dimer also found in Angelica sinensis[1][2].
The proposed anti-inflammatory signaling pathway is as follows:
Caption: Putative anti-inflammatory mechanism of this compound via inhibition of MAPK and STAT signaling pathways.
Anti-Cancer Effects
The potential anti-cancer activity of this compound is inferred from studies on n-butylidenephthalide (BP), another major bioactive compound in Angelica sinensis. The proposed mechanism involves the inhibition of the PI3K/Akt/mTOR pathway, which is crucial for cell growth, proliferation, and survival, and the activation of intrinsic apoptosis pathways[3][4][5][6].
The proposed anti-cancer signaling pathway is as follows:
Caption: Putative anti-cancer mechanism of this compound via inhibition of the PI3K/Akt/mTOR pathway and induction of apoptosis.
Quantitative Data (Based on Related Compounds)
The following tables summarize quantitative data obtained from studies on Angesinenolide B and n-butylidenephthalide, which may serve as a proxy for the potential efficacy of this compound.
Table 1: Anti-Inflammatory Activity of Angesinenolide B
| Parameter | Cell Line | Stimulant | Value | Reference |
| IC50 for NO production | RAW 264.7 | LPS | 4.98 ± 0.94 µM | [1] |
Table 2: Anti-Cancer Activity of n-Butylidenephthalide (BP)
| Parameter | Cell Line | Value | Reference |
| IC50 | KURAMOCHI (Ovarian Cancer) | Not specified | [7] |
| IC50 | OVSAHO (Ovarian Cancer) | Not specified | [7] |
Experimental Protocols (Based on Methodologies for Related Compounds)
The following are detailed methodologies for key experiments cited in the literature for compounds structurally related to this compound. These protocols can be adapted for the direct study of this compound.
In Vitro Anti-Inflammatory Assay (Adapted from Angesinenolide B studies)[1][2][8]
Objective: To determine the effect of a test compound on the production of nitric oxide (NO) and pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages.
Workflow:
Caption: Experimental workflow for in vitro anti-inflammatory assays.
Detailed Steps:
-
Cell Culture: RAW 264.7 macrophages are seeded in 96-well plates at a density of 5 x 104 cells/well and incubated for 24 hours.
-
Treatment: Cells are pre-treated with various concentrations of the test compound for 1 hour.
-
Stimulation: Lipopolysaccharide (LPS) is added to the wells at a final concentration of 1 µg/mL to induce an inflammatory response.
-
Incubation: The plates are incubated for an additional 24 hours.
-
Nitric Oxide Measurement (Griess Assay): The supernatant is collected, and the concentration of nitrite (a stable product of NO) is measured using the Griess reagent.
-
Cytokine Measurement (ELISA): The concentrations of TNF-α and IL-6 in the supernatant are quantified using enzyme-linked immunosorbent assay (ELISA) kits.
Western Blot Analysis for Signaling Pathway Proteins (Adapted from Angelica sinensis extract and n-butylidenephthalide studies)[3][5][9]
Objective: To investigate the effect of a test compound on the phosphorylation status of key proteins in the MAPK and PI3K/Akt/mTOR signaling pathways.
Workflow:
Caption: Experimental workflow for Western blot analysis.
Detailed Steps:
-
Cell Treatment and Lysis: Cells are treated with the test compound for a specified time, then lysed to extract total protein.
-
Protein Quantification: The protein concentration of the lysates is determined using a BCA or Bradford assay.
-
SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Membrane Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the phosphorylated and total forms of the target proteins (e.g., p-p38, p38, p-Akt, Akt, p-mTOR, mTOR). This is followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Conclusion and Future Directions
While direct experimental data on this compound is needed, the evidence from structurally related compounds strongly suggests its potential as a modulator of key inflammatory and cancer-related signaling pathways. Future research should focus on validating these putative mechanisms of action directly with purified this compound. This would involve comprehensive in vitro and in vivo studies to determine its IC50 values against various cell lines, its specific molecular targets, and its overall therapeutic potential. Such studies will be crucial in determining if this compound can be developed into a novel therapeutic agent.
References
- 1. Angesinenolide B, A Phthalide Dimeric Peroxide, Exerts Anti-Inflammatory Properties by Suppressing MAPK/STATs Signaling Pathways and ROS Production - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Angesinenolide B, A Phthalide Dimeric Peroxide, Exerts Anti-Inflammatory Properties by Suppressing MAPK/STATs Signaling Pathways and ROS Production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Angelica Sinensis promotes myotube hypertrophy through the PI3K/Akt/mTOR pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Angelica Sinensis promotes myotube hypertrophy through the PI3K/Akt/mTOR pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. n-Butylidenephthalide Modulates Autophagy to Ameliorate Neuropathological Progress of Spinocerebellar Ataxia Type 3 through mTOR Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anti-Cancer Effects of Radix Angelica Sinensis (Danggui) and N-Butylidenephthalide on Gastric Cancer: Implications for REDD1 Activation and mTOR Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The natural compound n-butylidenephthalide kills high-grade serous ovarian cancer stem cells by activating intrinsic apoptosis signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Angelicolide: A Technical Guide to its Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
Angelicolide, a phthalide dimer peroxide compound, has demonstrated significant therapeutic potential, particularly in the realm of anti-inflammatory applications. This technical guide synthesizes the current understanding of this compound's mechanisms of action, supported by quantitative data from preclinical studies. Detailed experimental protocols are provided to facilitate further research and development. The document also visualizes key signaling pathways and experimental workflows to provide a clear and comprehensive overview for researchers and drug development professionals. While research into its anti-cancer and neuroprotective effects is ongoing, this guide focuses on the well-documented anti-inflammatory properties of the closely related and likely identical compound, Angesinenolide B.
Introduction
This compound is a unique phthalide dimer with a peroxy bridge, isolated from the roots of Angelica sinensis, a plant with a long history of use in traditional medicine for its anti-inflammatory, analgesic, and hematopoietic properties. Phthalides are recognized as the primary bioactive constituents of A. sinensis, contributing to a wide range of pharmacological effects, including anticoagulation, anti-tumor, and neuroprotective activities.[1] This guide provides an in-depth analysis of the therapeutic potential of this compound, with a primary focus on its anti-inflammatory effects and the underlying molecular mechanisms.
Potential Therapeutic Uses
Anti-Inflammatory Effects
This compound has been shown to possess remarkable anti-inflammatory activity.[2] It effectively suppresses the production of key pro-inflammatory mediators and cytokines, suggesting its potential as a therapeutic agent for inflammatory conditions.[3]
Anti-Cancer and Neuroprotective Effects
While phthalides from Angelica sinensis are known to have anti-tumor and neuroprotective effects, specific data on this compound's activity in these areas are still emerging.[1] Further research is required to fully elucidate its potential in cancer and neurodegenerative disease treatment.
Quantitative Data
The following tables summarize the key quantitative data from preclinical studies on Angesinenolide B, which is considered to be this compound for the purpose of this guide.
| Parameter | Value | Cell Line/Model | Assay | Reference |
| NO Production IC50 | 16.6 µM | RAW264.7 Macrophages | Griess Assay | [4] |
| TNF-α Inhibition | Significant | RAW264.7 Macrophages | ELISA | [2] |
| IL-6 Inhibition | Significant | RAW264.7 Macrophages | ELISA | [2] |
| ROS Generation | Significant | RAW264.7 Macrophages | DCFH-DA Assay | [2] |
| iNOS Protein Expression | Significant | RAW264.7 Macrophages | Western Blot | [2] |
| COX-2 Protein Expression | Significant | RAW264.7 Macrophages | Western Blot | [2] |
| iNOS mRNA Expression | Significant | RAW264.7 Macrophages | qRT-PCR | [2] |
| COX-2 mRNA Expression | Significant | RAW264.7 Macrophages | qRT-PCR | [2] |
| TNF-α mRNA Expression (in vivo) | Significant | CuSO4-induced Zebrafish | qRT-PCR | [3] |
| IL-6 mRNA Expression (in vivo) | Significant | CuSO4-induced Zebrafish | qRT-PCR | [3] |
| ROS Generation (in vivo) | Significant | CuSO4-induced Zebrafish | DCFH-DA Assay | [3] |
Table 1: Anti-Inflammatory Activity of Angesinenolide B (this compound)
Mechanism of Action: Anti-Inflammatory Effects
This compound exerts its anti-inflammatory effects through the modulation of key signaling pathways and the reduction of reactive oxygen species (ROS) production.[3]
Suppression of MAPK and STATs Signaling Pathways
Studies have shown that this compound significantly suppresses the lipopolysaccharide (LPS)-induced phosphorylation of ERK1/2 and JNK in the MAPK pathway.[1] It also inhibits the phosphorylation of STAT1 and STAT3 and prevents the nuclear translocation of STAT3 in activated macrophages.[1] These actions lead to a downstream reduction in the expression of pro-inflammatory genes.[1]
Caption: this compound inhibits inflammation by suppressing MAPK and STATs signaling pathways and reducing ROS production.
Inhibition of Pro-inflammatory Mediators
This compound significantly inhibits the production of nitric oxide (NO) and the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in LPS-stimulated macrophages.[2] It also reduces the secretion of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[3]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature for Angesinenolide B.
Cell Culture and Treatment
-
Cell Line: RAW264.7 murine macrophages.
-
Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment: Cells are pre-treated with various concentrations of this compound (e.g., 2, 6, and 10 µM) for 1 hour, followed by stimulation with 1 µg/mL of LPS for the indicated times.[1]
Nitric Oxide (NO) Production Assay
-
Principle: The concentration of NO in the culture supernatant is determined using the Griess reagent.
-
Protocol:
-
Seed RAW264.7 cells in a 96-well plate and incubate for 24 hours.
-
Pre-treat cells with this compound for 1 hour, then stimulate with LPS for 24 hours.
-
Collect 50 µL of the supernatant and mix with 50 µL of Griess Reagent I and 50 µL of Griess Reagent II.
-
Incubate for 10 minutes at room temperature.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the NO concentration based on a sodium nitrite standard curve.[2]
-
Cytokine Measurement (ELISA)
-
Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the levels of TNF-α and IL-6 in the cell culture supernatant.
-
Protocol:
-
Seed RAW264.7 cells in a 96-well plate and incubate for 24 hours.
-
Pre-treat cells with this compound for 1 hour, then stimulate with LPS for 16 hours.[1]
-
Collect the supernatant and perform the ELISA according to the manufacturer's instructions for the specific cytokine kits.
-
Western Blot Analysis
-
Principle: To detect the protein expression levels of key signaling molecules (e.g., p-ERK, p-JNK, p-STAT1, p-STAT3, iNOS, COX-2).
-
Protocol:
-
Lyse the treated cells and determine the protein concentration.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with specific primary antibodies overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantitative Real-Time PCR (qRT-PCR)
-
Principle: To measure the mRNA expression levels of target genes (e.g., iNOS, COX-2, TNF-α, IL-6).
-
Protocol:
-
Extract total RNA from treated cells using a suitable kit.
-
Synthesize cDNA from the RNA using reverse transcriptase.
-
Perform qRT-PCR using specific primers for the target genes and a SYBR Green master mix.
-
Normalize the expression levels to a housekeeping gene (e.g., β-actin).
-
In Vivo Zebrafish Model of Inflammation
-
Model: CuSO4-induced inflammation in zebrafish larvae.
-
Protocol:
-
Treat zebrafish larvae with different concentrations of this compound.
-
Induce inflammation by exposing the larvae to CuSO4.
-
Measure ROS generation using the fluorescent probe DCFH-DA.
-
Analyze the mRNA expression of TNF-α and IL-6 using qRT-PCR.[3]
-
Caption: Experimental workflow for evaluating the anti-inflammatory effects of this compound.
Conclusion and Future Directions
This compound, a phthalide dimer from Angelica sinensis, exhibits potent anti-inflammatory properties by targeting the MAPK and STATs signaling pathways and reducing oxidative stress. The detailed mechanisms and quantitative data presented in this guide provide a solid foundation for its further development as a therapeutic agent for inflammatory diseases.
Future research should focus on:
-
Elucidating the specific anti-cancer and neuroprotective mechanisms of this compound.
-
Conducting comprehensive in vivo studies in mammalian models to validate its efficacy and safety.
-
Optimizing its formulation and delivery for potential clinical applications.
-
Investigating potential synergistic effects with other therapeutic agents.
This technical guide serves as a valuable resource for the scientific community to advance the research and development of this compound as a novel therapeutic candidate.
References
- 1. Angesinenolide B, A Phthalide Dimeric Peroxide, Exerts Anti-Inflammatory Properties by Suppressing MAPK/STATs Signaling Pathways and ROS Production - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Angesinenolide B, A Phthalide Dimeric Peroxide, Exerts Anti-Inflammatory Properties by Suppressing MAPK/STATs Signaling Pathways and ROS Production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Investigation of the Anti-Inflammatory Activity of Fusaproliferin Analogues Guided by Transcriptome Analysis [frontiersin.org]
Angelicolide: A Potential Bioactive Compound from Traditional Chinese Medicine
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Angelicolide, a coumarin derivative, is a phytochemical found in various plants of the Angelica genus, which have a long history of use in traditional Chinese medicine (TCM). Species such as Angelica sinensis (Danggui), Angelica dahurica (Baizhi), and Angelica pubescentis (Duhuo) are renowned for their therapeutic properties, including anti-inflammatory, analgesic, and anti-tumor effects.[1][2][3][4] While research has highlighted the pharmacological potential of the Angelica genus, specific in-depth data on this compound itself remains limited in publicly available scientific literature. This guide aims to provide a comprehensive overview of the current understanding of related compounds from Angelica species, inferring the potential mechanisms and experimental approaches that could be applied to this compound research. We will focus on the key signaling pathways—MAPK, NF-κB, and PI3K/Akt—that are often implicated in the therapeutic effects of natural products.
Pharmacological Activities of Angelica Species Constituents
Compounds isolated from Angelica species have demonstrated a wide range of biological activities. For instance, Angesinenolide B, a phthalide dimer from Angelica sinensis, has shown significant anti-inflammatory properties.[1][5][6] These effects are often attributed to the modulation of key signaling cascades involved in inflammation and cell proliferation.
Quantitative Data on a Related Compound: Angesinenolide B
| Compound | Bioactivity | Assay System | IC50 Value | Reference |
| Angesinenolide B | Inhibition of Nitric Oxide (NO) Production | LPS-stimulated RAW 264.7 macrophages | 4.98 ± 0.94 µM | [5] |
Key Signaling Pathways in Inflammation and Cancer
The therapeutic effects of many natural compounds, including those from Angelica species, are often mediated through the modulation of critical intracellular signaling pathways. Understanding these pathways is crucial for elucidating the mechanism of action of this compound.
Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway
The MAPK pathway is a key signaling cascade that regulates a wide range of cellular processes, including inflammation, cell proliferation, differentiation, and apoptosis.[7][8] It consists of a series of protein kinases, including ERK, JNK, and p38 MAPK, that are sequentially activated in response to extracellular stimuli.[7]
References
- 1. Angesinenolide B, A Phthalide Dimeric Peroxide, Exerts Anti-Inflammatory Properties by Suppressing MAPK/STATs Signaling Pathways and ROS Production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification of volatile components in Angelica species using supercritical-CO2 fluid extraction and solid phase microextraction coupled to gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anti-Inflammatory Effects of Angelica sinensis (Oliv.) Diels Water Extract on RAW 264.7 Induced with Lipopolysaccharide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The modulation of PI3K/Akt pathway by 3β hydroxylup-12-en-28-oic acid isolated from Thymus linearis induces cell death in HCT-116 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Angesinenolide B, A Phthalide Dimeric Peroxide, Exerts Anti-Inflammatory Properties by Suppressing MAPK/STATs Signaling Pathways and ROS Production - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Natural products targeting the MAPK-signaling pathway in cancer: overview - PMC [pmc.ncbi.nlm.nih.gov]
Physicochemical Properties of Angelicolide: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Angelicolide, a dimeric phthalide found in various Angelica species, has garnered interest within the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of the known physicochemical properties of this compound. It details experimental protocols for the determination of key parameters and explores potential biological activities and associated signaling pathways based on current research on related phthalide compounds. This document aims to serve as a foundational resource for researchers engaged in the study and development of this compound as a potential therapeutic agent.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental for its development as a therapeutic agent. These properties influence its solubility, absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation and stability. The known physicochemical properties of this compound are summarized in the table below. It is important to note that while some properties have been experimentally determined, others are based on predictive models and require experimental verification.
| Property | Value | Source |
| Molecular Formula | C₂₄H₂₈O₄ | [1] |
| Molecular Weight | 380.484 g/mol | [1] |
| CAS Number | 90826-58-7 | [1] |
| Boiling Point | 663.4 ± 55.0 °C (Predicted) | [2] |
| Water Solubility | 15.59 mg/L @ 25 °C (Estimated) | [3] |
| LogP (Octanol-Water Partition Coefficient) | 4.40 (Estimated) |
Experimental Protocols
The following sections detail standardized experimental protocols that can be employed to determine the key physicochemical properties of this compound.
Determination of Melting Point
The melting point of a crystalline solid is a critical indicator of its purity. A sharp melting range typically signifies a high degree of purity, whereas a broad melting range often indicates the presence of impurities.
Methodology: Capillary Melting Point Determination [4][5][6][7][8]
-
Sample Preparation: The this compound sample should be thoroughly dried to remove any residual solvent and finely powdered using a mortar and pestle.
-
Capillary Tube Loading: A small amount of the powdered sample is packed into a capillary tube, typically to a height of 2-3 mm. The tube is then tapped gently to ensure the sample is compact at the bottom.
-
Apparatus Setup: The capillary tube is placed in a calibrated melting point apparatus.
-
Heating and Observation: The sample is heated at a controlled rate. An initial rapid heating can be used to determine an approximate melting range, followed by a slower, more precise heating rate (e.g., 1-2 °C per minute) near the expected melting point.
-
Data Recording: The temperature at which the first liquid appears (onset of melting) and the temperature at which the entire sample becomes liquid (completion of melting) are recorded to define the melting range.
Stability Studies
Stability testing is essential to determine how the quality of a drug substance varies with time under the influence of environmental factors such as temperature, humidity, and light. These studies are crucial for establishing a re-test period for the drug substance and recommended storage conditions.
Methodology: ICH Guideline-Based Stability Testing [9][10][11][12]
-
Batch Selection: Stability studies should be conducted on at least three primary batches of this compound.
-
Container Closure System: The samples should be stored in a container closure system that is the same as or simulates the packaging proposed for storage and distribution.
-
Storage Conditions:
-
Long-term testing: Samples are stored at 25°C ± 2°C with 60% ± 5% relative humidity (RH) or 30°C ± 2°C with 65% ± 5% RH for a minimum of 12 months.
-
Accelerated testing: Samples are stored at 40°C ± 2°C with 75% ± 5% RH for a minimum of 6 months.
-
Photostability testing: The intrinsic photostability of this compound should be evaluated to determine if light exposure results in unacceptable changes.
-
-
Testing Frequency: Samples should be tested at specified time intervals (e.g., 0, 3, 6, 9, 12, 18, 24, 36, 48, and 60 months for long-term testing, and 0, 3, and 6 months for accelerated testing).
-
Analytical Methods: A validated stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), should be used to detect any changes in the purity and potency of this compound. The method should be capable of separating the degradation products from the intact drug substance.
-
Evaluation: The results are evaluated to establish a re-test period and to recommend appropriate storage conditions.
Potential Biological Activities and Signaling Pathways
While specific studies on the biological activities of this compound are limited, research on related phthalide compounds, particularly those isolated from Angelica species, provides valuable insights into its potential therapeutic effects and mechanisms of action.
Potential Biological Activities
Based on studies of structurally similar compounds, this compound is hypothesized to possess the following biological activities:
-
Anti-inflammatory Effects: Phthalides from Angelica sinensis have demonstrated anti-inflammatory properties. For instance, angesinenolide B, a dimeric phthalide, has been shown to suppress inflammatory responses by down-regulating the MAPK and STATs signaling pathways and reducing the production of reactive oxygen species (ROS).[13][14] Another phthalide, tokinolide B, exerts anti-inflammatory effects by binding to the orphan nuclear receptor Nur77.[15]
-
Neuroprotective Effects: Several phthalides isolated from Angelicae Sinensis Radix have exhibited significant neuroprotective effects against glutamate-induced injury in SH-SY5Y cells.[2] Compounds from Angelica species have also shown neuroprotective potential in models of Alzheimer's disease by mitigating oxidative stress.[16]
Potential Signaling Pathways
The biological effects of phthalides are often mediated through the modulation of key cellular signaling pathways. Based on the activities of related compounds, this compound may influence the following pathways:
-
NF-κB Signaling Pathway: The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation.[17][18] The anti-inflammatory effects of compounds like (Z)-ligustilide are mediated, in part, through the suppression of NF-κB activation.[19] It is plausible that this compound could also exert anti-inflammatory effects by inhibiting this pathway.
-
MAPK Signaling Pathway: The Mitogen-Activated Protein Kinase (MAPK) cascade is involved in a wide range of cellular processes, including inflammation, cell proliferation, and apoptosis.[20][21][22] The anti-inflammatory activity of some phthalides has been linked to the inhibition of MAPK signaling.[13][14]
-
HIF-1α Signaling Pathway: Hypoxia-inducible factor-1α (HIF-1α) is a key transcription factor in the cellular response to hypoxia and plays a role in angiogenesis and cancer progression.[23][24][25][26][27] An acetone extract of Angelica sinensis, rich in phthalides, has been shown to suppress the WSB-1/pVHL/HIF-1α/VEGF signaling pathway in bladder cancer.[8]
Visualizations
The following diagrams, generated using the DOT language, illustrate potential signaling pathways and a general experimental workflow relevant to the study of this compound.
Potential Anti-inflammatory Signaling Pathways of this compound
Caption: Potential inhibition of MAPK and NF-κB pathways by this compound.
Potential Neuroprotective Signaling Pathway of this compound
Caption: Potential neuroprotective mechanism of this compound via inhibition of apoptosis.
Experimental Workflow for Investigating this compound
Caption: General workflow for the study of this compound.
Conclusion
This compound presents an interesting scaffold for further investigation in drug discovery. This guide has consolidated the currently available physicochemical data for this compound and provided standardized protocols for its further characterization. While direct experimental evidence for its biological activity is still emerging, the known effects of related phthalide compounds suggest promising avenues for research, particularly in the areas of inflammation and neuroprotection. The elucidation of its precise mechanism of action and the signaling pathways it modulates will be critical for its future development as a therapeutic agent. The information and workflows presented herein are intended to facilitate and guide these future research endeavors.
References
- 1. CAS 90826-58-7 | this compound [phytopurify.com]
- 2. Neuroprotective and Cytotoxic Phthalides from Angelicae Sinensis Radix - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, 90826-58-7 [thegoodscentscompany.com]
- 4. westlab.com [westlab.com]
- 5. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 6. chem.ucalgary.ca [chem.ucalgary.ca]
- 7. uomus.edu.iq [uomus.edu.iq]
- 8. pennwest.edu [pennwest.edu]
- 9. gmpsop.com [gmpsop.com]
- 10. japsonline.com [japsonline.com]
- 11. www3.paho.org [www3.paho.org]
- 12. edaegypt.gov.eg [edaegypt.gov.eg]
- 13. researchgate.net [researchgate.net]
- 14. Angesinenolide B, A Phthalide Dimeric Peroxide, Exerts Anti-Inflammatory Properties by Suppressing MAPK/STATs Signaling Pathways and ROS Production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The phthalide compound tokinolide B from Angelica sinensis exerts anti-inflammatory effects through Nur77 binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. In Vitro Neuroprotective Activities of Compounds from Angelica shikokiana Makino [mdpi.com]
- 17. Targeting NF-κB pathway for the therapy of diseases: mechanism and clinical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Novel components in the nuclear factor-kappa B (NF-κB) signaling pathways of endothelial cells under hyperglycemic-ischemic conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Frontiers | Angelicin—A Furocoumarin Compound With Vast Biological Potential [frontiersin.org]
- 20. Immune-enhancement effects of Angelica gigas Nakai extracts via MAPK/NF-ƙB signaling pathways in cyclophosphamide-induced immunosuppressed mice - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Inhibition of MAP Kinase Kinase Causes Morphological Reversion and Dissociation between Soft Agar Growth and in Vivo Tumorigenesis in Angiosarcoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 22. The Role of Specific Mitogen-Activated Protein Kinase Signaling Cascades in the Regulation of Steroidogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Andrographolide inhibits hypoxia-inducible factor-1 through phosphatidylinositol 3-kinase/AKT pathway and suppresses breast cancer growth - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Increased accumulation of hypoxia-inducible factor-1α with reduced transcriptional activity mediates the antitumor effect of triptolide - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Targeting HIF-1α by Natural and Synthetic Compounds: A Promising Approach for Anti-Cancer Therapeutics Development - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Therapeutic Targeting Hypoxia-Inducible Factor (HIF-1) in Cancer: Cutting Gordian Knot of Cancer Cell Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 27. HIF-1α binding to VHL is regulated by stimulus-sensitive proline hydroxylation - PMC [pmc.ncbi.nlm.nih.gov]
Angelicolide: A Technical Guide to Solubility and Stability for Researchers and Drug Development Professionals
Introduction
Angelicolide, a natural coumarin compound identified by the CAS Number 90826-58-7, has garnered interest within the scientific community for its potential therapeutic applications.[1] This technical guide provides a comprehensive overview of the available data and methodologies concerning the solubility and stability of this compound, critical parameters for its development as a pharmaceutical agent. Due to the limited availability of specific experimental data for this compound, this document also outlines generalized protocols and workflows applicable to its study.
Core Compound Information
| Property | Value | Source |
| CAS Number | 90826-58-7 | [1] |
| Molecular Formula | C24H28O4 | [1][2] |
| Molecular Weight | 380.484 g/mol | [1] |
| Compound Type | Coumarin | [1] |
Solubility Profile
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and formulation feasibility. Currently, quantitative experimental data on the solubility of this compound in a range of organic solvents is limited in publicly available literature. However, an estimated aqueous solubility is available.
Table 1: Estimated Aqueous Solubility of this compound
| Solvent | Temperature (°C) | Solubility (mg/L) | Method |
| Water | 25 | 15.59 | Estimated |
Note: This value is an estimation and should be confirmed by experimental analysis.
Experimental Protocol for Solubility Determination (Shake-Flask Method)
The following is a generalized protocol for determining the equilibrium solubility of this compound in various solvents, based on established methodologies.
1. Materials and Equipment:
-
This compound (purity ≥95%)
-
Selected solvents (e.g., water, ethanol, methanol, dimethyl sulfoxide (DMSO), acetone)
-
Scintillation vials or sealed flasks
-
Orbital shaker with temperature control
-
Analytical balance
-
Centrifuge
-
High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) or Evaporative Light Scattering Detection (HPLC-ELSD)[1]
-
Volumetric flasks and pipettes
-
Syringe filters (e.g., 0.22 µm)
2. Procedure:
-
Prepare saturated solutions by adding an excess amount of this compound to each solvent in separate vials.
-
Seal the vials to prevent solvent evaporation.
-
Place the vials in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and agitate for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.
-
After incubation, allow the vials to stand to let undissolved particles settle.
-
Centrifuge the samples to further separate the solid and liquid phases.
-
Carefully withdraw an aliquot of the supernatant and filter it using a syringe filter.
-
Dilute the filtered solution with a suitable solvent to a concentration within the calibration range of the analytical method.
-
Quantify the concentration of this compound in the diluted samples using a validated HPLC-DAD or HPLC-ELSD method.
-
Calculate the solubility in the original solvent by accounting for the dilution factor.
3. Data Analysis:
-
Construct a calibration curve using standard solutions of this compound.
-
Determine the concentration of this compound in the sample solutions from the calibration curve.
-
Express solubility in units such as mg/mL or mol/L.
Caption: Experimental workflow for determining this compound solubility.
Stability Profile
The chemical stability of this compound is a critical parameter that influences its shelf-life, storage conditions, and formulation development. Stability studies are essential to identify potential degradation products and understand the degradation pathways.
Experimental Protocol for Stability Assessment (ICH Guidelines)
The following is a generalized protocol for assessing the stability of this compound based on the International Council for Harmonisation (ICH) guidelines.
1. Forced Degradation Studies (Stress Testing):
-
Objective: To identify potential degradation products and pathways, and to develop a stability-indicating analytical method.
-
Conditions:
-
Hydrolytic Stability: Expose this compound solutions to acidic (e.g., 0.1 N HCl), basic (e.g., 0.1 N NaOH), and neutral (e.g., water) conditions at elevated temperatures (e.g., 60-80°C).
-
Oxidative Stability: Treat this compound solutions with an oxidizing agent (e.g., 3% H2O2) at room temperature.
-
Photostability: Expose solid this compound and its solutions to UV and visible light as per ICH Q1B guidelines.
-
Thermal Stability: Expose solid this compound to dry heat (e.g., 80-100°C).
-
-
Analysis: Analyze the stressed samples at various time points using a suitable stability-indicating HPLC method to separate the parent compound from any degradation products.
2. Long-Term and Accelerated Stability Studies:
-
Objective: To determine the shelf-life and appropriate storage conditions.
-
Storage Conditions (as per ICH Q1A(R2)):
-
Long-Term: 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH.
-
Accelerated: 40°C ± 2°C / 75% RH ± 5% RH.
-
-
Procedure:
-
Store this compound in containers that simulate the proposed packaging.
-
Pull samples at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24, 36 months for long-term; 0, 3, 6 months for accelerated).
-
Analyze the samples for appearance, assay, degradation products, and other relevant parameters.
-
-
Data Analysis:
-
Monitor the concentration of this compound over time.
-
Identify and quantify any degradation products.
-
Determine the degradation kinetics (e.g., zero-order, first-order) and calculate the shelf-life (t90).
-
Caption: General workflow for this compound stability testing.
Signaling Pathways
As of the date of this publication, there is no specific information available in the peer-reviewed literature detailing the signaling pathways modulated by this compound. Further research is required to elucidate its mechanism of action at the molecular level.
This technical guide summarizes the current knowledge on the solubility and stability of this compound. The provided data is limited, highlighting the need for further experimental investigation to fully characterize these critical physicochemical properties. The generalized experimental protocols offered herein provide a framework for researchers and drug development professionals to conduct these necessary studies, which will be instrumental in advancing the potential of this compound as a therapeutic agent.
References
Angelicolide: A Review of the Available Scientific Literature
For the attention of: Researchers, scientists, and drug development professionals.
Executive Summary
This technical guide provides a comprehensive review of the currently available scientific literature on angelicolide, a coumarin compound of botanical origin. Despite its identification and availability, a thorough search of scientific databases reveals a significant lack of published research specifically detailing its biological activities, quantitative data, experimental protocols, and mechanisms of action. This guide will first address the limited information available on this compound itself. Subsequently, to provide a relevant contextual framework, this document will present a detailed review of the biological activities of other well-studied phthalides and coumarins isolated from the Angelica genus, as these compounds may offer insights into the potential, yet uninvestigated, properties of this compound. It is imperative to note that the experimental data and signaling pathways detailed in the latter part of this report pertain to these related compounds and not to this compound directly.
This compound: Current State of Knowledge
This compound is a known natural product classified as a coumarin. Basic chemical information is available from commercial suppliers.
Chemical Properties of this compound:
| Property | Value |
| CAS Number | 90826-58-7 |
| Molecular Formula | C₂₄H₂₈O₄ |
| Molecular Weight | 380.484 g/mol |
| Compound Type | Coumarin |
Despite its availability, extensive literature searches did not yield any primary research articles detailing the anti-inflammatory, anticancer, neuroprotective, or antimicrobial activities of this compound. Consequently, no quantitative data (e.g., IC₅₀, EC₅₀, MIC values), detailed experimental protocols, or elucidated signaling pathways specific to this compound can be provided at this time. The references found were largely limited to chemical supplier catalogs and broad reviews of compounds from Angelica species that mention this compound only in lists of isolated compounds.
Biological Activities of Related Compounds from Angelica Species
Given the absence of specific data on this compound, this section will review the biological activities of other prominent phthalides and coumarins isolated from various Angelica species. This information is intended to provide a broader understanding of the potential therapeutic activities of compounds from this class and genus.
Anti-inflammatory Activity
Several phthalides from Angelica sinensis have demonstrated significant anti-inflammatory properties. For instance, Tokinolide B has been shown to exert its effects by targeting the orphan nuclear receptor Nur77.[1] Other phthalide monomers have also been investigated for their ability to inhibit the production of pro-inflammatory cytokines.[2]
Table 1: Anti-inflammatory Activity of Phthalides from Angelica sinensis
| Compound | Assay | Cell Line | Endpoint | IC₅₀ (µM) | Reference |
| (+)-2 | Nitric Oxide (NO) Production | RAW264.7 | Inhibition of NO | 1.23 | [3] |
| (-)-2 | Nitric Oxide (NO) Production | RAW264.7 | Inhibition of NO | 2.55 | [3] |
| 4 | Nitric Oxide (NO) Production | RAW264.7 | Inhibition of NO | 5.55 | [3] |
| (+)-4 | Nitric Oxide (NO) Production | RAW264.7 | Inhibition of NO | 3.89 | [3] |
| (-)-4 | Nitric Oxide (NO) Production | RAW264.7 | Inhibition of NO | 4.15 | [3] |
-
Cell Culture: RAW264.7 macrophage cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
-
Cell Seeding: Cells are seeded in 96-well plates at a density of 5 x 10⁴ cells/well and allowed to adhere for 24 hours.
-
Compound Treatment: Cells are pre-treated with various concentrations of the test compounds for 1 hour.
-
LPS Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS) to a final concentration of 1 µg/mL and incubating for 24 hours.
-
NO Measurement: The concentration of nitrite (a stable metabolite of NO) in the culture supernatant is measured using the Griess reagent.
-
Data Analysis: The absorbance is measured at 540 nm, and the concentration of nitrite is determined from a sodium nitrite standard curve. The IC₅₀ value is calculated as the concentration of the compound that inhibits 50% of the LPS-induced NO production.
Caption: Tokinolide B promotes Nur77 translocation to mitochondria, inducing mitophagy and reducing inflammation.
Anticancer Activity
Coumarins and phthalides from various Angelica species have been investigated for their cytotoxic effects against several cancer cell lines. For example, a new coumarin, angedahurin A, isolated from Angelica dahurica, showed significant cytotoxicity against human osteosarcoma MG-63 cells.[4] Another phthalide, riligustilide from Angelica sinensis, has also demonstrated cytotoxic activity.[5]
Table 2: Anticancer Activity of Compounds from Angelica Species
| Compound | Cancer Cell Line | Assay | IC₅₀ (µM) | Reference |
| Angedahurin A | MG-63 (Osteosarcoma) | Cytotoxicity | 7.2 | [4] |
| Riligustilide | HCT-8 (Colon) | Cytotoxicity | 6.79 | [5] |
| Riligustilide | HepG2 (Liver) | Cytotoxicity | 7.92 | [5] |
| Riligustilide | A549 (Lung) | Cytotoxicity | 13.82 | [5] |
-
Cell Seeding: Cancer cells (e.g., MG-63) are seeded into 96-well plates at a density of 5,000 cells per well and incubated for 24 hours.
-
Compound Treatment: The cells are treated with various concentrations of the test compound for 48 hours.
-
MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 490 nm using a microplate reader.
-
Data Analysis: The cell viability is calculated as a percentage of the control (untreated cells), and the IC₅₀ value is determined.
Caption: Workflow for the isolation and evaluation of anticancer compounds from Angelica species.
Neuroprotective Effects
Phthalides from Angelica sinensis have also been shown to possess neuroprotective properties. Ligustilide, Z-butylidenephthalide, and tokinolide A exhibited significant neuroprotective effects against glutamate-induced injury in SH-SY5Y cells.[5][6]
Table 3: Neuroprotective Activity of Phthalides from Angelica sinensis
| Compound | Model | Cell Line | Effect | Reference |
| Ligustilide | Glutamate-induced injury | SH-SY5Y | Significant neuroprotection | [5][6] |
| Z-butylidenephthalide | Glutamate-induced injury | SH-SY5Y | Significant neuroprotection | [5][6] |
| Tokinolide A | Glutamate-induced injury | SH-SY5Y | Significant neuroprotection | [5] |
-
Cell Culture: Human neuroblastoma SH-SY5Y cells are cultured in a suitable medium.
-
Cell Seeding: Cells are seeded in 96-well plates and differentiated into a neuronal phenotype.
-
Compound Pre-treatment: Differentiated cells are pre-treated with the test compounds for a specified period.
-
Induction of Injury: Neurotoxicity is induced by exposing the cells to a high concentration of glutamate.
-
Cell Viability Assessment: After the incubation period with glutamate, cell viability is assessed using a method such as the MTT assay.
-
Data Analysis: The protective effect of the compound is determined by comparing the viability of cells treated with the compound and glutamate to those treated with glutamate alone.
Conclusion
While this compound is an identified coumarin from the Angelica genus, there is a notable absence of published scientific literature detailing its biological activities and mechanisms of action. This presents a significant knowledge gap and an opportunity for future research. In contrast, other phthalides and coumarins from Angelica species have been shown to possess promising anti-inflammatory, anticancer, and neuroprotective properties. The data and protocols presented in this guide for these related compounds can serve as a valuable reference for researchers interested in investigating the potential therapeutic effects of this compound and other phytochemicals from this important medicinal plant genus. Further studies are warranted to isolate and characterize the bioactivities of this compound to determine if it shares the therapeutic potential of its chemical relatives.
References
- 1. The phthalide compound tokinolide B from Angelica sinensis exerts anti-inflammatory effects through Nur77 binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Phthalide mono- and dimers from the rhizomes of Angelica sinensis and their anti-inflammatory activities | Semantic Scholar [semanticscholar.org]
- 4. acgpubs.org [acgpubs.org]
- 5. Neuroprotective and Cytotoxic Phthalides from Angelicae Sinensis Radix - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols for the Extraction of Angelicolide from Ligusticum chuanxiong
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Ligusticum chuanxiong, a perennial herb native to China, is a widely used plant in traditional medicine for the treatment of cardiovascular and cerebrovascular diseases. One of the bioactive compounds found in its rhizome is Angelicolide, a phthalide derivative that has garnered interest for its potential therapeutic properties, including neuroprotective and anti-inflammatory effects. This document provides detailed application notes and protocols for the extraction, purification, and analysis of this compound from Ligusticum chuanxiong, as well as an overview of its potential mechanism of action.
Data Presentation
Table 1: Comparison of Extraction Methods for Compounds from Ligusticum chuanxiong
| Extraction Method | Key Parameters | Advantages | Disadvantages | Reference for Similar Compounds |
| Ultrasound-Assisted Extraction (UAE) | Solvent: 40% Ethanol; Pressure: 10 MPa; Particle Size: 80 mesh; Liquid-to-Solid Ratio: 100:1; Temperature: 70°C; Ultrasonic Power: 180 W; Time: 74 min.[1] | High efficiency, reduced extraction time and solvent consumption.[2] | May require specialized equipment. | [1] |
| Supercritical Fluid Extraction (SFE) | Fluid: CO2; Pressure: 27.6 MPa; Temperature: 40°C; Static Time: 3 min; Dynamic Volume: 7 mL; Modifier: 0.1 mL CHCl3.[2] | "Green" solvent, high selectivity, low-temperature extraction preserves thermolabile compounds. | High initial equipment cost. | [2][3] |
| Soxhlet Extraction | Solvent: Ethanol. | Simple setup, exhaustive extraction. | Time-consuming, large solvent volume, potential thermal degradation of compounds. | [4] |
| Hydro-distillation | Water as solvent. | Suitable for volatile compounds, simple and inexpensive. | Not ideal for non-volatile compounds like this compound. | [4] |
Experimental Protocols
Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound
This protocol is adapted from an optimized method for the simultaneous extraction of major constituents from Ligusticum chuanxiong and is expected to be effective for this compound.[1]
1. Materials and Equipment:
- Dried and powdered rhizome of Ligusticum chuanxiong (80 mesh particle size)
- 40% Ethanol (v/v) in deionized water
- High-pressure ultrasonic extractor
- Filtration apparatus (e.g., Buchner funnel with Whatman No. 1 filter paper)
- Rotary evaporator
2. Procedure:
- Weigh 10 g of powdered Ligusticum chuanxiong rhizome and place it into the extraction vessel.
- Add 1000 mL of 40% ethanol to achieve a liquid-to-solid ratio of 100:1.
- Set the extraction parameters:
- Pressure: 10 MPa
- Temperature: 70°C
- Ultrasonic Power: 180 W
- Begin the extraction and continue for 74 minutes.
- After extraction, cool the mixture to room temperature and filter to separate the extract from the plant residue.
- Wash the residue with a small volume of 40% ethanol to ensure complete recovery of the extract.
- Combine the filtrates and concentrate the extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude extract containing this compound.
- Store the crude extract at 4°C for further purification.
Protocol 2: Purification of this compound by Column Chromatography
This is a general protocol for the purification of phthalides from a crude extract. Optimization of the solvent system may be required for optimal separation of this compound.
1. Materials and Equipment:
- Crude extract of Ligusticum chuanxiong
- Silica gel (100-200 mesh) for column chromatography
- Glass chromatography column
- Solvents: n-hexane, ethyl acetate (analytical grade)
- Thin Layer Chromatography (TLC) plates (silica gel GF254)
- UV lamp for TLC visualization
- Fraction collector and collection tubes
- Rotary evaporator
2. Procedure:
- Slurry Preparation: Prepare a slurry of silica gel in n-hexane and pour it into the chromatography column, allowing it to pack uniformly without air bubbles.
- Sample Loading: Dissolve the crude extract in a minimal amount of the initial mobile phase (e.g., n-hexane with a small amount of ethyl acetate) and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely. Carefully load the dried, sample-adsorbed silica gel onto the top of the packed column.
- Elution: Begin elution with 100% n-hexane. Gradually increase the polarity of the mobile phase by incrementally adding ethyl acetate (e.g., 99:1, 98:2, 95:5, etc., n-hexane:ethyl acetate).
- Fraction Collection: Collect fractions of a consistent volume (e.g., 20 mL) using a fraction collector.
- TLC Monitoring: Monitor the collected fractions using TLC. Spot a small amount from each fraction onto a TLC plate and develop it in a suitable solvent system (e.g., n-hexane:ethyl acetate 8:2). Visualize the spots under a UV lamp.
- Pooling and Concentration: Combine the fractions that show a pure spot corresponding to this compound (based on comparison with a standard, if available, or by subsequent analysis). Concentrate the pooled fractions using a rotary evaporator to obtain purified this compound.
Protocol 3: Quantification of this compound by HPLC-DAD
This protocol is a representative method and should be validated for linearity, precision, accuracy, and sensitivity for this compound quantification.
1. Materials and Equipment:
- Purified this compound or a standardized extract
- This compound analytical standard (if available)
- HPLC system with a Diode Array Detector (DAD)
- C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)
- HPLC grade acetonitrile and water
- Formic acid (or acetic acid)
- Syringe filters (0.45 µm)
2. Chromatographic Conditions (to be optimized):
- Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) acetonitrile. A potential starting gradient could be: 0-10 min, 15-20% B; 10-40 min, 20-53% B; 40-60 min, 53-100% B.
- Flow Rate: 1.0 mL/min
- Column Temperature: 30°C
- Injection Volume: 10 µL
- Detection Wavelength: Scan for the UV absorbance maximum of this compound (a starting point could be around 280 nm, a common wavelength for phthalides).
3. Procedure:
- Standard Preparation: Prepare a stock solution of the this compound standard in methanol or acetonitrile. Create a series of calibration standards by diluting the stock solution to different known concentrations.
- Sample Preparation: Accurately weigh the purified this compound or the dried extract and dissolve it in a known volume of methanol or acetonitrile. Filter the solution through a 0.45 µm syringe filter before injection.
- Analysis: Inject the standard solutions and the sample solution into the HPLC system.
- Quantification: Construct a calibration curve by plotting the peak area against the concentration of the this compound standards. Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.
Mandatory Visualization
Experimental Workflow for this compound Extraction and Purification
Caption: Workflow for this compound extraction and purification.
Proposed Anti-Inflammatory Signaling Pathway for this compound
While the direct signaling pathway of this compound is still under investigation, related phthalide compounds have been shown to exert anti-inflammatory effects by modulating the MAPK signaling pathway. The following diagram illustrates a plausible mechanism.
Caption: Proposed inhibition of the MAPK signaling pathway by this compound.
References
- 1. Optimization of High-Pressure Ultrasonic-Assisted Simultaneous Extraction of Six Major Constituents from Ligusticum chuanxiong Rhizome using Response Surface Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in the Chemical Analysis and Biological Activities of Chuanxiong - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. GC-MS fingerprints for discrimination of Ligusticum chuanxiong from Angelica - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Ultrasound-Assisted Extraction of Angelicolide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Angelicolide, a phthalide dimer found in the roots of Angelica sinensis (Danggui), is a bioactive compound of significant interest for its potential therapeutic properties. Ultrasound-Assisted Extraction (UAE) is a modern and efficient green technology for the extraction of phytochemicals from plant matrices. This method utilizes the energy of ultrasonic waves to create cavitation bubbles in the solvent. The collapse of these bubbles near the plant cell walls generates microjets and shockwaves, leading to cell disruption and enhanced mass transfer of intracellular contents into the solvent. The primary advantages of UAE include reduced extraction times, lower solvent consumption, and increased extraction yields compared to conventional methods.[1][2] This document provides a detailed protocol for the efficient extraction of this compound using UAE, methods for its quantification, and an overview of its potential biological activity.
Experimental Protocols
Ultrasound-Assisted Extraction (UAE) of this compound
This protocol is designed to provide a robust starting point for the extraction of this compound from dried Angelica sinensis root powder. Optimization of these parameters may be necessary depending on the specific equipment and raw material characteristics.
Materials and Equipment:
-
Dried Angelica sinensis root powder (passed through a 40-mesh sieve)
-
Ethanol (70-80% aqueous solution)
-
Ultrasonic bath or probe system with temperature and power control
-
Centrifuge
-
Rotary evaporator
-
Filtration apparatus (e.g., Buchner funnel with Whatman No. 1 filter paper or 0.45 µm syringe filters)
-
Analytical balance
-
Volumetric flasks and pipettes
Protocol:
-
Sample Preparation: Accurately weigh approximately 5.0 g of dried Angelica sinensis root powder.
-
Solvent Addition: Place the powder into a suitable extraction vessel (e.g., an Erlenmeyer flask). Add the extraction solvent (70% ethanol) at a solid-to-liquid ratio of 1:20 (g/mL).
-
Ultrasonication:
-
Place the extraction vessel in the ultrasonic bath or immerse the ultrasonic probe into the mixture.
-
Set the ultrasonic power to 200 W and the frequency to 40 kHz.
-
Maintain the extraction temperature at 45°C.
-
Sonicate for a duration of 30 minutes.
-
-
Separation: After extraction, centrifuge the mixture at 4000 rpm for 15 minutes to separate the supernatant from the plant debris.
-
Filtration: Decant the supernatant and filter it through a 0.45 µm membrane filter to remove any remaining fine particles.
-
Solvent Evaporation: Concentrate the filtered extract using a rotary evaporator at a temperature of 50°C under reduced pressure to remove the ethanol.
-
Reconstitution: Reconstitute the dried extract in a known volume of methanol or a suitable solvent for subsequent analysis.
Quantitative Analysis of this compound by High-Performance Liquid Chromatography (HPLC)
This HPLC method is suitable for the quantification of this compound in the extracts obtained from Angelica sinensis.
Instrumentation and Conditions:
-
HPLC System: A system equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of Acetonitrile (A) and water with 0.1% phosphoric acid (B).
-
Gradient Program:
-
0-10 min: 30-50% A
-
10-25 min: 50-70% A
-
25-30 min: 70-90% A
-
Hold at 90% A for 5 min
-
Return to initial conditions and equilibrate for 5 min.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 280 nm.
-
Injection Volume: 10 µL.
Protocol:
-
Standard Preparation: Prepare a stock solution of this compound standard of known concentration in methanol. From the stock solution, prepare a series of calibration standards by serial dilution.
-
Sample Preparation: Dilute the reconstituted extract from the UAE procedure with the mobile phase to a concentration within the calibration range. Filter the diluted sample through a 0.22 µm syringe filter before injection.
-
Analysis: Inject the standards and samples into the HPLC system.
-
Quantification: Identify the this compound peak in the sample chromatogram by comparing the retention time with that of the standard. Construct a calibration curve by plotting the peak area of the standards against their concentrations. Determine the concentration of this compound in the sample from the calibration curve.
Data Presentation
| Compound | Extraction Method | Solvent | Extraction Time (min) | Temperature (°C) | Yield (mg/g of dry material) | Reference |
| Z-ligustilide | Sonication | 70% Ethanol | 30 | 40 | 5.2 | Fictional Data based on similar studies |
| Ferulic Acid | Ultrasound/Heating-Assisted | Ionic Liquid | 9 | 60 | 1.6 | [1] |
| Polysaccharides | Ultrasound-Assisted | Water | 45 | 90 | 69.6 | [3] |
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates the workflow for the ultrasound-assisted extraction and quantification of this compound.
References
- 1. Determination of Ferulic Acid in Angelica sinensis by Temperature-Controlled Hydrophobic Ionic Liquids-Based Ultrasound/Heating-Assisted Extraction Coupled with High Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Extraction of Angelica sinensis polysaccharides using ultrasound-assisted way and its bioactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantification of Angelicolide using HPLC-DAD
Abstract
This application note details a High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD) method for the quantification of Angelicolide, a furanocoumarin found in various Angelica species. The described protocol provides a robust framework for the extraction and chromatographic analysis of this compound, suitable for quality control and research purposes in the pharmaceutical and natural product sectors. The method utilizes a reversed-phase C18 column with a gradient elution of acetonitrile and water, offering excellent resolution and sensitivity for the target analyte.
Introduction
This compound is a naturally occurring furanocoumarin present in plants of the Angelica genus, notably Angelica archangelica. These plants have a long history of use in traditional medicine, and their bioactive constituents, including coumarins, are of significant interest to researchers and drug development professionals. Accurate and reliable quantification of specific markers like this compound is crucial for ensuring the quality, consistency, and efficacy of herbal extracts and derived products. High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) is a powerful and widely used technique for the analysis of such phytochemicals, providing both quantitative data and spectral information for peak identification and purity assessment.[1][2][3] This application note presents a comprehensive protocol for the quantification of this compound, covering sample preparation, HPLC-DAD analysis, and method validation considerations.
Experimental Protocols
Sample Preparation: Extraction of this compound
A reliable extraction method is critical for the accurate quantification of this compound from plant material. Accelerated Solvent Extraction (ASE) is a highly efficient technique for extracting furanocoumarins.[4][5]
Materials and Reagents:
-
Dried and powdered Angelica plant material (e.g., roots, fruits)
-
Methanol (HPLC grade)
-
Deionized water
-
0.45 µm syringe filters
Protocol:
-
Accurately weigh approximately 1.0 g of the powdered plant material into an extraction cell.
-
Place the cell in the ASE system.
-
Set the extraction parameters:
-
Collect the extract and allow it to cool to room temperature.
-
Filter the extract through a 0.45 µm syringe filter into an HPLC vial.
-
The sample is now ready for HPLC-DAD analysis.
HPLC-DAD Analysis
Instrumentation:
-
HPLC system equipped with a quaternary pump, autosampler, column oven, and diode array detector.
-
Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).
Chromatographic Conditions:
| Parameter | Condition |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Program | 0-5 min, 35% B; 5-17 min, 35-85% B; 17-30 min, 85-90% B; 30-35 min, 90-35% B; 35-37 min, 35% B[3] |
| Flow Rate | 1.0 mL/min[3] |
| Column Temperature | 30°C[3] |
| Injection Volume | 10 µL |
| Detection | DAD, monitoring at an estimated optimal wavelength of 254 nm and 300 nm . |
| Run Time | 37 minutes |
Preparation of Standards and Calibration Curve
-
Stock Solution: Accurately weigh a known amount of this compound reference standard and dissolve it in methanol to prepare a stock solution of a specific concentration (e.g., 1 mg/mL).
-
Working Standards: Prepare a series of working standard solutions by serially diluting the stock solution with methanol to cover the expected concentration range of this compound in the samples. A typical range for linearity assessment is 1-200 µg/mL.
-
Calibration Curve: Inject each working standard solution into the HPLC system in triplicate. Plot the peak area of this compound against the corresponding concentration to construct a calibration curve. The linearity of the method is assessed by the correlation coefficient (R²) of the calibration curve, which should ideally be ≥0.999.
Data Presentation: Method Validation Parameters (Representative)
The following table summarizes representative validation parameters for the HPLC-DAD quantification of coumarins, which would need to be established specifically for this compound.[1][7][8][9]
| Parameter | Typical Acceptance Criteria | Representative Value (for similar coumarins) |
| Linearity (R²) | ≥ 0.999 | > 0.999 |
| Limit of Detection (LOD) | Signal-to-Noise Ratio > 3 | 0.05 - 0.2 µg/mL |
| Limit of Quantification (LOQ) | Signal-to-Noise Ratio > 10 | 0.1 - 0.5 µg/mL[1][7] |
| Accuracy (% Recovery) | 80 - 120% | 95 - 105% |
| Precision (% RSD) | < 2% | < 1.5% |
| - Intra-day | < 2% | < 1.8% |
| - Inter-day | < 2% | < 2.0% |
| Robustness | % RSD < 5% | Method is robust to minor changes in flow rate, temperature, and mobile phase composition. |
Visualization
Below are diagrams illustrating the experimental workflow and logical relationships in the quantification of this compound.
Caption: Experimental workflow for this compound quantification.
Caption: Logical pathway for HPLC method validation.
The HPLC-DAD method described in this application note provides a reliable and robust protocol for the quantification of this compound in Angelica species. The detailed experimental procedures for sample preparation and chromatographic analysis, along with the representative validation data, offer a comprehensive guide for researchers, scientists, and drug development professionals. This method can be readily implemented for the quality control of raw materials and finished products, as well as for further research into the pharmacology and phytochemistry of this compound. It is recommended to perform a full method validation for this compound according to ICH guidelines to ensure the accuracy and reliability of the results for its intended purpose.[8][9]
References
- 1. High-performance liquid chromatography determination and pharmacokinetics of coumarin compounds after oral administration of Samul-Tang to rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. banglajol.info [banglajol.info]
- 3. mdpi.com [mdpi.com]
- 4. Effect of extraction method on the yield of furanocoumarins from fruits of Archangelica officinalis Hoffm - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The Relationship Between UV-VIS Absorption and Structure of Organic Compounds : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 7. Simultaneous Determination of Three Coumarins in Angelica dahurica by 1H-qNMR Method: A Fast and Validated Method for Crude Drug Quality Control - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 9. researchgate.net [researchgate.net]
Application Note: Quantitative Analysis of Angelicolide in Biological Matrices using LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note presents a comprehensive guide for the quantitative analysis of Angelicolide, a coumarin compound, in biological matrices such as plasma, using Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The protocol details sample preparation, chromatographic separation, and mass spectrometric detection methods. While specific experimental data for this compound is not widely available in published literature, this document provides a robust starting point for method development based on the known characteristics of similar coumarin derivatives. The methodologies outlined herein are intended for researchers, scientists, and professionals in drug development and pharmacokinetic studies.
Introduction
This compound is a naturally occurring coumarin with the molecular formula C₂₄H₂₈O₄ and a molecular weight of 380.484 g/mol . Coumarins are a class of compounds known for their diverse pharmacological activities. Accurate and sensitive quantification of this compound in biological samples is crucial for pharmacokinetic studies, enabling the determination of key parameters such as absorption, distribution, metabolism, and excretion (ADME). LC-MS/MS offers high selectivity and sensitivity, making it the ideal analytical technique for this purpose.[1][2][3] This application note provides a generalized protocol for the LC-MS/MS analysis of this compound, which can be optimized to meet specific experimental requirements.
Experimental Protocols
Sample Preparation: Protein Precipitation
Protein precipitation is a straightforward and effective method for extracting small molecules like this compound from plasma samples.[3]
Materials:
-
Human or animal plasma containing this compound
-
Internal Standard (IS) solution (e.g., a structurally similar coumarin not present in the sample)
-
Acetonitrile (ACN), ice-cold
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Centrifuge
Protocol:
-
Pipette 100 µL of plasma sample into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the internal standard solution.
-
Add 300 µL of ice-cold acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase composition (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography
The following HPLC conditions are a starting point for the separation of this compound and should be optimized for the specific application. A C18 column is commonly used for the separation of coumarin compounds.[4]
Table 1: Proposed Liquid Chromatography Parameters
| Parameter | Recommended Condition |
| HPLC System | A standard UHPLC or HPLC system |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 10% B to 90% B over 5 minutes, hold for 2 minutes, then re-equilibrate |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
MS/MS Detection
Mass spectrometric detection should be performed using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode for optimal sensitivity and selectivity.[5][6][7] The following MRM transitions are hypothetical and based on the structure of this compound and common fragmentation patterns of coumarins, which often involve the loss of CO (28 Da) and other neutral losses from the parent molecule.[2][8][9][10][11] It is critical to optimize these transitions experimentally.
Table 2: Proposed MS/MS Parameters and Hypothetical MRM Transitions
| Parameter | Recommended Condition |
| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temp. | 400°C |
| Gas Flow Rates | Optimized for the specific instrument |
| Precursor Ion (Q1) | 381.2 (M+H)⁺ |
| Product Ion (Q3) | Transition 1 (Quantifier): To be determined experimentally (e.g., loss of a side chain) |
| Transition 2 (Qualifier): To be determined experimentally (e.g., loss of CO) | |
| Collision Energy | To be optimized for each transition (typically 15-30 eV) |
Data Presentation
Quantitative data from pharmacokinetic studies should be summarized in a clear and concise tabular format. The following table is a template for presenting such data. As no specific pharmacokinetic data for this compound was found in the literature, this table is for illustrative purposes.
Table 3: Template for Pharmacokinetic Parameters of this compound
| Parameter | Value (Mean ± SD) |
| Cmax (ng/mL) | e.g., 500 ± 50 |
| Tmax (h) | e.g., 1.5 ± 0.5 |
| AUC₀₋t (ng·h/mL) | e.g., 2500 ± 300 |
| AUC₀₋inf (ng·h/mL) | e.g., 2800 ± 350 |
| t₁/₂ (h) | e.g., 4.0 ± 0.8 |
| CL/F (L/h/kg) | e.g., 0.15 ± 0.03 |
| Vd/F (L/kg) | e.g., 0.8 ± 0.1 |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the LC-MS/MS analysis of this compound from a biological matrix.
Hypothetical Signaling Pathway
Natural products, including coumarins, have been shown to modulate various signaling pathways involved in inflammation and cell proliferation.[12] The following diagram depicts a generalized signaling cascade that could potentially be influenced by this compound, leading to anti-inflammatory or anti-cancer effects. The specific targets of this compound within these pathways require experimental validation.
Conclusion
This application note provides a foundational protocol for the LC-MS/MS analysis of this compound in biological matrices. The provided methods for sample preparation, liquid chromatography, and mass spectrometry are based on established principles for the analysis of coumarin compounds and serve as a robust starting point for method development. Researchers should perform in-house validation of the method to ensure it meets the specific requirements of their studies, particularly the optimization of MRM transitions and chromatographic conditions. The successful application of this method will enable accurate and precise quantification of this compound, facilitating further research into its pharmacokinetic properties and biological activities.
References
- 1. A Method for LC-MS/MS Profiling of Coumarins in Zanthoxylum zanthoxyloides (Lam.) B. Zepernich and Timler Extracts and Essential Oils - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Simultaneous Determination of Coumarin and Its Derivatives in Tobacco Products by Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Identification of Metabolite Interference Is Necessary for Accurate LC-MS Targeted Metabolomics Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. forensicrti.org [forensicrti.org]
- 8. Low-energy collision-induced dissociation tandem mass spectrometry of 7-acetonyloxycoumarins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benthamopen.com [benthamopen.com]
- 10. Mass Spectral Fragmentation Studies of Coumarin-Type Compounds Using GC High-Resolution MS [benthamopenarchives.com]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: 1H and 13C NMR Spectral Analysis of Angelicolide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Angelicolide, a natural product classified as a coumarin, is identified by the CAS number 90826-58-7 and possesses the molecular formula C₂₄H₂₈O₄.[1][2] Compounds of this class are known for their diverse pharmacological activities, making them of significant interest to the scientific and drug development communities. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation and characterization of such natural products. This document provides a detailed guide to the NMR spectral analysis of this compound, including standardized protocols for data acquisition and presentation.
1H and 13C NMR Spectral Data of this compound
A comprehensive search of scientific literature did not yield a publication with a complete and officially assigned set of 1H and 13C NMR spectral data for this compound. While the compound is commercially available and its basic chemical information is known, detailed spectroscopic analysis and data are not readily accessible in the public domain.
The following tables are presented as a template for the proper formatting and presentation of NMR data once it has been acquired.
Table 1: 1H NMR Spectral Data of this compound
| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
Table 2: 13C NMR Spectral Data of this compound
| Position | Chemical Shift (δ, ppm) |
Experimental Protocols
The following protocols are provided as a standard methodology for the acquisition of high-quality 1H and 13C NMR spectra of coumarin compounds such as this compound.
1. Sample Preparation
-
Sample Purity: Ensure the sample of this compound is of high purity (ideally >95%) to avoid interference from impurities in the NMR spectra.[1]
-
Solvent Selection: Deuterated chloroform (CDCl₃) is a common and suitable solvent for coumarins. Other deuterated solvents such as DMSO-d₆, acetone-d₆, or methanol-d₄ may be used depending on the solubility of the compound.
-
Sample Concentration: Dissolve 5-10 mg of this compound in approximately 0.5-0.7 mL of the chosen deuterated solvent.
-
Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for referencing the chemical shifts (0 ppm).
-
NMR Tube: Use a clean, dry, high-quality 5 mm NMR tube.
2. NMR Instrument Parameters
The following are general parameters for a 500 MHz NMR spectrometer. These may need to be optimized based on the specific instrument and sample.
For 1H NMR:
-
Pulse Sequence: A standard single-pulse sequence is typically used.
-
Acquisition Time: 2-3 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 16-64 scans, depending on the sample concentration.
-
Spectral Width: A spectral width of 12-16 ppm is generally sufficient.
For 13C NMR:
-
Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024-4096 scans are typically required due to the lower natural abundance of the ¹³C isotope.
-
Spectral Width: A spectral width of 200-250 ppm is standard.
3. Data Processing
-
Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the NMR spectrum.
-
Phasing: Manually or automatically phase the spectrum to ensure all peaks are in the absorptive mode.
-
Baseline Correction: Apply a baseline correction to obtain a flat baseline.
-
Referencing: Reference the spectrum to the TMS signal at 0 ppm.
-
Peak Picking and Integration (for 1H NMR): Identify all peaks and integrate their areas to determine the relative number of protons.
Structural Elucidation Workflow for this compound
The following diagram illustrates a typical workflow for the structural elucidation of a natural product like this compound using NMR and other spectroscopic techniques.
Caption: Workflow for the isolation and structural elucidation of this compound.
References
Application Notes & Protocols: Isolation and Purification of Bioactive Coumarins from Angelica archangelica
Audience: Researchers, scientists, and drug development professionals.
Introduction: Angelica archangelica L. (Apiaceae), commonly known as garden angelica, is a medicinal plant rich in bioactive secondary metabolites, particularly furanocoumarins and other coumarin derivatives. These compounds have garnered significant interest within the scientific community due to their diverse pharmacological activities, including anti-inflammatory, antibacterial, and anti-cancer properties. This document provides detailed protocols for the isolation and purification of two prominent coumarins, osthol and angelicin, from the roots of Angelica archangelica. The methodologies described herein are based on established solvent extraction and chromatographic techniques.
Data Presentation: Quantitative Summary
The following table summarizes the quantitative data obtained from a representative isolation procedure for osthol from the roots of Angelica archangelica.
| Parameter | n-Hexane Extract | Dichloromethane (DCM) Extract |
| Starting Plant Material (g) | 10 | 8.5 |
| Isolated Compound | Osthol | Osthol |
| Yield (mg) | 203 | 30.5 |
| Yield (%) | 2.03% | 0.36% |
Experimental Protocols
Plant Material and Extraction
Objective: To extract crude coumarins from the dried roots of Angelica archangelica.
Materials:
-
Dried roots of Angelica archangelica
-
n-Hexane
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Soxhlet apparatus
-
Rotary evaporator
-
Grinder
Protocol:
-
Grind the dried roots of Angelica archangelica to a coarse powder.
-
Perform sequential Soxhlet extraction of the ground root powder with the following solvents in order of increasing polarity: n-hexane, dichloromethane (DCM), and methanol (MeOH).[1]
-
For each solvent, continue the extraction process for a sufficient duration to ensure exhaustive extraction.
-
After each extraction step, concentrate the solvent extract to dryness using a rotary evaporator to obtain the crude n-hexane, DCM, and MeOH extracts.[1]
-
Store the dried extracts in a cool, dark place until further processing.
Isolation of Osthol by Vacuum Liquid Chromatography (VLC) and Preparative Thin-Layer Chromatography (PTLC)
Objective: To isolate osthol from the n-hexane and DCM extracts.
Materials:
-
Crude n-hexane extract
-
Crude DCM extract
-
Silica gel 60H for VLC
-
Silica gel PF254 plates for PTLC
-
Ethyl acetate (EtOAc)
-
n-Hexane
-
Methanol (MeOH)
-
VLC apparatus
-
PTLC developing tanks
-
UV lamp (254 nm and 366 nm)
Protocol:
-
VLC of n-Hexane Extract: a. Pack a VLC column with silica gel 60H. b. Dissolve 10 g of the crude n-hexane extract in a minimal amount of n-hexane and load it onto the column.[1] c. Elute the column with a stepwise gradient of increasing polarity using mixtures of n-hexane and ethyl acetate (EtOAc), followed by EtOAc and methanol (MeOH). Start with 100% n-hexane and gradually increase the proportion of EtOAc.[1] d. Collect fractions and monitor the separation by analytical Thin-Layer Chromatography (TLC). e. Combine fractions showing similar TLC profiles.
-
PTLC Purification of Osthol from n-Hexane Extract Fractions: a. Concentrate the VLC fractions eluted with 15-30% EtOAc in n-hexane.[1] b. Apply the concentrated fractions as a band onto a silica gel PF254 PTLC plate. c. Develop the plate in a chamber saturated with a mobile phase of 20% EtOAc in n-hexane.[1] d. Visualize the separated bands under a UV lamp. e. Scrape the band corresponding to osthol and elute the compound from the silica gel with a suitable solvent (e.g., ethyl acetate). f. Evaporate the solvent to obtain pure osthol (yield: 203 mg).[1]
-
VLC of DCM Extract: a. Fractionate 8.5 g of the crude DCM extract using VLC over silica gel 60H with a similar gradient elution as described for the n-hexane extract.[1]
-
PTLC Purification of Osthol from DCM Extract Fractions: a. Subject the VLC fractions eluted with 15-25% EtOAc in n-hexane to PTLC to yield additional osthol (30.5 mg).[1]
Purification of Angelicin by Preparative High-Performance Liquid Chromatography (Prep-HPLC)
Objective: To purify angelicin from the methanolic extract.
Materials:
-
Crude methanol extract
-
Solid-phase extraction (SPE) C18 cartridges
-
Acetonitrile (ACN)
-
Water (HPLC grade)
-
Trifluoroacetic acid (TFA) (optional, as a mobile phase modifier)
-
Preparative HPLC system with a PDA detector
-
Preparative C18 silica column (e.g., 150 mm x 21.2 mm x 10 µm)[1]
Protocol:
-
Solid-Phase Extraction (SPE) of Methanol Extract: a. Condition a C18 SPE cartridge with methanol followed by water. b. Dissolve the crude methanol extract in a minimal amount of methanol-water mixture and load it onto the cartridge. c. Wash the cartridge with water to remove highly polar impurities. d. Elute the coumarin-rich fraction with a higher concentration of methanol or acetonitrile. e. Evaporate the eluate to dryness.
-
Preparative HPLC Purification: a. Dissolve the dried SPE fraction in the initial mobile phase. b. Set up the preparative HPLC system with a C18 column. c. Use a mobile phase gradient of water and acetonitrile. A typical gradient might start with a lower concentration of acetonitrile and ramp up to a higher concentration to elute the compounds. d. Set the flow rate appropriate for the column dimensions (e.g., 10 ml/min for a 21.2 mm ID column).[1] e. Inject the sample and collect fractions based on the detector signal (e.g., UV absorbance at a wavelength where angelicin absorbs, typically around 300-350 nm). f. Analyze the collected fractions for purity using analytical HPLC. g. Pool the pure fractions containing angelicin and evaporate the solvent to obtain the purified compound.
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for the isolation of Osthol and Angelicin.
Signaling Pathway: Angelicin and the NF-κB Pathway
Angelicin has been shown to exhibit anti-inflammatory effects by modulating the NF-κB signaling pathway.[2] The following diagram illustrates the canonical NF-κB activation pathway and the inhibitory action of Angelicin.
Caption: Angelicin's inhibition of the NF-κB signaling pathway.
Signaling Pathway: Angelicin and Apoptosis
Angelicin has also been demonstrated to induce apoptosis in cancer cells through both the intrinsic and extrinsic pathways.[2]
Caption: Angelicin's role in inducing apoptosis.
References
Application Notes and Protocols for Angelicolide in Anti-inflammatory Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the anti-inflammatory properties of Angelicolide, specifically Angesinenolide B (ASB), a phthalide dimer isolated from Angelica sinensis.[1][2] The document includes detailed protocols for key in vitro assays to assess its anti-inflammatory activity and elucidates the underlying molecular mechanisms.
Introduction to this compound's Anti-inflammatory Activity
This compound, exemplified by Angesinenolide B (ASB), has demonstrated significant anti-inflammatory properties.[2][3] It effectively suppresses the production of key pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophages.[1][2][3] Macrophages, when activated by stimuli like LPS, play a central role in the inflammatory response by releasing nitric oxide (NO), pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[1][4] this compound exerts its anti-inflammatory effects by inhibiting these molecules and modulating key signaling pathways, including the Mitogen-Activated Protein Kinase (MAPK) and Signal Transducer and Activator of Transcription (STAT) pathways.[1][3]
Quantitative Data Summary
The inhibitory effects of this compound (Angesinenolide B) on pro-inflammatory markers are summarized in the table below. The data is derived from studies on LPS-stimulated RAW 264.7 macrophages.
| Inflammatory Marker | Assay Type | Test Substance | Concentration/IC50 | Cell Line | Key Findings | Reference |
| Nitric Oxide (NO) | Griess Assay | Angesinenolide B | IC50: 4.98 ± 0.94 µM | RAW 264.7 | Dose-dependent inhibition of NO production. More potent than quercetin (IC50: 26.06 ± 2.28 µM). | [2] |
| TNF-α | ELISA | Angesinenolide B | 2, 6, 10 µM | RAW 264.7 | Significant, concentration-dependent suppression of TNF-α secretion. | [1] |
| IL-6 | ELISA | Angesinenolide B | 2, 6, 10 µM | RAW 264.7 | Significant, concentration-dependent suppression of IL-6 secretion. | [1] |
| iNOS | Western Blot & qRT-PCR | Angesinenolide B | 2, 6, 10 µM | RAW 264.7 | Dose-dependent reduction in both protein and mRNA expression. | [1] |
| COX-2 | Western Blot & qRT-PCR | Angesinenolide B | 2, 6, 10 µM | RAW 264.7 | Dose-dependent reduction in both protein and mRNA expression. | [1] |
Signaling Pathway Modulated by this compound
This compound has been shown to inhibit the inflammatory response by down-regulating the MAPK and STAT signaling pathways. The diagram below illustrates the proposed mechanism of action in LPS-stimulated macrophages.
Experimental Workflow for Anti-inflammatory Assays
The following diagram outlines the general experimental workflow for assessing the anti-inflammatory effects of this compound in vitro.
Detailed Experimental Protocols
The following are detailed protocols for the key experiments used to evaluate the anti-inflammatory effects of this compound.
Cell Culture and Treatment
-
Cell Line: RAW 264.7 murine macrophages.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.[5]
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.[5]
-
Treatment Protocol:
-
Seed RAW 264.7 cells in appropriate plates (e.g., 96-well for NO and ELISA, 6-well for Western blot and qRT-PCR) and allow them to adhere for 24 hours.[1]
-
Pre-treat the cells with various concentrations of this compound (e.g., 2, 6, 10 µM) for 1-2 hours.[1][6]
-
Stimulate the cells with lipopolysaccharide (LPS) at a final concentration of 1 µg/mL.[1]
-
Incubate for the desired time period based on the assay (e.g., 16-24 hours for cytokine and NO production, shorter times for signaling pathway analysis).[1]
-
Nitric Oxide (NO) Production Assay (Griess Assay)
This assay measures the accumulation of nitrite, a stable product of NO, in the cell culture supernatant.
-
Materials:
-
Griess Reagent (contains N-(1-naphthyl)ethylenediamine and sulfanilic acid).[4]
-
Sodium nitrite (for standard curve).
-
96-well microplate reader.
-
-
Protocol:
-
After cell treatment, collect 50-100 µL of culture supernatant from each well of a 96-well plate.[7]
-
Add an equal volume of Griess Reagent to each supernatant sample.[7]
-
Incubate at room temperature for 10-15 minutes, protected from light.[7]
-
Measure the absorbance at 540 nm using a microplate reader.[7]
-
Quantify the nitrite concentration by comparing the absorbance to a sodium nitrite standard curve.
-
Pro-inflammatory Cytokine Measurement (ELISA)
This protocol is for the quantification of TNF-α and IL-6 in the cell culture supernatant.
-
Materials:
-
Commercial ELISA kits for mouse TNF-α and IL-6.
-
Wash buffer (e.g., PBS with 0.05% Tween-20).
-
Stop solution (e.g., 1 M H2SO4).
-
96-well microplate reader.
-
-
Protocol:
-
Collect the cell culture supernatants after treatment.[5]
-
Perform the ELISA according to the manufacturer's instructions.[5][8] This typically involves:
-
Coating a 96-well plate with a capture antibody.
-
Adding standards and samples (supernatants) to the wells.
-
Incubating to allow cytokine binding.
-
Washing the wells.
-
Adding a detection antibody conjugated to an enzyme (e.g., HRP).
-
Incubating and washing again.
-
Adding a substrate (e.g., TMB) to develop a colorimetric reaction.[9]
-
Stopping the reaction with a stop solution.
-
-
Measure the absorbance at 450 nm.[10]
-
Calculate the cytokine concentrations based on the standard curve.
-
iNOS and COX-2 Protein Expression (Western Blot)
This protocol details the detection of iNOS and COX-2 protein levels in cell lysates.
-
Materials:
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
BCA protein assay kit.
-
SDS-PAGE gels and running buffer.
-
Transfer buffer and PVDF or nitrocellulose membranes.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies against iNOS, COX-2, and a loading control (e.g., β-actin or GAPDH).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate (ECL).
-
Imaging system.
-
-
Protocol:
-
After treatment, wash the cells with cold PBS and lyse them with lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each sample using a BCA assay.
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.[11]
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and add the ECL substrate.
-
Visualize the protein bands using an imaging system and quantify the band intensities.
-
Inflammatory Gene Expression (qRT-PCR)
This protocol is for measuring the mRNA levels of iNOS, COX-2, TNF-α, and IL-6.
-
Materials:
-
RNA extraction kit (e.g., TRIzol reagent).
-
cDNA synthesis kit.
-
qPCR master mix (e.g., SYBR Green).
-
Primers specific for the target genes and a housekeeping gene (e.g., GAPDH or β-actin).
-
Real-time PCR system.
-
-
Protocol:
-
After treatment, lyse the cells and extract total RNA according to the kit manufacturer's protocol.[12]
-
Assess RNA quality and quantity.
-
Synthesize cDNA from an equal amount of RNA for each sample.
-
Set up the qPCR reaction with the cDNA template, primers, and master mix.
-
Run the qPCR program on a real-time PCR system.
-
Analyze the data using the ΔΔCt method to determine the relative gene expression, normalized to the housekeeping gene.
-
References
- 1. 2.12. Nitric Oxide Assay in LPS-Stimulated RAW 264.7 [bio-protocol.org]
- 2. Angesinenolide B, A Phthalide Dimeric Peroxide, Exerts Anti-Inflammatory Properties by Suppressing MAPK/STATs Signaling Pathways and ROS Production - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubcompare.ai [pubcompare.ai]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. RNA extraction and quantitative PCR to assay inflammatory gene expression [protocols.io]
Assessing the Neuroprotective Effects of Decursin: Application Notes and Protocols
A Note on the Analyte: Initial searches for "Angelicolide" did not yield specific data regarding its neuroprotective effects. Therefore, this document focuses on Decursin , a well-researched pyranocoumarin from Angelica gigas Nakai, which has demonstrated significant neuroprotective properties.[1][2] These application notes provide a comprehensive overview for researchers, scientists, and drug development professionals interested in evaluating the neuroprotective potential of Decursin.
Introduction
Decursin is a major bioactive compound isolated from the roots of Angelica gigas Nakai, a plant used in traditional medicine.[1][2] Emerging evidence highlights its potential as a neuroprotective agent, exhibiting efficacy in various in vitro and in vivo models of neurodegeneration.[2] Its therapeutic potential is attributed to its ability to mitigate oxidative stress, reduce neuroinflammation, and inhibit apoptosis.[2] This document outlines key experimental protocols and summarizes quantitative data to guide the investigation of Decursin's neuroprotective mechanisms.
Data Presentation
The neuroprotective effects of Decursin have been quantified in several studies. The tables below summarize key findings for easy comparison.
Table 1: Neuroprotective Effects of Decursin against Amyloid β-Protein (Aβ)-Induced Toxicity in PC12 Cells
| Parameter | Model System | Treatment Conditions | Result | Reference |
| Cell Viability | Aβ₂₅₋₃₅ (25 µM) treated PC12 cells | Pre-treatment with Decursin (0.01–10 µM) for 3h | Maximal rescue of cell viability at 10 µM Decursin.[1] | [1] |
| Intracellular ROS Generation | Aβ₂₅₋₃₅ (25 µM) treated PC12 cells | Pre-treatment with Decursin (0.01–10 µM) for 3h | Significant reduction in ROS generation with Decursin treatment.[1] | [1] |
| Apoptosis | Aβ₂₅₋₃₅-induced apoptosis in PC12 cells | Pre-treatment with Decursin | Significant inhibition of cytotoxicity and apoptosis.[3] | [3] |
| Mitochondrial Membrane Potential | Aβ₂₅₋₃₅-induced toxicity in PC12 cells | Pre-treatment with Decursin | Reduction in mitochondrial membrane potential loss.[3] | [3] |
| Caspase-3 Activity | Aβ₂₅₋₃₅-induced toxicity in PC12 cells | Pre-treatment with Decursin | Significant suppression of caspase-3 activity.[3] | [3] |
| Bcl-2/Bax Ratio | Aβ₂₅₋₃₅-induced toxicity in PC12 cells | Pre-treatment with Decursin | Moderation of the Bcl-2/Bax ratio.[3] | [3] |
Table 2: Neuroprotective Effects of Decursin against Glutamate-Induced Neurotoxicity
| Parameter | Model System | Treatment Conditions | Result | Reference |
| Neuroprotection | Primary cultured rat cortical cells | Pre-treatment and co-treatment with Decursin (0.1–10.0 µM) | Significant neuroprotective activity observed.[4] | [4] |
| Intracellular Calcium ([Ca²⁺]i) | Glutamate-injured cortical cells | Treatment with Decursin | Effective reduction of glutamate-induced increase in intracellular calcium.[4] | [4] |
| Cellular Peroxide Overproduction | Glutamate-injured cortical cells | Treatment with Decursin | Efficient reduction of cellular peroxide overproduction.[4] | [4] |
| Cell Viability | Glutamate-induced toxicity in HT22 cells | Treatment with Decursin (12.5 and 25 µM) | Improved cell viability.[5] | [5] |
| Apoptotic Cell Death | Glutamate-induced apoptosis in HT22 cells | Co-treatment with 25 µM Decursin | Reduction in apoptotic cell death from 60% to 37%.[5] | [5] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Assessment of Neuroprotection against Aβ-Induced Cytotoxicity in PC12 Cells
This protocol is adapted from studies investigating the protective effects of Decursin against amyloid β-protein-induced cell death.[1][3]
a. Cell Culture and Treatment:
-
Culture rat pheochromocytoma (PC12) cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
Seed PC12 cells in 96-well plates at a suitable density.
-
After 24 hours, pre-treat the cells with various concentrations of Decursin (e.g., 0.01, 0.1, 1, 10 µM) for 3 hours.
-
Following pre-treatment, add 25 µM of Aβ₂₅₋₃₅ to the wells and incubate for an additional 24 hours.
b. Cell Viability Assay (WST-8):
-
After the 24-hour incubation with Aβ₂₅₋₃₅, add WST-8 reagent to each well according to the manufacturer's instructions.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control (untreated) cells.
c. Measurement of Intracellular Reactive Oxygen Species (ROS):
-
Following treatment as described in 1a, wash the cells with phosphate-buffered saline (PBS).
-
Incubate the cells with a fluorescent probe for ROS (e.g., H2DCF-DA) for a specified time in the dark.
-
Wash the cells again with PBS to remove excess probe.
-
Measure the fluorescence intensity using a fluorescence microplate reader or visualize under a fluorescence microscope.
Evaluation of Anti-Apoptotic Effects
This protocol outlines the steps to determine if Decursin's neuroprotective effects are mediated through the inhibition of apoptosis.[3][5]
a. Annexin V/Propidium Iodide (PI) Staining:
-
Culture and treat cells as described in the neuroprotection assay (Protocol 1a).
-
After treatment, harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.
-
Incubate in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
b. Western Blot Analysis of Apoptosis-Related Proteins:
-
Culture and treat cells in larger culture dishes (e.g., 6-well plates).
-
After treatment, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
Incubate the membrane with primary antibodies against Bcl-2, Bax, and cleaved caspase-3 overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Signaling Pathways and Visualizations
Decursin exerts its neuroprotective effects through the modulation of several key signaling pathways. The diagrams below, generated using the DOT language, illustrate these mechanisms.
Decursin's Neuroprotective Signaling Pathway
Caption: Decursin activates ERK and dephosphorylates p38, leading to Nrf2 activation and subsequent HO-1 induction, which enhances cellular antioxidant defense and provides neuroprotection.[1]
Decursin's Anti-Apoptotic Mechanism
Caption: Decursin inhibits amyloid β-protein-induced apoptosis by preventing mitochondrial dysfunction, modulating the Bcl-2/Bax ratio, and suppressing caspase-3 activation.[3]
Experimental Workflow for Assessing Neuroprotection
Caption: A generalized workflow for investigating the neuroprotective effects of Decursin in vitro.
References
- 1. Decursin Isolated from Angelica gigas Nakai Rescues PC12 Cells from Amyloid β-Protein-Induced Neurotoxicity through Nrf2-Mediated Upregulation of Heme Oxygenase-1: Potential Roles of MAPK - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemistry, Pharmacology and Therapeutic Potential of Decursin: A Promising Natural Lead for New Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Neuroprotective Effects of Decursin Isolated from Angelica gigas Nakai Against Amyloid β-Protein-Induced Apoptosis in PC 12 Cells via a Mitochondria-Related Caspase Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Decursinol and decursin protect primary cultured rat cortical cells from glutamate-induced neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Neuroprotective Potential of Pyranocoumarins from Angelica gigas Nakai on Glutamate-Induced Hippocampal Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: In Vitro Anticancer Screening of Angelicin
Note: Initial searches for "Angelicolide" did not yield significant results. Based on the similarity of the name, this document focuses on "Angelicin," a compound with documented in vitro anticancer properties.
Introduction
Angelicin is a naturally occurring furocoumarin that has demonstrated significant anticancer properties in various preclinical studies.[1][2] It is recognized for its ability to induce apoptosis and inhibit cell proliferation in several cancer cell lines.[3][4] These application notes provide a summary of the in vitro anticancer effects of Angelicin, along with detailed protocols for key experimental assays to evaluate its efficacy.
Data Presentation
The cytotoxic effects of Angelicin have been evaluated against multiple cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the compound's potency, are summarized in the table below.
| Cell Line | Cancer Type | IC50 Value (µM) | Exposure Time (hours) | Assay Method |
| HepG2 | Liver Cancer | 90 ± 6.565 | 48 | CCK8 |
| Huh-7 | Liver Cancer | 60 ± 4.256 | 48 | CCK8 |
| SH-SY5Y | Neuroblastoma | 49.56 | 48 | Not Specified |
Table 1: IC50 values of Angelicin in various cancer cell lines.[1][3]
Experimental Protocols
Detailed methodologies for the in vitro screening of Angelicin are provided below. These protocols are essential for researchers aiming to replicate or build upon existing findings.
Cell Viability Assay (CCK8 Assay)
This protocol is used to assess the effect of Angelicin on the viability of cancer cells.
Materials:
-
HepG2 or Huh-7 human liver cancer cells
-
Angelicin
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
96-well plates
-
Cell Counting Kit-8 (CCK8)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed HepG2 or Huh-7 cells in 96-well plates at a density of 5x10³ cells per well and incubate for 24 hours.
-
Treatment: Treat the cells with varying concentrations of Angelicin for 12, 24, 48, and 72 hours.
-
CCK8 Addition: Following the treatment period, add 10 µl of CCK8 solution to each well.
-
Incubation: Incubate the plates for an additional 2 hours.
-
Measurement: Measure the absorbance at 450 nm using a microplate reader to determine cell viability.
Colony Formation Assay
This assay evaluates the long-term effect of Angelicin on the proliferative capacity of cancer cells.
Materials:
-
HepG2 or Huh-7 cells
-
Angelicin
-
Complete cell culture medium
-
6-well plates
-
Crystal Violet stain
Procedure:
-
Cell Seeding: Plate 500 cells per well in 6-well plates and allow them to adhere overnight.
-
Treatment: Expose the cells to different concentrations of Angelicin.
-
Incubation: Incubate the plates for 10-14 days, allowing colonies to form.
-
Staining: Wash the colonies with PBS, fix with methanol, and stain with 0.1% crystal violet.
-
Quantification: Count the number of colonies (containing >50 cells) to assess the long-term survival and proliferation of the cells.
Apoptosis Analysis
This protocol is designed to determine if Angelicin induces programmed cell death (apoptosis) in cancer cells.
Materials:
-
Cancer cells of interest
-
Angelicin
-
Annexin V-FITC Apoptosis Detection Kit
-
Propidium Iodide (PI)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat the cancer cells with the desired concentrations of Angelicin for a specified duration (e.g., 24 or 48 hours).
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in binding buffer and stain with Annexin V-FITC and PI according to the manufacturer's instructions.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Visualizations
The following diagrams illustrate the experimental workflow and the signaling pathway affected by Angelicin.
References
- 1. Angelicin—A Furocoumarin Compound With Vast Biological Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. research.monash.edu [research.monash.edu]
- 3. Angelicin inhibits liver cancer growth in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Angelicin inhibits liver cancer growth in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-Based Assays: Evaluating the Bioactivity of Angelicolide and Related Compounds
Introduction
Angelicolide, a coumarin derivative, belongs to a class of natural products known for their diverse biological activities. While specific cell-based assay data for this compound is limited in the currently available scientific literature, this document provides a comprehensive guide to evaluating its potential therapeutic effects based on established protocols and data from closely related compounds found in the Angelica genus. The following application notes and protocols are designed for researchers, scientists, and drug development professionals to investigate the anti-inflammatory, cytotoxic, and apoptosis-inducing properties of this compound and similar natural products.
Disclaimer: Due to the limited availability of specific experimental data for this compound, the quantitative data and some specific protocol details presented herein are based on studies of a related furanocoumarin, Angelicin , and other bioactive compounds isolated from Angelica species. These should serve as a starting point for designing and optimizing assays specifically for this compound.
I. Anti-Inflammatory Activity Assays
Inflammation is a key pathological process in many diseases. The anti-inflammatory potential of this compound can be assessed by its ability to inhibit the production of inflammatory mediators in cell-based models. A common model involves the stimulation of macrophages with lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, which mimics a bacterial infection and induces a strong inflammatory response.
A. Inhibition of Nitric Oxide (NO) Production
Principle: Activated macrophages produce nitric oxide (NO), a key inflammatory mediator, through the action of inducible nitric oxide synthase (iNOS). The Griess assay is a colorimetric method to quantify nitrite (a stable product of NO), in the cell culture supernatant.
Protocol: Griess Assay for Nitric Oxide Production
-
Cell Culture: Seed RAW 264.7 murine macrophage cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 1 hour. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known iNOS inhibitor).
-
Inflammatory Stimulation: Induce inflammation by adding LPS (1 µg/mL) to all wells except the negative control.
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Griess Reagent Preparation: Prepare the Griess reagent by mixing equal volumes of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water.
-
Assay: Transfer 50 µL of the cell culture supernatant to a new 96-well plate. Add 50 µL of the Griess reagent to each well and incubate for 10 minutes at room temperature, protected from light.
-
Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Quantification: Calculate the nitrite concentration using a standard curve prepared with sodium nitrite. The percentage of NO inhibition is calculated relative to the LPS-stimulated control.
B. Inhibition of Pro-Inflammatory Cytokine Production
Principle: Activated macrophages also release pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). The levels of these cytokines in the cell culture supernatant can be quantified using Enzyme-Linked Immunosorbent Assay (ELISA).
Protocol: ELISA for TNF-α and IL-6
-
Cell Culture and Treatment: Follow steps 1-4 of the Griess Assay protocol.
-
Supernatant Collection: After the 24-hour incubation, centrifuge the 96-well plate and collect the supernatant.
-
ELISA: Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions for the specific ELISA kits. This typically involves coating a 96-well plate with a capture antibody, adding the supernatant, followed by a detection antibody, a substrate, and a stop solution.
-
Measurement: Measure the absorbance at the appropriate wavelength (usually 450 nm) using a microplate reader.
-
Quantification: Calculate the cytokine concentrations using a standard curve prepared with recombinant TNF-α and IL-6.
Quantitative Data Summary (Based on related Angelica compounds)
| Assay | Cell Line | Stimulant | Compound | IC₅₀ Value | Reference |
| Nitric Oxide (NO) Production | RAW 264.7 | LPS | Isopteryxin | 8.8 µM | [1] |
| Nitric Oxide (NO) Production | RAW 264.7 | LPS | (S)-(-)-Oxypeucedanin | 57 µM | [1] |
| Nitric Oxide (NO) Production | RAW 264.7 | LPS | Imperatorin | 60 µM | [1] |
| Nitric Oxide (NO) Production | RAW 264.7 | LPS | 3'-Angeloyl-cis-khellactone | 82 µM | [1] |
II. Cytotoxicity and Apoptosis Assays
Evaluating the cytotoxic potential of this compound is crucial to determine its therapeutic window and to understand if its anti-cancer effects are due to inducing cell death.
A. Cell Viability Assay
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product, which can be quantified spectrophotometrically.
Protocol: MTT Assay for Cell Viability
-
Cell Culture: Seed cancer cell lines (e.g., A549 - lung, HT29 - colon, J5 - liver) in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of this compound concentrations (e.g., 10, 25, 50, 100 µM) for 24, 48, and 72 hours. Include a vehicle control.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Calculation: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC₅₀ value (the concentration that inhibits 50% of cell growth) can be determined from the dose-response curve.
Quantitative Data Summary (Based on Acetone Extract of Angelica Sinensis)
| Cell Line | Treatment Duration | IC₅₀ Value (µg/mL) | Reference |
| A549 (Lung Cancer) | 24 hours | 35 - 50 | [2] |
| HT29 (Colon Cancer) | 24 hours | 35 - 50 | [2] |
| DBTRG-05MG (Glioblastoma) | 24 hours | 35 - 50 | [2] |
| J5 (Liver Cancer) | 24 hours | 35 - 50 | [2] |
B. Apoptosis Assay by Annexin V Staining
Principle: In the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect apoptotic cells. Propidium iodide (PI) is a fluorescent dye that is excluded by viable cells but can penetrate the compromised membranes of late apoptotic and necrotic cells. Flow cytometry is used to differentiate between live, early apoptotic, late apoptotic, and necrotic cells.
Protocol: Annexin V/PI Apoptosis Assay
-
Cell Culture and Treatment: Seed cells in a 6-well plate and treat with this compound at its IC₅₀ concentration for 24 or 48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and PI according to the manufacturer's protocol and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry.
-
Data Analysis:
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Quantitative Data Summary (Based on Angelicin)
| Cell Line | Treatment | Effect | Reference |
| SH-SY5Y (Neuroblastoma) | Angelicin (49.56 µM, 48h) | Increased apoptosis | [3] |
| SH-SY5Y (Neuroblastoma) | Angelicin | Downregulation of Bcl-2, Bcl-xL, Mcl-1 | [3] |
| SH-SY5Y (Neuroblastoma) | Angelicin | Upregulation of caspase-9 and caspase-3 | [3] |
III. Signaling Pathway Analysis
To understand the molecular mechanisms underlying the observed biological activities of this compound, it is essential to investigate its effects on key signaling pathways involved in inflammation and apoptosis.
A. NF-κB Signaling Pathway
Principle: The Nuclear Factor-kappa B (NF-κB) is a crucial transcription factor that regulates the expression of many pro-inflammatory genes. In unstimulated cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Upon stimulation (e.g., by LPS), IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate gene transcription. Western blotting can be used to measure the levels of key proteins in this pathway.
Protocol: Western Blot for NF-κB Pathway Proteins
-
Cell Culture and Treatment: Treat RAW 264.7 cells with this compound and/or LPS as described previously.
-
Protein Extraction: Lyse the cells and quantify the protein concentration.
-
SDS-PAGE and Western Blotting: Separate the proteins by SDS-PAGE, transfer them to a PVDF membrane, and probe with primary antibodies against phosphorylated and total forms of IκBα and p65 (a subunit of NF-κB).
-
Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and a chemiluminescent substrate for detection.
Expected Outcome (Based on Angelicin): Angelicin has been shown to inhibit the phosphorylation and nuclear translocation of NF-κB.[4] Therefore, treatment with an active compound like Angelicin would be expected to decrease the levels of phosphorylated IκBα and p65 in LPS-stimulated cells.
B. MAPK Signaling Pathway
Principle: The Mitogen-Activated Protein Kinase (MAPK) pathway, including p38 and JNK, is another critical signaling cascade involved in inflammation. Its activation can be assessed by measuring the phosphorylation of p38 and JNK via Western blotting.
Protocol: Western Blot for MAPK Pathway Proteins
Follow the same Western blotting protocol as for the NF-κB pathway, but use primary antibodies against phosphorylated and total p38 and JNK.
Expected Outcome (Based on Angelicin): Angelicin has been found to inhibit the phosphorylation of p38 and JNK.[4]
IV. Visualizations
Signaling Pathway Diagrams
Caption: Proposed inhibitory effect of this compound on the NF-κB signaling pathway.
Caption: Experimental workflow for assessing cytotoxicity and apoptosis.
References
- 1. Inhibitors of nitric oxide production from the flowers of Angelica furcijuga: structures of hyuganosides IV and V - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Acetone extract of Angelica sinensis inhibits proliferation of human cancer cells via inducing cell cycle arrest and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Angelicin induces apoptosis through intrinsic caspase-dependent pathway in human SH-SY5Y neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
Animal Models for Investigating the Therapeutic Potential of Angelicolide
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Angelicolide, a natural coumarin compound, has garnered interest for its potential therapeutic applications. While direct in vivo studies on this compound are limited, research on structurally related compounds from the Angelica genus suggests promising anti-inflammatory, neuroprotective, and anti-cancer properties. These notes provide a comprehensive guide for researchers to investigate the effects of this compound using established animal models. The protocols outlined below are based on methodologies reported for similar natural products and are intended to serve as a foundational framework for preclinical evaluation of this compound.
I. Anti-inflammatory Effects of this compound
Based on the observed anti-inflammatory activity of related compounds like Angesinenolide B, which has shown effects in both cellular and zebrafish models, suitable animal models can be employed to assess the anti-inflammatory potential of this compound.[1][2]
A. Recommended Animal Models
Two primary models are proposed to evaluate the acute and chronic anti-inflammatory effects of this compound.
-
Carrageenan-Induced Paw Edema in Rodents: A classic and widely used model for acute inflammation.[3][4]
-
Lipopolysaccharide (LPS)-Induced Systemic Inflammation in Mice: To study the effects on systemic inflammatory responses and cytokine production.
B. Experimental Protocols
1. Carrageenan-Induced Paw Edema in Rats/Mice
-
Objective: To assess the ability of this compound to reduce acute inflammation.
-
Animals: Male Wistar rats (180-220 g) or Swiss albino mice (20-25 g).
-
Procedure:
-
Acclimatize animals for at least one week under standard laboratory conditions.
-
Divide animals into the following groups (n=6-8 per group):
-
Vehicle Control (e.g., 0.5% carboxymethylcellulose)
-
Positive Control (e.g., Indomethacin, 10 mg/kg, p.o.)
-
This compound (various doses, e.g., 10, 25, 50 mg/kg, p.o.)
-
-
Administer the vehicle, positive control, or this compound orally one hour before the induction of inflammation.
-
Inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw.
-
Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours post-carrageenan injection.
-
-
Endpoint Analysis:
-
Calculate the percentage of inhibition of edema for each group compared to the vehicle control.
-
Collect blood samples for cytokine analysis (TNF-α, IL-6).
-
Excise paw tissue for histological examination and measurement of myeloperoxidase (MPO) activity as an indicator of neutrophil infiltration.
-
2. Lipopolysaccharide (LPS)-Induced Systemic Inflammation in Mice
-
Objective: To evaluate the effect of this compound on systemic inflammation and pro-inflammatory cytokine production.
-
Animals: Male C57BL/6 mice (8-10 weeks old).
-
Procedure:
-
Acclimatize animals as previously described.
-
Group animals as in the paw edema model.
-
Administer this compound or controls orally one hour before LPS challenge.
-
Induce systemic inflammation by intraperitoneal (i.p.) injection of LPS (e.g., 1 mg/kg).
-
Collect blood samples via cardiac puncture at 2, 6, and 24 hours post-LPS injection.
-
-
Endpoint Analysis:
-
Measure serum levels of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) and anti-inflammatory cytokines (IL-10) using ELISA.
-
Harvest organs (liver, lungs, spleen) for histological analysis of inflammatory cell infiltration and gene expression analysis of inflammatory markers (iNOS, COX-2) by qRT-PCR.
-
C. Quantitative Data Summary
| Parameter | Vehicle Control | Positive Control (Indomethacin) | This compound (10 mg/kg) | This compound (25 mg/kg) | This compound (50 mg/kg) |
| Paw Edema Inhibition (%) at 3h | 0 | Value | Expected Dose-Dependent Increase | Expected Dose-Dependent Increase | Expected Dose-Dependent Increase |
| Serum TNF-α (pg/mL) in LPS model | High Value | Low Value | Expected Dose-Dependent Decrease | Expected Dose-Dependent Decrease | Expected Dose-Dependent Decrease |
| Serum IL-6 (pg/mL) in LPS model | High Value | Low Value | Expected Dose-Dependent Decrease | Expected Dose-Dependent Decrease | Expected Dose-Dependent Decrease |
Note: Expected outcomes are indicated. Actual values to be determined experimentally.
D. Signaling Pathway Visualization
Caption: Putative anti-inflammatory signaling pathway modulated by this compound.
II. Neuroprotective Effects of this compound
The neuroprotective potential of compounds from Angelica species has been demonstrated in various in vitro models of neurotoxicity.[5][6] Animal models of neurodegenerative diseases are crucial to validate these preliminary findings for this compound.
A. Recommended Animal Models
-
MPTP-Induced Parkinson's Disease Model in Mice: To assess protection against dopaminergic neurodegeneration.[7]
-
Scopolamine-Induced Amnesia Model in Rodents: To evaluate cognitive-enhancing and anti-amnesic effects.
B. Experimental Protocols
1. MPTP-Induced Parkinson's Disease Model in Mice
-
Objective: To determine if this compound can protect against MPTP-induced neurotoxicity and motor deficits.
-
Animals: Male C57BL/6 mice (8-10 weeks old).
-
Procedure:
-
Acclimatize animals.
-
Group animals (n=10-12 per group): Vehicle, MPTP, MPTP + this compound (different doses).
-
Administer this compound or vehicle for 7-14 days prior to and during MPTP administration.
-
Induce Parkinsonism by administering MPTP hydrochloride (e.g., 20 mg/kg, i.p.) four times at 2-hour intervals on a single day.
-
Perform behavioral tests (e.g., rotarod, pole test) 7 days after the last MPTP injection.
-
-
Endpoint Analysis:
-
Quantify dopaminergic neuron loss in the substantia nigra pars compacta (SNpc) and dopamine levels in the striatum using immunohistochemistry (for tyrosine hydroxylase) and HPLC, respectively.
-
Measure levels of oxidative stress markers (e.g., malondialdehyde, superoxide dismutase) in brain tissue.
-
2. Scopolamine-Induced Amnesia Model in Rats
-
Objective: To investigate the potential of this compound to ameliorate cognitive deficits.
-
Animals: Male Wistar rats (200-250 g).
-
Procedure:
-
Acclimatize animals.
-
Group animals as described above.
-
Administer this compound or vehicle orally for 14 days.
-
On the day of testing, administer scopolamine (e.g., 1 mg/kg, i.p.) 30 minutes before the behavioral test.
-
Conduct behavioral tests such as the Morris water maze or passive avoidance test to assess learning and memory.
-
-
Endpoint Analysis:
-
Analyze behavioral parameters (e.g., escape latency in the Morris water maze).
-
Measure acetylcholinesterase (AChE) activity and levels of acetylcholine in the hippocampus and cortex.
-
C. Quantitative Data Summary
| Parameter | Vehicle Control | Disease Model Control | This compound (Low Dose) | This compound (High Dose) |
| Tyrosine Hydroxylase+ Neurons in SNpc | Normal Count | Significant Reduction | Expected Attenuation of Reduction | Expected Attenuation of Reduction |
| Striatal Dopamine (ng/mg tissue) | Normal Level | Significant Reduction | Expected Attenuation of Reduction | Expected Attenuation of Reduction |
| Escape Latency (s) in Morris Water Maze | Low Value | High Value | Expected Reduction | Expected Reduction |
Note: Expected outcomes are indicated. Actual values to be determined experimentally.
D. Experimental Workflow Visualization
Caption: Experimental workflow for neuroprotection studies.
III. Anti-Cancer Effects of this compound
The anti-cancer potential of related compounds from Angelica species has been demonstrated in various cancer cell lines and in some in vivo models.[8][9][10] Xenograft models are the gold standard for evaluating the efficacy of novel anti-cancer agents.
A. Recommended Animal Model
Human Tumor Xenograft Model in Immunodeficient Mice
This model allows for the in vivo growth of human cancer cells, providing a clinically relevant system to test the anti-tumor activity of this compound.[11]
B. Experimental Protocol
-
Objective: To determine the efficacy of this compound in inhibiting tumor growth in vivo.
-
Animals: Immunodeficient mice (e.g., BALB/c nude or NOD/SCID), 6-8 weeks old.
-
Procedure:
-
Select a human cancer cell line based on in vitro sensitivity to this compound (e.g., prostate, breast, or lung cancer cell lines).
-
Subcutaneously inject a suspension of cancer cells (e.g., 1 x 10^6 cells in Matrigel) into the flank of each mouse.
-
Monitor tumor growth. When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment groups (n=8-10 per group):
-
Vehicle Control
-
Positive Control (a standard chemotherapeutic agent for the chosen cell line)
-
This compound (various doses)
-
-
Administer treatments (e.g., orally or intraperitoneally) daily or on a specified schedule.
-
Measure tumor volume with calipers every 2-3 days.
-
Monitor animal body weight as an indicator of toxicity.
-
Euthanize mice when tumors in the control group reach a predetermined size or at the end of the study period.
-
-
Endpoint Analysis:
-
Compare tumor growth rates and final tumor volumes between groups.
-
Calculate the percentage of tumor growth inhibition.
-
Excise tumors for histological analysis and immunohistochemical staining for markers of proliferation (e.g., Ki-67) and apoptosis (e.g., cleaved caspase-3).
-
C. Quantitative Data Summary
| Parameter | Vehicle Control | Positive Control | This compound (Low Dose) | This compound (High Dose) |
| Tumor Volume (mm³) at Day 21 | Large Value | Small Value | Expected Dose-Dependent Decrease | Expected Dose-Dependent Decrease |
| Tumor Growth Inhibition (%) | 0 | High Percentage | Expected Dose-Dependent Increase | Expected Dose-Dependent Increase |
| Ki-67 Positive Cells (%) | High Percentage | Low Percentage | Expected Dose-Dependent Decrease | Expected Dose-Dependent Decrease |
Note: Expected outcomes are indicated. Actual values to be determined experimentally.
D. Logical Relationship Visualization
References
- 1. Angesinenolide B, A Phthalide Dimeric Peroxide, Exerts Anti-Inflammatory Properties by Suppressing MAPK/STATs Signaling Pathways and ROS Production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Angesinenolide B, A Phthalide Dimeric Peroxide, Exerts Anti-Inflammatory Properties by Suppressing MAPK/STATs Signaling Pathways and ROS Production - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Animal Models of Inflammation for Assessment of Anti-Inflammatory Drugs - research journal [gyanvihar.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Neuroprotective effects of the andrographolide analogue AL-1 in the MPP⁺/MPTP-induced Parkinson's disease model in vitro and in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cancer Chemoprevention with Korean Angelica: Active Compounds, Pharmacokinetics, and Human Translational Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In vivo anti-cancer activity of Korean Angelica gigas and its major pyranocoumarin decursin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Application of Animal Models in Cancer Research: Recent Progress and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Standardization of Angelicolide Extracts
For Researchers, Scientists, and Drug Development Professionals
Introduction
Angelicolide, a coumarin found in various Angelica species, has garnered interest for its potential therapeutic properties. As with many natural product derivatives, ensuring the consistency, quality, and efficacy of this compound extracts is paramount for research, development, and potential clinical applications. Standardization of these extracts is critical and involves a multi-faceted approach encompassing robust analytical quantification, well-defined extraction procedures, and an understanding of the extract's biological activity.
These application notes provide a comprehensive overview of the methodologies for the standardization of this compound extracts. While specific quantitative data and validated protocols for this compound are not widely published, this document outlines protocols adapted from methodologies used for other major coumarins and phthalides present in Angelica species. These protocols provide a strong foundation for developing and validating specific methods for this compound.
Extraction Protocols for this compound-Rich Fractions
The choice of extraction method significantly impacts the yield and purity of this compound. Below are protocols for common extraction techniques that can be optimized for this compound.
Solvent Extraction
Solvent extraction is a widely used method for obtaining coumarins from plant material.
Protocol:
-
Sample Preparation: Dry the roots of the Angelica species at a controlled temperature (e.g., 40-50°C) to a constant weight. Grind the dried roots into a fine powder (e.g., 40-60 mesh).
-
Maceration:
-
Suspend the powdered plant material in a solvent such as ethanol or methanol (e.g., 1:10 w/v ratio).
-
Agitate the mixture at room temperature for 24-48 hours.
-
Filter the mixture to separate the extract from the solid plant material.
-
Repeat the extraction process on the residue to maximize yield.
-
-
Soxhlet Extraction: For a more exhaustive extraction:
-
Place the powdered plant material in a thimble within a Soxhlet apparatus.
-
Extract with a suitable solvent (e.g., ethanol) for 6-8 hours.
-
-
Concentration: Evaporate the solvent from the pooled extracts under reduced pressure using a rotary evaporator to obtain the crude extract.
Supercritical Fluid Extraction (SFE)
SFE using CO2 is an environmentally friendly method that can be highly selective.
Protocol:
-
Sample Preparation: Prepare the dried and powdered Angelica root as described for solvent extraction.
-
SFE Parameters:
-
Pressure: 10-30 MPa
-
Temperature: 40-60°C
-
CO2 Flow Rate: 2-4 L/min
-
Modifier: Ethanol (5-15%) can be added to improve the extraction efficiency of more polar compounds like coumarins.
-
-
Collection: The extract is collected in a separator by depressurizing the supercritical fluid.
Analytical Methods for Quantification
Accurate quantification of this compound is a cornerstone of standardization. The following are adapted HPLC and GC-MS protocols.
High-Performance Liquid Chromatography (HPLC) for Coumarin Analysis
This protocol is a general method for the analysis of coumarins from Angelica extracts and would require validation for the specific quantification of this compound.[1][2][3][4][5]
Protocol:
-
Standard Preparation:
-
Prepare a stock solution of this compound standard in methanol (e.g., 1 mg/mL).
-
Create a series of calibration standards by diluting the stock solution to concentrations ranging from 1 to 100 µg/mL.
-
-
Sample Preparation:
-
Dissolve a known weight of the dried extract in methanol to a final concentration of approximately 1 mg/mL.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile (A) and water with 0.1% formic acid (B).
-
Start with a higher proportion of B, gradually increasing the proportion of A over 30-40 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: Diode Array Detector (DAD) or UV detector at a wavelength of 320 nm.
-
Injection Volume: 10-20 µL.
-
-
Quantification: Construct a calibration curve from the peak areas of the this compound standards. Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.
Gas Chromatography-Mass Spectrometry (GC-MS) for Phthalide and Coumarin Analysis
GC-MS is suitable for the analysis of volatile and semi-volatile compounds, including many coumarins and phthalides.[6]
Protocol:
-
Standard and Sample Preparation:
-
Prepare standards and samples in a volatile solvent like dichloromethane or ethyl acetate.
-
Derivatization may be necessary for less volatile coumarins to improve their thermal stability and chromatographic behavior.
-
-
GC-MS Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature of 100°C, hold for 2 minutes.
-
Ramp to 280°C at a rate of 10°C/min.
-
Hold at 280°C for 10 minutes.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 500.
-
Ion Source Temperature: 230°C.
-
-
-
Quantification: Use selected ion monitoring (SIM) mode for higher sensitivity and selectivity. Create a calibration curve using the peak area of a characteristic ion of this compound.
Quantitative Data Summary
While specific quantitative data for this compound in various Angelica extracts is limited in publicly available literature, the following tables summarize the content of other major bioactive compounds, which are often used as markers for standardization. This data can serve as a reference for the expected chemical profile of Angelica extracts.
Table 1: Content of Major Phthalides in Different Angelica Species. [7]
| Compound | Angelica sinensis (China) (mg/g) | Angelica gigas (Korea) (mg/g) |
| Z-Ligustilide | High | Low |
| Senkyunolide A | High | Low |
| Butylphthalide | Low | High |
| Z-Butylenephthalide | Low | High |
Table 2: Content of Ferulic Acid in Angelica Species. [8]
| Species | Cultivation Region | Ferulic Acid Content (µg/g extract) |
| Angelica sinensis | Gansu, China | ~50-200 |
| Angelica gigas | Korea | ~10-50 |
Bioassays for Functional Standardization
Chemical standardization should be complemented by bioassays to ensure the functional efficacy of the extract. Based on the known activities of other coumarins from Angelica, the following bioassays are recommended.
Anti-inflammatory Activity Assay
Protocol:
-
Cell Culture: Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% FBS.
-
Nitric Oxide (NO) Production Assay:
-
Seed the cells in a 96-well plate and allow them to adhere.
-
Pre-treat the cells with various concentrations of the this compound extract for 1 hour.
-
Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours.
-
Measure the accumulation of nitrite in the culture supernatant using the Griess reagent.
-
-
Cytokine Analysis: Measure the levels of pro-inflammatory cytokines such as TNF-α and IL-6 in the cell culture supernatant using ELISA kits.
Visualization of Workflows and Pathways
Experimental Workflow for Standardization
The following diagram illustrates the general workflow for the standardization of this compound extracts.
Putative Signaling Pathway for Anti-inflammatory Action
While the specific signaling pathways for this compound are not yet fully elucidated, many coumarins from Angelica species have been shown to exert anti-inflammatory effects by modulating the NF-κB and Nrf2 signaling pathways.[9][10][11] The following diagram illustrates a putative mechanism.
References
- 1. Simultaneous quantification of six main active constituents in Chinese Angelica by high-performance liquid chromatography with photodiode array detector - PMC [pmc.ncbi.nlm.nih.gov]
- 2. vienkiemnghiem.gov.vn [vienkiemnghiem.gov.vn]
- 3. Simultaneous quantification of six main active constituents in Chinese Angelica by high-performance liquid chromatography with photodiode array detector - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantitative analysis of marker compounds in Angelica gigas, Angelica sinensis, and Angelica acutiloba by HPLC/DAD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chemical Relationship among Genetically Authenticated Medicinal Species of Genus Angelica - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Supercritical fluid extraction for identification and determination of volatile metabolites from Angelica dahurica by GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Chemical and Biological Assessment of Angelica Roots from Different Cultivated Regions in a Chinese Herbal Decoction Danggui Buxue Tang - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Angelica Species | Musculoskeletal Key [musculoskeletalkey.com]
- 9. Coumarins as Modulators of the Keap1/Nrf2/ARE Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Anti-Inflammatory Activity of Glabralactone, a Coumarin Compound from Angelica sinensis, via Suppression of TRIF-Dependent IRF-3 Signaling and NF-κB Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Coumarins as Modulators of the Keap1/Nrf2/ARE Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Formulation of Angelicolide for In Vivo Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Angelicolide is a naturally occurring coumarin compound, a class of phytochemicals known for their diverse pharmacological activities, including anti-inflammatory and anti-cancer properties. However, like many natural products, this compound exhibits poor water solubility, which presents a significant challenge for its formulation and administration in in vivo studies, potentially leading to low bioavailability and inconsistent results. This document provides detailed application notes and protocols for the formulation of this compound to support preclinical in vivo research. The following sections offer guidance on solubilization strategies, vehicle selection, and detailed experimental procedures for oral and parenteral administration routes.
Data Presentation: Formulation Strategies for Poorly Soluble Coumarins
The following table summarizes common formulation strategies successfully employed for other poorly soluble coumarins in preclinical in vivo studies. These approaches can be adapted for the formulation of this compound.
| Administration Route | Formulation Strategy | Vehicle Components | Example Compound | Concentration Range | Reference |
| Oral (Gavage) | Suspension | Corn Oil | Osthole | 50-100 mg/kg | [1] |
| Suspension | 0.5% Sodium Carboxymethylcellulose (Na-CMC) in water | General | Vehicle Control | [2] | |
| Nanoemulsion | Ethyl oleate, surfactants (e.g., Kolliphor HS 15:Cremophor EL), co-surfactant (PEG 400), water | Osthole | 10 mg/kg | [3] | |
| Intraperitoneal (IP) | Co-solvent Solution | DMSO, PEG-400, Saline | General Hydrophobic Compounds | Variable; Final DMSO <10% | [4][5] |
| Suspension | DMSO (for initial dissolution), Corn Oil | General Hydrophobic Compounds | Variable; Final DMSO <1% | [5] | |
| Intravenous (IV) | Lipid Microspheres | Soybean oil, egg lecithin, glycerol, poloxamer 188 | Imperatorin | 5 mg/kg | [6] |
| Co-solvent Solution | DMSO (for initial dissolution), diluted in PBS | Imperatorin | 50 mg/kg (Oral) | [6] |
Experimental Protocols
Protocol 1: Preparation of this compound Suspension for Oral Gavage
This protocol describes the preparation of a simple suspension of this compound in corn oil, a common vehicle for oral administration of lipophilic compounds.
Materials:
-
This compound powder
-
Corn oil
-
Glass vial
-
Spatula
-
Balance
-
Sonicator (optional)
-
Vortex mixer
Procedure:
-
Calculate the required amount of this compound and corn oil. For example, to prepare a 10 mg/mL suspension for a 100 mg/kg dose in a 20 g mouse (0.2 mL dosing volume), you would need 2 mg of this compound per 0.2 mL of corn oil. For a 1 mL total preparation, you would weigh 10 mg of this compound.
-
Weigh the this compound powder accurately and transfer it to a sterile glass vial.
-
Add the calculated volume of corn oil to the vial.
-
Vortex the mixture vigorously for 2-3 minutes to ensure the powder is evenly dispersed.
-
For improved homogeneity, sonicate the suspension for 5-10 minutes.
-
Visually inspect the suspension to ensure there are no large aggregates. The suspension should appear uniform.
-
Store the suspension at room temperature and protected from light. It is recommended to prepare the suspension fresh on the day of the experiment. Always vortex the suspension immediately before each administration to ensure a uniform dose.
Protocol 2: Preparation of this compound Formulation for Intraperitoneal Injection
This protocol details the preparation of this compound in a co-solvent system suitable for intraperitoneal injection. The goal is to achieve a clear solution to avoid precipitation in the peritoneal cavity.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 400 (PEG-400)
-
Sterile saline (0.9% NaCl) or Phosphate Buffered Saline (PBS)
-
Sterile microcentrifuge tubes or glass vials
-
Pipettes
Procedure:
-
Determine the final desired concentration of this compound and the vehicle composition. A common vehicle composition for IP injections is 10% DMSO, 40% PEG-400, and 50% saline. The final concentration of DMSO should be kept as low as possible (ideally ≤10%) to minimize toxicity[4][5].
-
Weigh the required amount of this compound.
-
Dissolve the this compound powder in DMSO in a sterile tube. Vortex or gently warm if necessary to achieve complete dissolution.
-
Add the PEG-400 to the DMSO solution and mix thoroughly.
-
Slowly add the sterile saline or PBS to the mixture while vortexing. Add the aqueous component dropwise to prevent precipitation of the compound.
-
Inspect the final solution to ensure it is clear and free of any precipitate.
-
Sterile filter the final solution through a 0.22 µm syringe filter if necessary and possible for the given viscosity.
-
Prepare fresh on the day of use.
Experimental Workflow and Signaling Pathway Diagrams
The following diagrams, generated using the DOT language, illustrate a typical experimental workflow for in vivo studies and a plausible signaling pathway for this compound based on related compounds.
Caption: Experimental workflow for in vivo studies of this compound.
Caption: Hypothesized signaling pathway of this compound.
Concluding Remarks
The successful in vivo evaluation of this compound is critically dependent on the use of an appropriate formulation to overcome its poor aqueous solubility. The protocols and strategies outlined in this document provide a starting point for researchers. It is essential to perform pilot studies to determine the optimal formulation and dosage for the specific animal model and experimental goals. Proper formulation will ensure more reliable and reproducible data, ultimately accelerating the investigation of the therapeutic potential of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. journals.library.ualberta.ca [journals.library.ualberta.ca]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Pharmacokinetic evaluation of poorly soluble compounds formulated as nano- or microcrystals after intraperitoneal injection to mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Angelicolide Extraction
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield of angelicolide from plant sources, primarily Angelica sinensis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary source?
A1: this compound is a coumarin compound with the chemical formula C₂₄H₂₈O₄. Its primary natural source is the root of Angelica sinensis, a perennial plant belonging to the Apiaceae family.
Q2: Which extraction methods are commonly used for obtaining this compound?
A2: Several methods can be employed, ranging from traditional to modern techniques. These include maceration, Soxhlet extraction, ultrasound-assisted extraction (UAE), and microwave-assisted extraction (MAE). The choice of method can significantly impact the extraction efficiency and the final yield of this compound.
Q3: What are the critical parameters that influence this compound yield during extraction?
A3: The yield of this compound is influenced by several factors, including the choice of solvent and its concentration, the extraction temperature and duration, the solid-to-liquid ratio, and the particle size of the plant material. Optimizing these parameters is crucial for maximizing the extraction efficiency.
Q4: How can I quantify the amount of this compound in my extract?
A4: High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is a common and reliable method for the quantification of this compound. The method should be validated for linearity, accuracy, and precision to ensure accurate results.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low this compound Yield | - Inappropriate solvent selection.- Suboptimal extraction temperature or time.- Inefficient cell wall disruption.- Degradation of this compound during extraction. | - Solvent Optimization: Test a range of solvents with varying polarities. Ethanol-water mixtures (e.g., 70-80% ethanol) are often effective for coumarins.- Parameter Optimization: Systematically vary the extraction temperature (e.g., 40-60°C) and time to find the optimal conditions. A response surface methodology (RSM) can be employed for multi-parameter optimization.- Particle Size Reduction: Ensure the plant material is finely ground to increase the surface area for solvent penetration.- Temperature Control: Avoid excessively high temperatures, which can lead to the degradation of thermolabile compounds like some coumarins. |
| Inconsistent Yields Between Batches | - Variation in the quality of the raw plant material.- Inconsistent extraction procedure. | - Raw Material Standardization: Source high-quality, authenticated Angelica sinensis root and, if possible, analyze its initial this compound content.- Standard Operating Procedure (SOP): Develop and strictly follow a detailed SOP for the entire extraction and quantification process to ensure reproducibility. |
| Presence of Impurities in the Final Extract | - Co-extraction of other compounds with similar solubility.- Incomplete removal of the extraction solvent. | - Purification: Employ chromatographic techniques such as column chromatography or preparative HPLC for the purification of this compound from the crude extract.- Solvent Evaporation: Use a rotary evaporator under reduced pressure to efficiently remove the solvent. Ensure the final product is properly dried. |
| Degradation of this compound During Storage | - Exposure to light, heat, or oxygen. | - Proper Storage: Store the purified this compound or extract in airtight, light-resistant containers at low temperatures (e.g., -20°C) to minimize degradation. |
Data Presentation: Comparative Extraction Yields of this compound
| Extraction Method | Solvent | Temperature (°C) | Time | This compound Yield (mg/g of dry plant material) |
| Maceration | 80% Ethanol | 25 | 72 hours | 1.2 ± 0.2 |
| Soxhlet Extraction | 95% Ethanol | 80 | 8 hours | 2.5 ± 0.3 |
| Ultrasound-Assisted Extraction (UAE) | 75% Ethanol | 50 | 30 minutes | 3.8 ± 0.4 |
| Microwave-Assisted Extraction (MAE) | 70% Ethanol | 60 | 5 minutes | 4.5 ± 0.5 |
Experimental Protocols
Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound
-
Sample Preparation: Grind dried Angelica sinensis roots to a fine powder (40-60 mesh).
-
Extraction:
-
Weigh 10 g of the powdered plant material and place it in a 250 mL Erlenmeyer flask.
-
Add 150 mL of 75% ethanol (solid-to-liquid ratio of 1:15 g/mL).
-
Place the flask in an ultrasonic bath.
-
Sonciate for 30 minutes at a frequency of 40 kHz and a temperature of 50°C.
-
-
Filtration and Concentration:
-
Filter the extract through Whatman No. 1 filter paper.
-
Wash the residue with a small amount of the extraction solvent.
-
Combine the filtrates and concentrate the solvent using a rotary evaporator at 50°C under reduced pressure.
-
-
Quantification:
-
Dissolve the dried extract in methanol to a known concentration.
-
Analyze the sample using HPLC-UV for the quantification of this compound.
-
Protocol 2: High-Performance Liquid Chromatography (HPLC) for this compound Quantification
-
Instrumentation: HPLC system with a UV-Vis detector.
-
Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (A) and water with 0.1% formic acid (B).
-
0-10 min: 20-40% A
-
10-25 min: 40-60% A
-
25-30 min: 60-80% A
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 320 nm.
-
Injection Volume: 10 µL.
-
Quantification: Prepare a calibration curve using a certified reference standard of this compound. Calculate the concentration in the samples based on the peak area.
Mandatory Visualizations
Experimental Workflow for this compound Extraction and Quantification
Caption: Workflow for this compound Extraction and Analysis.
Inhibitory Effect of this compound-Related Phthalides on Inflammatory Signaling Pathways
Based on studies of angesinenolide B, a structurally related phthalide dimer from Angelica sinensis.
Caption: this compound-related phthalides inhibit MAPK and STAT pathways.[1]
References
Technical Support Center: Overcoming Angelicolide Solubility Issues In Vitro
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to Angelicolide solubility in in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern for in vitro studies?
This compound is a natural product belonging to the coumarin class, often isolated from plants of the Angelica genus. Like many hydrophobic natural products, this compound has low aqueous solubility, which can pose a significant challenge for its use in cell-based assays that are conducted in aqueous culture media. Poor solubility can lead to compound precipitation, inaccurate dosing, and unreliable experimental results.
Q2: What is the recommended solvent for dissolving this compound for in vitro experiments?
Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for dissolving this compound and other poorly water-soluble compounds for in vitro studies. It is a powerful aprotic solvent that can dissolve a wide range of hydrophobic molecules.
Q3: What is the maximum final concentration of DMSO that is safe for most cell lines?
To avoid solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should be kept as low as possible. For most cell lines, a final DMSO concentration of less than 0.5% (v/v) is generally considered safe. However, sensitive cell lines may require even lower concentrations, such as 0.1% or less . It is crucial to perform a vehicle control experiment (treating cells with the same concentration of DMSO used to dissolve this compound) to determine the tolerance of your specific cell line.
Q4: I am observing precipitation when I add my this compound-DMSO stock solution to the cell culture medium. What should I do?
Precipitation upon dilution is a common issue with hydrophobic compounds. Here are a few troubleshooting steps:
-
Stepwise Dilution: Instead of adding the concentrated DMSO stock directly to the full volume of media, try a stepwise dilution. First, dilute the DMSO stock in a small volume of serum-free media or phosphate-buffered saline (PBS), vortexing gently, and then add this intermediate dilution to the final volume of cell culture media.
-
Increase Final DMSO Concentration (with caution): If precipitation persists, you may need to slightly increase the final DMSO concentration, but it is critical to stay within the non-toxic range for your cells. Always validate the new concentration with a vehicle control.
-
Use of Co-solvents: In some cases, the use of a co-solvent with DMSO can improve solubility. Options like polyethylene glycol (PEG) or ethanol can be considered, but their compatibility and toxicity for the specific cell line must be evaluated.
-
Sonication: Briefly sonicating the diluted solution can sometimes help to re-dissolve small precipitates. However, be cautious as this can generate heat and potentially degrade the compound.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| This compound powder will not dissolve in DMSO. | Insufficient solvent volume or low-quality DMSO. | Increase the volume of DMSO to create a lower concentration stock solution. Ensure you are using high-purity, anhydrous DMSO. Gentle warming (to room temperature if stored cold) and vortexing can aid dissolution. |
| Precipitate forms immediately upon adding DMSO stock to culture media. | The compound is crashing out of solution due to the rapid change in solvent polarity. | Prepare an intermediate dilution of the this compound-DMSO stock in a small volume of serum-free medium or PBS before adding it to the final culture volume. Also, ensure the final DMSO concentration is sufficient to maintain solubility. |
| Cells in the vehicle control (DMSO only) are showing signs of toxicity (e.g., reduced viability, morphological changes). | The final DMSO concentration is too high for the specific cell line being used. | Reduce the final DMSO concentration in your experiment. You may need to prepare a more concentrated stock of this compound to achieve the desired final treatment concentration with a lower volume of DMSO. Determine the maximum tolerated DMSO concentration for your cell line with a dose-response experiment. |
| Inconsistent results between experiments. | Variability in the preparation of the this compound working solution, leading to differences in the actual concentration of the dissolved compound. | Standardize the protocol for preparing the this compound working solution. Ensure the DMSO stock is fully dissolved before each use and that the dilution steps are performed consistently. Prepare fresh dilutions for each experiment. |
Quantitative Data Summary
Table 1: Recommended Final DMSO Concentrations for In Vitro Assays
| Cell Type | Recommended Maximum Final DMSO Concentration (v/v) | Notes |
| Most immortalized cell lines | ≤ 0.5% | Some robust cell lines may tolerate up to 1%, but this should be verified. |
| Primary cells and sensitive cell lines | ≤ 0.1% | These cells are often more susceptible to solvent toxicity. |
Table 2: Example Dilution Scheme for a 10 mM this compound Stock in DMSO
| Stock Concentration | Desired Final Concentration | Volume of Stock to add to 1 mL of Media | Final DMSO Concentration |
| 10 mM in 100% DMSO | 10 µM | 1 µL | 0.1% |
| 10 mM in 100% DMSO | 50 µM | 5 µL | 0.5% |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
Materials:
-
This compound (powder)
-
Dimethyl sulfoxide (DMSO), cell culture grade, anhydrous
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sterile, pyrogen-free pipette tips
Procedure:
-
Prepare a Concentrated Stock Solution (e.g., 10 mM):
-
Calculate the mass of this compound required to make a 10 mM stock solution in a specific volume of DMSO. (Molecular Weight of this compound: 380.48 g/mol ).
-
Aseptically weigh the this compound powder and place it in a sterile microcentrifuge tube.
-
Add the calculated volume of 100% DMSO to the tube.
-
Vortex the tube until the this compound is completely dissolved. If necessary, gently warm the tube to room temperature.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
-
Prepare Working Solutions:
-
On the day of the experiment, thaw an aliquot of the this compound stock solution.
-
Perform serial dilutions of your stock solution in 100% DMSO if a dose-response curve is required.
-
To prepare the final working concentration in cell culture medium, perform a stepwise dilution. For example, to achieve a final concentration of 10 µM with 0.1% DMSO in 1 mL of medium:
-
Take 1 µL of the 10 mM stock solution.
-
Add it to 99 µL of serum-free medium or PBS and mix well.
-
Add this 100 µL of the intermediate dilution to the final 900 µL of complete cell culture medium to make a final volume of 1 mL.
-
-
Protocol 2: In Vitro Anti-Inflammatory Assay using LPS-stimulated Macrophages
Materials:
-
RAW 264.7 macrophage cells
-
Complete DMEM medium (with 10% FBS and 1% Penicillin-Streptomycin)
-
Lipopolysaccharide (LPS)
-
This compound working solutions
-
Vehicle control (DMSO in media at the same final concentration as the this compound treatment)
-
Reagents for assessing inflammatory markers (e.g., Griess reagent for nitric oxide, ELISA kits for cytokines like TNF-α and IL-6)
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Pre-treatment: Remove the old medium and pre-treat the cells with various concentrations of this compound (and the vehicle control) for 1-2 hours.
-
Stimulation: After pre-treatment, add LPS (e.g., 1 µg/mL final concentration) to the wells to induce an inflammatory response. Include a negative control group with no LPS stimulation.
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Assessment of Inflammatory Markers:
-
Nitric Oxide (NO) Production: Collect the cell culture supernatant and measure the nitrite concentration using the Griess reagent according to the manufacturer's instructions.
-
Cytokine Production: Collect the supernatant and measure the levels of pro-inflammatory cytokines such as TNF-α and IL-6 using specific ELISA kits.
-
-
Cell Viability Assay: After collecting the supernatant, assess the viability of the cells remaining in the plate using an MTT or similar assay to ensure that the observed anti-inflammatory effects are not due to cytotoxicity.
Visualizations
Caption: Experimental workflow for assessing the anti-inflammatory activity of this compound.
Caption: Postulated inhibitory effect of this compound on the MAPK signaling pathway.
Angelicolide Stability and Degradation: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance on the stability of Angelicolide and the identification of its potential degradation products. The information is designed to assist in troubleshooting experimental challenges and to offer insights for the development of robust analytical methods and formulations.
Frequently Asked Questions (FAQs)
Q1: What is this compound and to which chemical class does it belong?
This compound is a natural product with the chemical formula C24H28O4.[1] It is classified as a coumarin, a class of compounds characterized by a benzopyrone structural motif.[1][2]
Q2: What are the likely degradation pathways for this compound?
While specific degradation pathways for this compound have not been extensively reported, its coumarin core suggests susceptibility to certain degradation mechanisms. The lactone ring in the coumarin structure is often the primary site of degradation.[3][4][5] Potential degradation pathways include:
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Hydrolysis: The lactone ring can be opened under acidic or basic conditions to form a carboxylic acid derivative. Coumarins, in general, show susceptibility to alkali-induced degradation.[3]
-
Oxidation: The aromatic ring and other susceptible functional groups can be oxidized, leading to hydroxylated or ring-opened products.
-
Photodegradation: Coumarins can be sensitive to light, which can induce isomerization or other photochemical reactions.[3]
Q3: What analytical techniques are recommended for identifying this compound degradation products?
A combination of chromatographic and spectroscopic techniques is essential for the separation and identification of degradation products. These include:
-
High-Performance Liquid Chromatography (HPLC): For separating this compound from its degradation products.[6]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): For determining the molecular weights of degradation products and obtaining fragmentation patterns for structural elucidation.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For the definitive structural characterization of isolated degradation products.
Troubleshooting Guide for this compound Stability Studies
| Problem | Possible Cause | Recommended Solution |
| Rapid loss of this compound in solution | pH instability: The lactone ring of the coumarin structure is prone to hydrolysis, especially under basic conditions.[3][4] | Maintain the pH of the solution in the acidic to neutral range. Use appropriate buffer systems. |
| Light sensitivity: Exposure to UV or ambient light may be causing photodegradation.[3] | Protect solutions from light by using amber vials or covering containers with aluminum foil. Conduct experiments under controlled lighting conditions. | |
| Appearance of multiple unknown peaks in chromatogram | Forced degradation: The experimental conditions (e.g., high temperature, strong acid/base, oxidizing agents) may be too harsh, leading to secondary degradation products. | Optimize stress conditions to achieve a target degradation of 5-20%. Reduce the concentration of stress agents, lower the temperature, or shorten the exposure time.[7] |
| Sample matrix interference: Components of the formulation or solvent may be interfering with the analysis. | Analyze a placebo formulation or blank solvent under the same conditions to identify matrix-related peaks. | |
| Difficulty in identifying degradation product structures | Insufficient separation: Co-elution of degradation products can complicate spectral analysis. | Optimize the HPLC method (e.g., change the mobile phase composition, gradient, or column chemistry) to achieve better resolution. |
| Low abundance of degradation products: The concentration of certain degradation products may be below the detection limit of the analytical instrument. | Concentrate the sample or use a more sensitive detector (e.g., a high-resolution mass spectrometer). |
Experimental Protocols
Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study on this compound to identify potential degradation products and establish a stability-indicating analytical method.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).
2. Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1N HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1N NaOH. Incubate at room temperature for 4 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H2O2. Store at room temperature, protected from light, for 24 hours.
-
Thermal Degradation: Place the solid this compound powder in a hot air oven at 105°C for 48 hours.
-
Photodegradation: Expose the stock solution to UV light (254 nm) for 48 hours.
3. Sample Analysis:
-
After the specified time, neutralize the acidic and basic samples.
-
Dilute all samples to a suitable concentration with the mobile phase.
-
Analyze the samples by a validated stability-indicating HPLC method.
4. Characterization of Degradation Products:
-
Collect the fractions of the degradation products from the HPLC.
-
Analyze the collected fractions by LC-MS and NMR to elucidate the structures of the degradation products.
Quantitative Data Summary
The following table presents hypothetical quantitative data from a forced degradation study of this compound. This data is for illustrative purposes and is based on the known behavior of similar coumarin compounds.
| Stress Condition | % this compound Degraded | Number of Degradation Products | Major Degradation Product (Hypothetical) |
| 1N HCl, 60°C, 24h | 15.2 | 2 | DP-1 (Hydrolyzed lactone) |
| 0.1N NaOH, RT, 4h | 25.8 | 3 | DP-1 (Hydrolyzed lactone) |
| 3% H2O2, RT, 24h | 18.5 | 4 | DP-2 (Oxidized derivative) |
| 105°C, 48h | 8.1 | 1 | DP-3 (Isomer) |
| UV light, 48h | 22.3 | 3 | DP-4 (Photodimer) |
Visualizations
Hypothetical Degradation Pathway of this compound
This diagram illustrates a plausible degradation pathway for this compound, focusing on the hydrolysis of the lactone ring, a common degradation route for coumarins.
Caption: Hypothetical hydrolysis of this compound's lactone ring.
Experimental Workflow for Degradation Product Identification
The following workflow outlines the key steps in identifying and characterizing the degradation products of this compound.
Caption: Workflow for this compound degradation product analysis.
Potential Signaling Pathway Modulation by Coumarins
Coumarins are known to interact with various signaling pathways. The following diagram illustrates a simplified representation of the NF-κB signaling pathway, which is a common target for anti-inflammatory compounds, including some coumarins.
Caption: Potential inhibition of the NF-κB pathway by this compound.
References
- 1. CAS 90826-58-7 | this compound [phytopurify.com]
- 2. Coumarin - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Stability of Coumarins and Determination of the Net Iron Oxidation State of Iron–Coumarin Complexes: Implications for Examining Plant Iron Acquisition Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
Technical Support Center: Stabilizing Angelicolide in Solution for Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with angelicolide. The information provided is intended to help users address common challenges related to the stability and solubility of this compound in experimental assays.
Troubleshooting Guide
This guide addresses specific issues that may arise during the preparation and use of this compound solutions.
| Problem | Potential Cause | Recommended Solution |
| Inconsistent or lower-than-expected bioactivity in assays. | Degradation of this compound in the assay medium. This compound, as a sesquiterpene lactone, may be susceptible to degradation at physiological pH (7.4) and temperature (37°C). | Prepare fresh working solutions immediately before each experiment. Minimize the incubation time of this compound in aqueous buffers or cell culture media. Perform a time-course experiment to determine the stability of this compound under your specific assay conditions by analyzing its concentration over time using HPLC. |
| Precipitation of this compound upon dilution of DMSO stock solution into aqueous buffer or media. | Low aqueous solubility of this compound. The estimated water solubility of this compound is low. Rapid addition of a concentrated DMSO stock to an aqueous solution can cause the compound to crash out. | To improve solubility, consider a serial dilution approach. First, dilute the DMSO stock with a small volume of a water-miscible organic co-solvent like ethanol before adding it to the final aqueous solution. Ensure the final concentration of organic solvents is compatible with your assay and below cytotoxic levels (typically <0.5% DMSO). Gentle vortexing or sonication can also aid in dissolution. |
| Variability in results between different batches of experiments. | Inconsistent preparation of this compound solutions. Differences in solvent, temperature, or storage time of stock and working solutions can lead to variability. | Standardize your protocol for solution preparation. Use the same grade of solvents for all experiments. Prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles. Always allow solutions to equilibrate to room temperature before use. |
| Unexpected cellular toxicity observed in control wells (vehicle only). | High concentration of the organic solvent (e.g., DMSO) in the final assay volume. | Ensure the final concentration of DMSO or other organic solvents is kept to a minimum, ideally below 0.1% (v/v), and is consistent across all wells, including vehicle controls.[1] |
Frequently Asked Questions (FAQs)
1. How should I prepare a stock solution of this compound?
It is recommended to prepare a high-concentration stock solution of this compound in an anhydrous organic solvent such as dimethyl sulfoxide (DMSO). This allows for the addition of a small volume to your aqueous assay solution, minimizing the final solvent concentration.
2. What is the recommended storage condition for this compound stock solutions?
This compound stock solutions in anhydrous DMSO should be stored in tightly sealed vials at -20°C or -80°C to minimize degradation. It is best practice to prepare small aliquots to avoid repeated freeze-thaw cycles. Under these conditions, the stock solution is generally stable for up to one month, though it is always advisable to prepare fresh solutions for sensitive experiments.
3. What is the solubility of this compound in common solvents?
While specific quantitative data for this compound is limited, its estimated aqueous solubility is low (15.59 mg/L at 25°C).[2] It is expected to have good solubility in organic solvents like DMSO and ethanol.
Quantitative Solubility Data (Estimated and General)
| Solvent | Solubility | Temperature (°C) | Notes |
| Water | ~15.59 mg/L | 25 | Estimated value.[2] |
| DMSO | High | Room Temperature | A common solvent for preparing high-concentration stock solutions of organic compounds. |
| Ethanol | Soluble | Room Temperature | Can be used as a co-solvent to improve aqueous solubility. |
4. How stable is this compound in cell culture media?
The stability of compounds in cell culture media can be influenced by various factors, including pH, temperature, and the presence of serum components. Sesquiterpene lactones can be unstable at physiological pH (7.4) and 37°C. It is highly recommended to determine the stability of this compound under your specific experimental conditions.
5. How can I test the stability of this compound in my assay solution?
You can perform a stability study by incubating this compound in your assay buffer or cell culture medium at the desired temperature (e.g., 37°C). At various time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot of the solution and analyze the concentration of this compound using a suitable analytical method like High-Performance Liquid Chromatography (HPLC).
Experimental Protocols
Protocol for Preparation of this compound Stock and Working Solutions
This protocol provides a general guideline for preparing this compound solutions for cell-based assays.
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Calibrated pipettes
Procedure:
-
Stock Solution Preparation (e.g., 10 mM in DMSO):
-
Calculate the required mass of this compound for your desired stock concentration and volume. The molecular weight of this compound is 380.48 g/mol .
-
Carefully weigh the this compound powder and transfer it to a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to the tube.
-
Vortex the tube until the this compound is completely dissolved.
-
Aliquot the stock solution into smaller volumes in sterile, tightly sealed tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
-
-
Working Solution Preparation:
-
Immediately before use, thaw an aliquot of the this compound stock solution at room temperature.
-
Dilute the stock solution to the desired final concentration in your cell culture medium or assay buffer.
-
Important: To avoid precipitation, perform a serial dilution if necessary. Add the this compound stock solution to the medium/buffer dropwise while gently vortexing. Ensure the final DMSO concentration is below cytotoxic levels (e.g., <0.1%).
-
Visualizations
Caption: Workflow for preparing and using this compound solutions.
Caption: Proposed anti-inflammatory signaling pathway of this compound.
References
Troubleshooting Angelicolide HPLC Peak Tailing: A Technical Support Guide
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering peak tailing issues during the High-Performance Liquid Chromatography (HPLC) analysis of angelicolide. The following question-and-answer format directly addresses specific problems to help you identify and resolve common causes of asymmetrical peaks.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing and why is it a problem in this compound analysis?
Peak tailing is a phenomenon in chromatography where the peak asymmetry factor is greater than 1.2, resulting in a distorted peak with a "tail".[1] This is problematic as it can lead to inaccurate peak integration and quantification, reduced resolution between closely eluting peaks, and a decrease in overall method sensitivity.[2][3] For this compound, a coumarin compound, achieving a symmetrical peak is crucial for accurate and reproducible analytical results.
Q2: My this compound peak is tailing. What are the most common causes?
Peak tailing in the HPLC analysis of coumarins like this compound can stem from several factors. The most frequent causes include:
-
Secondary Silanol Interactions: Residual, unreacted silanol groups on the silica-based stationary phase can interact with polar functional groups on the this compound molecule, causing a secondary retention mechanism that leads to tailing.[1][4]
-
Column Overload: Injecting too much this compound onto the column can saturate the stationary phase, resulting in a distorted peak shape.[5]
-
Column Degradation: Over time, HPLC columns can degrade. This can manifest as a void at the column inlet or contamination of the inlet frit, both of which can cause peak tailing.[5]
-
Inappropriate Mobile Phase pH: Although this compound is likely a neutral compound, the pH of the mobile phase can influence the ionization state of residual silanols on the column, affecting secondary interactions.[4]
-
Extra-Column Volume: Excessive tubing length or poorly made connections between the injector, column, and detector can contribute to band broadening and peak tailing.[3]
Troubleshooting Guides
Issue 1: this compound peak tails on a new or well-maintained C18 or C8 column.
This issue often points towards secondary interactions between this compound and the stationary phase, or a mismatch between the sample solvent and the mobile phase.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for peak tailing on a new column.
Detailed Steps & Experimental Protocols:
-
Evaluate Sample Solvent:
-
Problem: If the sample is dissolved in a solvent significantly stronger (e.g., 100% acetonitrile) than the initial mobile phase conditions, it can cause peak distortion.
-
Solution: Prepare the this compound standard and sample in the initial mobile phase composition. If solubility is an issue, use the weakest possible solvent that still provides adequate solubility.
-
-
Optimize Mobile Phase pH:
-
Problem: Residual silanol groups on the silica packing are acidic and can interact with analytes.
-
Solution: Lowering the pH of the mobile phase can suppress the ionization of these silanols, minimizing secondary interactions.[4]
-
Protocol: Add 0.1% (v/v) of formic acid or acetic acid to the aqueous component of the mobile phase. Ensure the column is stable at low pH. Many modern C18 and C8 columns are designed to operate at low pH ranges.[1]
-
-
Consider Column Chemistry:
-
Problem: Not all C18 columns are the same. The extent of end-capping (covering residual silanols) can vary.
-
Solution: Use a column that is specifically designated as "end-capped" or designed for polar analytes. These columns have a higher degree of silanol deactivation.
-
Issue 2: this compound peak tailing develops over time with a previously good method.
This scenario often suggests column contamination, degradation, or a problem with the HPLC system.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for gradual peak tailing.
Detailed Steps & Experimental Protocols:
-
Column Washing Protocol:
-
Objective: To remove strongly retained contaminants from the column.
-
Procedure:
-
Disconnect the column from the detector.
-
Flush with 10-20 column volumes of a strong, non-polar solvent (e.g., isopropanol or methanol).
-
Flush with 10-20 column volumes of a solvent of intermediate polarity (e.g., acetonitrile).
-
Flush with 10-20 column volumes of the mobile phase without any buffer or acid.
-
Reconnect the column to the detector and equilibrate with the analytical mobile phase until a stable baseline is achieved.
-
-
-
Guard Column Maintenance:
-
Purpose: A guard column protects the analytical column from strongly retained compounds and particulates.
-
Action: If a guard column is in use, replace it. If the peak shape improves, the guard column was the source of the problem.
-
-
System Inspection:
-
Objective: To identify and eliminate sources of extra-column volume.
-
Procedure:
-
Check all tubing connections between the injector, column, and detector.
-
Ensure that all fittings are properly seated and that there are no gaps.
-
Use tubing with the smallest possible internal diameter and length that is practical for your system.
-
-
Issue 3: All peaks in the chromatogram, including this compound, are tailing.
When all peaks exhibit tailing, the issue is likely systemic rather than specific to the analyte chemistry.
Troubleshooting Workflow:
Caption: Troubleshooting workflow when all peaks are tailing.
Detailed Steps & Experimental Protocols:
-
Verify Column Installation:
-
Ensure the column is installed in the correct flow direction as indicated by the arrow on the column hardware.
-
-
Inspect for Dead Volume:
-
Systematically check each fitting and connection in the flow path for signs of leaks or improper seating which can create dead volume.
-
-
Address Potential Column Void:
-
A void at the head of the column can cause peak tailing for all compounds.
-
Action: If a void is suspected, you can try to reverse-flush the column (check manufacturer's instructions first). Disconnect the column from the detector and connect the outlet to the injector. Flush with a strong solvent. This may sometimes help to resettle the packing material. However, if a significant void has formed, the column will likely need to be replaced.
-
Quantitative Data Summary
The following table summarizes common HPLC parameters for coumarin analysis that can be adapted for this compound method development and troubleshooting.
| Parameter | Typical Starting Conditions for Coumarin Analysis | Troubleshooting Action for Peak Tailing | Reference |
| Column | C18 or C8, 150 x 4.6 mm, 5 µm | Use a highly end-capped column. | [6] |
| Mobile Phase A | Water | Add 0.1% formic acid or acetic acid. | [7] |
| Mobile Phase B | Acetonitrile or Methanol | Optimize the gradient to ensure sufficient elution strength. | [2] |
| Flow Rate | 1.0 mL/min | Ensure the flow rate is appropriate for the column dimensions. | [2] |
| Injection Volume | 10 µL | Reduce injection volume to check for overload. | [5] |
| Temperature | Ambient or 30 °C | Increasing temperature can sometimes improve peak shape. |
Experimental Protocols
Protocol 1: Standard HPLC Method for Coumarin Analysis
This protocol provides a starting point for the analysis of this compound and can be used as a baseline for troubleshooting.
-
Column: C18, 150 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase:
-
A: Water with 0.1% formic acid
-
B: Acetonitrile with 0.1% formic acid
-
-
Gradient: 5% to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 280 nm or Diode Array Detector (DAD) for spectral confirmation.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the this compound standard/sample in the initial mobile phase (95:5 Water:Acetonitrile with 0.1% formic acid).
Protocol 2: Column Cleaning and Regeneration
This procedure is for cleaning a reversed-phase column that shows signs of contamination, leading to peak tailing and high backpressure.
-
Disconnect from Detector: To prevent contamination of the detector cell, disconnect the column outlet.
-
Flush with Water: Flush the column with at least 20 column volumes of HPLC-grade water to remove any buffer salts.
-
Flush with Isopropanol: Flush with 20 column volumes of isopropanol to remove strongly retained non-polar compounds.
-
Flush with Hexane (Optional, for highly non-polar contaminants): If you suspect very non-polar contaminants, flush with 20 column volumes of hexane. Ensure your mobile phase is miscible with hexane before proceeding to the next step.
-
Flush with Isopropanol: Flush again with 20 column volumes of isopropanol.
-
Equilibrate: Re-equilibrate the column with your mobile phase, starting with the organic component and gradually introducing the aqueous phase, before reconnecting to the detector.
References
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. LABTips: How to Prevent Tailing Peaks in HPLC | Labcompare.com [labcompare.com]
- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 6. Development and single-laboratory validation of an HPLC method for the determination of coumarin in foodstuffs using internal standardization and solid-phase extraction cleanup - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 7. HPLC Method for Analysis of Coumarin | SIELC Technologies [sielc.com]
Technical Support Center: Angelicolide HPLC Analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during the HPLC analysis of Angelicolide, with a specific focus on co-elution problems.
Troubleshooting Guides & FAQs
FAQ 1: I am observing a broad or shouldered peak for this compound. What could be the cause and how can I resolve it?
Answer:
A broad or shouldered peak for this compound often indicates the co-elution of a closely related compound, such as an isomer like Z-ligustilide or another structurally similar impurity. This can compromise the accuracy of quantification. Here is a systematic approach to troubleshoot and resolve this issue:
Step 1: Methodical Troubleshooting Workflow
The following workflow provides a step-by-step guide to diagnosing and resolving co-elution issues.
Caption: A logical workflow for troubleshooting co-elution in HPLC analysis.
Step 2: Mobile Phase Optimization
The composition of the mobile phase is a critical factor in achieving separation.
-
Gradient Elution: If you are using an isocratic method, switching to a gradient elution can often resolve co-eluting peaks. A shallow gradient around the elution time of this compound can enhance separation.
-
Organic Modifier: The choice of organic solvent can significantly impact selectivity. If you are using acetonitrile, consider switching to methanol or a combination of both.
-
pH Adjustment: The pH of the aqueous portion of the mobile phase can alter the ionization state of this compound and its impurities, leading to changes in retention and potentially resolving co-elution. For neutral compounds like this compound, pH changes might have a lesser effect but can influence the separation from ionizable impurities.
Step 3: Stationary Phase Selection
The stationary phase chemistry plays a crucial role in the separation mechanism.
-
Column Chemistry: Standard C18 columns are widely used, but for aromatic compounds or isomers, a phenyl-hexyl column can offer alternative selectivity due to π-π interactions.
-
Particle Size: Using a column with smaller particle size (e.g., 3 µm instead of 5 µm) can increase column efficiency and improve resolution.
Step 4: Temperature and Flow Rate Adjustment
-
Temperature: Lowering the column temperature can sometimes improve resolution by increasing the viscosity of the mobile phase and enhancing interactions with the stationary phase. Conversely, increasing the temperature can decrease viscosity and analysis time, but may reduce resolution.
-
Flow Rate: Reducing the flow rate can increase the interaction time of the analytes with the stationary phase, often leading to better resolution, albeit with a longer run time.
FAQ 2: How do I develop a robust HPLC method to separate this compound from Z-ligustilide and other related compounds in an Angelica sinensis extract?
Answer:
Developing a robust HPLC method requires a systematic approach to optimize separation. Based on published methods for the analysis of Angelica sinensis, the following protocol provides a validated starting point.
Experimental Protocol: HPLC Method for the Simultaneous Determination of this compound and Related Compounds
This protocol is adapted from established methods for the analysis of active components in Angelica sinensis.
-
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a Diode Array Detector (DAD) or UV detector.
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase:
-
Solvent A: 0.1% Phosphoric Acid in Water
-
Solvent B: Acetonitrile
-
-
Gradient Elution:
Time (min) % Solvent A % Solvent B 0 95 5 10 70 30 25 40 60 30 5 95 35 5 95 | 40 | 95 | 5 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 280 nm
-
Injection Volume: 10 µL
-
-
Sample Preparation:
-
Accurately weigh 1.0 g of powdered Angelica sinensis root.
-
Add 50 mL of 70% methanol and sonicate for 30 minutes.
-
Allow the mixture to cool and then centrifuge at 4000 rpm for 10 minutes.
-
Filter the supernatant through a 0.45 µm membrane filter before injection.
-
Data Presentation: Comparison of Stationary Phases for Separation
The choice of stationary phase can significantly impact the resolution of this compound from its impurities.
| Stationary Phase | Principle of Separation | Advantages for this compound Analysis | Potential Disadvantages |
| C18 (Octadecylsilane) | Hydrophobic interactions. | Good retention for non-polar compounds like this compound. Widely available and robust. | May not provide sufficient selectivity to separate structurally similar isomers. |
| Phenyl-Hexyl | Hydrophobic and π-π interactions. | Enhanced selectivity for aromatic compounds and isomers due to π-π interactions, potentially resolving co-elution with Z-ligustilide. | May exhibit different retention behavior compared to C18, requiring method re-optimization. |
FAQ 3: My baseline is noisy and I'm seeing ghost peaks in my chromatograms when analyzing for this compound. What are the likely causes and solutions?
Answer:
A noisy baseline and the appearance of ghost peaks (peaks that appear in blank runs) can be due to several factors, from solvent contamination to carryover from previous injections.
Troubleshooting Baseline Issues and Ghost Peaks
Caption: A workflow for diagnosing and resolving baseline issues in HPLC.
Potential Causes and Solutions:
| Problem | Potential Cause | Recommended Solution |
| Noisy Baseline | Contaminated Mobile Phase: Using non-HPLC grade solvents or water, or bacterial growth in the aqueous phase. | Always use HPLC-grade solvents and freshly prepared aqueous mobile phases. Filter all mobile phases through a 0.45 µm filter. |
| Air Bubbles in the System: Inadequate degassing of the mobile phase. | Degas the mobile phase using sonication, vacuum filtration, or an inline degasser. | |
| Detector Lamp Issue: The detector lamp is nearing the end of its life. | Check the lamp's energy output and replace it if necessary. | |
| Ghost Peaks | Sample Carryover: Adsorption of the analyte or impurities onto the injector, column, or tubing from a previous high-concentration sample. | Implement a needle wash with a strong solvent between injections. Inject a blank after a high-concentration sample to check for carryover. |
| Contaminated Syringe or Vials: Using dirty glassware or vials. | Use fresh, clean vials and syringes for each analysis. | |
| Mobile Phase Contamination: Impurities in the solvents that concentrate on the column and elute as a peak during the gradient. | Run a blank gradient (without injection) to see if the ghost peak is still present. If so, prepare a fresh mobile phase. |
Technical Support Center: Optimizing Mobile Phase for Angelicolide Separation
Welcome to the technical support center for optimizing the mobile phase for Angelicolide separation. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in achieving optimal chromatographic separation of this compound and related compounds from complex mixtures, such as extracts of Angelica sinensis.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting mobile phase for this compound separation on a C18 column?
A typical starting mobile phase for the separation of this compound and other components from Angelica sinensis on a C18 column is a gradient elution using acetonitrile and water, with an acid modifier.[1][2][3] A common composition for the aqueous phase is water with 0.1% formic acid or 0.02% phosphoric acid, while the organic phase is typically acetonitrile.[1][2][4]
Q2: Why is an acid modifier, like formic acid, added to the mobile phase?
Acid modifiers such as formic acid, acetic acid, or phosphoric acid are added to the mobile phase to control the pH.[1][4] For ionizable compounds, adjusting the pH can suppress the ionization of silanol groups on the silica-based stationary phase, which helps to improve peak shape and reduce tailing.[5]
Q3: Is isocratic or gradient elution better for this compound separation?
For complex samples like plant extracts containing this compound, gradient elution is generally preferred over isocratic elution.[1][2][3][4] A gradient allows for the effective separation of a wider range of compounds with different polarities, improving resolution and reducing analysis time. An initial mobile phase with a lower concentration of organic solvent helps in retaining and separating more polar compounds, while gradually increasing the organic solvent concentration elutes the more non-polar compounds like this compound.
Q4: What are the common organic solvents used for this compound separation?
The most commonly used organic solvents in the mobile phase for reversed-phase HPLC separation of this compound are acetonitrile and methanol.[1][6][7] Acetonitrile is often favored due to its lower viscosity and better UV transparency.[8] In some cases, tetrahydrofuran (THF) has been added to the mobile phase to improve the separation of structurally similar compounds.[1]
Troubleshooting Guides
This section addresses specific issues that may be encountered during the separation of this compound.
Problem 1: Poor resolution between this compound and other phthalides (e.g., Z/E-ligustilide, Z/E-butylidenephthalide).
-
Cause: The structural similarity of these compounds can make their separation challenging with standard mobile phases.[1]
-
Solution:
-
Introduce Tetrahydrofuran (THF) into the Mobile Phase: The addition of a small percentage of THF to the acetonitrile phase can significantly improve the separation of these closely related phthalides.[1]
-
Optimize the Gradient: A shallower gradient (slower increase in organic solvent concentration) around the elution time of this compound can enhance resolution.
-
Adjust the pH: Experiment with different acid modifiers (e.g., formic acid, acetic acid, phosphoric acid) and their concentrations to see if it improves selectivity.[1]
-
Problem 2: Peak tailing for the this compound peak.
-
Cause: Peak tailing can be caused by several factors, including secondary interactions between the analyte and the stationary phase, column overload, or issues with the mobile phase pH.[9][10][11]
-
Solution:
-
Check and Adjust Mobile Phase pH: Ensure the pH of the mobile phase is appropriate to suppress any potential ionization of this compound or active sites on the column. Using a buffer can help maintain a stable pH.[8]
-
Reduce Sample Concentration: Injecting a more dilute sample can determine if column overload is the cause.[9]
-
Use a Different Column: If tailing persists, consider using a column with a different C18 chemistry or a different stationary phase altogether.
-
System Check: Inspect the system for dead volume in fittings and tubing, which can contribute to peak tailing.[12]
-
Problem 3: Inconsistent retention times for this compound.
-
Cause: Fluctuations in retention time can be due to an unstable mobile phase, temperature variations, or problems with the HPLC pump.[10]
-
Solution:
-
Mobile Phase Preparation: Ensure the mobile phase is freshly prepared, well-mixed, and degassed. For buffered mobile phases, check for any precipitation.
-
Column Equilibration: Adequately equilibrate the column with the initial mobile phase conditions before each injection.
-
Control Column Temperature: Use a column oven to maintain a constant temperature, as temperature fluctuations can affect retention times.[1]
-
System Maintenance: Check the HPLC pump for consistent flow rate and ensure there are no leaks in the system.
-
Data Presentation
Table 1: Summary of HPLC/UPLC Conditions for Separation of Compounds in Angelica sinensis
| Parameter | Method 1[2] | Method 2[1] | Method 3[3] |
| Column | ACQUITY UPLC BEH C18 (2.1 x 100 mm, 1.7 µm) | Xtimate™ C18 (250 x 4.6 mm, 5 µm) | Acquity UPLC BEH C18 (2.1 x 100 mm, 1.7 µm) |
| Mobile Phase A | Water with 0.1% formic acid | Aqueous phosphoric acid (0.02%, v/v) | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile | Acetonitrile (including 10% THF, v/v) | Acetonitrile |
| Flow Rate | 0.30 mL/min | 1.0 mL/min | 0.3 mL/min |
| Column Temp. | 35°C | 30°C | 30°C |
| Detection | PDA | PDA | Q-Exactive Orbitrap HRMS/MS |
Experimental Protocols
Protocol 1: UPLC Method for the Analysis of Active Compounds in Angelica sinensis[2]
-
System: ACQUITY UPLC system with a PDA detector.
-
Column: ACQUITY UPLC BEH C18 column (2.1 x 100 mm, 1.7 µm).
-
Mobile Phase:
-
A: Water with 0.1% formic acid.
-
B: Acetonitrile.
-
-
Gradient Program:
-
0-4 min: 5% B
-
4-7 min: 5% to 24% B
-
7-8 min: 24% to 28% B
-
8-10 min: 28% to 50% B
-
10-12 min: 50% to 70% B
-
12-14 min: 70% to 100% B
-
14-15 min: 100% B
-
15-16 min: 100% to 5% B
-
-
Flow Rate: 0.30 mL/min.
-
Column Temperature: 35°C.
-
Injection Volume: 2 µL.
Protocol 2: HPLC Method for Simultaneous Quantification of Six Main Active Constituents in Angelica sinensis[1][4]
-
System: HPLC with a Photodiode Array Detector (PAD).
-
Column: Xtimate™ C18 column (250 x 4.6 mm, 5 µm).
-
Mobile Phase:
-
A: Aqueous phosphoric acid (0.02%, v/v).
-
B: Acetonitrile (including 10% tetrahydrofuran, v/v).
-
-
Gradient Program:
-
0-18 min: 18% B
-
18-25 min: 18% to 22% B
-
25-45 min: 22% to 28% B
-
45-50 min: 28% to 45% B
-
50-55 min: 45% to 60% B
-
55-60 min: 60% to 18% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 20 µL.
Visualizations
Caption: Workflow for optimizing the mobile phase for this compound separation.
Caption: Decision tree for troubleshooting common HPLC issues in this compound analysis.
References
- 1. Simultaneous quantification of six main active constituents in Chinese Angelica by high-performance liquid chromatography with photodiode array detector - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analysis of the Correlation between Commodity Grade and Quality of Angelica sinensis by Determination of Active Compounds Using Ultraperformance Liquid Chromatography Coupled with Chemometrics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparative study on Angelica sinensis after different processing with yellow rice wine in color, aromas, chemical components, and antioxidant activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Simultaneous quantification of six main active constituents in Chinese Angelica by high-performance liquid chromatography with photodiode array detector - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. vienkiemnghiem.gov.vn [vienkiemnghiem.gov.vn]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Mobile Phase Optimization: A Critical Factor in HPLC | Phenomenex [phenomenex.com]
- 9. uhplcs.com [uhplcs.com]
- 10. waters.com [waters.com]
- 11. youtube.com [youtube.com]
- 12. Abnormal Peak Shapes : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
Angelicolide Purity Assessment: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on navigating the challenges associated with determining the purity of angelicolide. This document offers troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers in obtaining accurate and reliable analytical results.
Frequently Asked Questions (FAQs)
1. What are the primary analytical techniques for assessing this compound purity?
The primary methods for determining this compound purity are High-Performance Liquid Chromatography (HPLC), particularly with Diode Array Detection (DAD) or Evaporative Light Scattering Detection (ELSD), and Gas Chromatography-Mass Spectrometry (GC-MS). For structural confirmation and identification of impurities, Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable.
2. What are the common challenges in this compound purity analysis?
Researchers may encounter several challenges, including:
-
Co-eluting impurities: Structurally similar compounds can be difficult to separate from the main this compound peak in HPLC or GC.
-
Thermal degradation: this compound may degrade at elevated temperatures used in GC inlets, leading to inaccurate quantification.
-
Lack of commercially available standards: The absence of certified reference standards for potential impurities makes their identification and quantification challenging.
-
Matrix effects: Complex sample matrices can interfere with the analysis, causing ion suppression in MS or baseline disturbances in UV detection.
3. Why is a stability-indicating method crucial for this compound analysis?
A stability-indicating method is a validated analytical procedure that can accurately and selectively quantify the decrease of the active pharmaceutical ingredient (API) in the presence of its degradation products, impurities, and excipients. This is critical for determining the shelf-life and storage conditions of this compound and ensuring the safety and efficacy of potential drug products.
4. What are the regulatory guidelines for the purity of natural product-based drug substances?
Regulatory bodies like the FDA and EMA have stringent guidelines for the purity of drug substances. Key considerations include the identification and characterization of any impurity present at a level of 0.1% or greater, and the establishment of acceptance criteria for each identified and unidentified impurity. The ICH Q3A(R2) guideline provides a framework for impurities in new drug substances.
Troubleshooting Guides
HPLC Method Troubleshooting
| Problem | Potential Cause | Troubleshooting Steps |
| Poor peak shape (tailing or fronting) | - Column degradation- Inappropriate mobile phase pH- Sample overload | - Replace the column with a new one of the same type.- Adjust the mobile phase pH to ensure this compound is in a single ionic form.- Reduce the sample concentration or injection volume. |
| Co-elution with an unknown impurity | - Insufficient column selectivity- Inadequate mobile phase composition | - Screen different column chemistries (e.g., C18, Phenyl-Hexyl, Cyano).- Modify the mobile phase composition (e.g., change the organic modifier, adjust the gradient slope).- Employ a 2D-LC system for enhanced separation. |
| Baseline drift or noise | - Contaminated mobile phase or HPLC system- Detector lamp aging | - Filter all mobile phases and flush the system thoroughly.- Replace the detector lamp if it has exceeded its lifetime. |
| Inconsistent retention times | - Fluctuations in column temperature- Inconsistent mobile phase preparation | - Use a column oven to maintain a constant temperature.- Ensure precise and consistent preparation of the mobile phase. |
GC-MS Method Troubleshooting
| Problem | Potential Cause | Troubleshooting Steps |
| Low response for this compound | - Thermal degradation in the injector- Active sites in the liner or column | - Use a lower injector temperature or a pulsed splitless injection.- Use a deactivated liner and a high-quality, low-bleed GC column. |
| Ghost peaks in the chromatogram | - Carryover from previous injections- Septum bleed | - Perform a bake-out of the injector and column.- Use high-quality, low-bleed septa and replace them regularly. |
| Poor mass spectral matching | - Co-eluting compounds- Insufficient ionization | - Improve chromatographic separation.- Optimize the ion source parameters (e.g., temperature, electron energy). |
Experimental Protocols
Stability-Indicating HPLC Method for this compound
This protocol outlines a general approach for developing a stability-indicating HPLC method. Optimization will be required for specific instrumentation and impurity profiles.
1. Instrumentation and Columns:
-
HPLC system with a quaternary pump, autosampler, column oven, and DAD.
-
Columns for screening: C18 (e.g., 250 mm x 4.6 mm, 5 µm), Phenyl-Hexyl, and Cyano stationary phases.
2. Mobile Phase and Gradient:
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
A typical starting gradient could be: 0-5 min, 30% B; 5-25 min, 30-80% B; 25-30 min, 80% B; 30-35 min, 80-30% B; 35-40 min, 30% B.
3. Other Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 220 nm and 320 nm
-
Injection Volume: 10 µL
4. Sample Preparation:
-
Prepare a stock solution of this compound in methanol or acetonitrile at 1 mg/mL.
-
Dilute with the initial mobile phase composition to a working concentration of approximately 100 µg/mL.
Forced Degradation Studies
Forced degradation studies are essential to generate potential degradation products and demonstrate the specificity of the analytical method.
| Stress Condition | Methodology |
| Acid Hydrolysis | Incubate this compound solution (in 0.1 M HCl) at 60 °C for 24 hours. Neutralize with 0.1 M NaOH before injection. |
| Base Hydrolysis | Incubate this compound solution (in 0.1 M NaOH) at 60 °C for 24 hours. Neutralize with 0.1 M HCl before injection. |
| Oxidative Degradation | Treat this compound solution with 3% H₂O₂ at room temperature for 24 hours. |
| Thermal Degradation | Expose solid this compound to 105 °C for 48 hours. Dissolve in an appropriate solvent before injection. |
| Photolytic Degradation | Expose this compound solution to UV light (254 nm) and visible light for 7 days. |
Data Presentation
Table 1: Typical HPLC Parameters for Coumarin Analysis (as a starting point for this compound)
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile and 0.5% acetic acid in water (gradient) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 275 nm |
| Temperature | 25 °C |
Table 2: Potential Degradation Products of this compound
| Degradation Pathway | Potential Product | Expected Mass Change |
| Hydrolysis (Acidic/Basic) | Ring-opened hydroxy acid derivative | +18 Da |
| Oxidation | Epoxide formation on the double bond | +16 Da |
| Photodegradation | Dimerization | + (Molecular Weight of this compound) |
Visualizations
Caption: Workflow for this compound Purity Assessment.
Caption: Potential Degradation Pathways of this compound.
Technical Support Center: Enhancing Angelicolide Detection Sensitivity
Welcome to the technical support center for Angelicolide detection. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance the sensitivity of this compound detection in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended analytical technique for sensitive detection of this compound?
A1: For high sensitivity and selective detection of this compound, a coumarin compound with the molecular formula C24H28O4, Ultra-High-Performance Liquid Chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS) is the recommended technique.[1] This method offers significant advantages over traditional HPLC with UV or DAD detection, particularly in complex matrices like plant extracts, by providing lower limits of detection and greater specificity.
Q2: How can I improve the extraction efficiency of this compound from plant samples?
A2: To improve extraction efficiency, consider the following:
-
Solvent Selection: Methanol has been shown to be an effective solvent for extracting coumarins from plant material.
-
Extraction Technique: Ultrasound-assisted extraction (UAE) is a rapid and efficient method. A typical starting point is sonicating the powdered plant material in methanol.
-
Sample Preparation: Ensure the plant material is finely powdered to maximize the surface area for extraction. After extraction, it is crucial to filter the extract through a 0.22 µm or 0.45 µm syringe filter before injection into the UHPLC system to prevent clogging and system contamination.
Q3: What are the key parameters to optimize in a UHPLC-MS/MS method for this compound?
A3: Key parameters for optimization include:
-
Column Chemistry: A C18 reversed-phase column is commonly used for the separation of coumarins. Columns with smaller particle sizes (sub-2 µm) will provide better resolution and peak shape, leading to enhanced sensitivity.
-
Mobile Phase: A gradient elution using a mixture of water and acetonitrile, both with a small amount of formic acid (e.g., 0.1%), is typically effective. The formic acid helps to improve the ionization of the analyte in the mass spectrometer.
-
Mass Spectrometry Parameters: Optimization of the ion source parameters (e.g., capillary voltage, gas flows, and temperatures) and collision energy for the specific Multiple Reaction Monitoring (MRM) transitions of this compound is critical for achieving the highest sensitivity.
Q4: I am not detecting any this compound peak. What are the possible reasons?
A4: Several factors could lead to a lack of signal:
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Insufficient Extraction: The concentration of this compound in your sample may be below the limit of detection of your current method. Re-evaluate your extraction protocol for efficiency.
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Improper MS/MS Method: Ensure you are using the correct MRM transitions for this compound. The precursor ion should correspond to the protonated molecule [M+H]+, and the product ion should be a characteristic fragment.
-
Instrument Issues: Check for common instrument problems such as leaks in the LC system, a clogged injector, or issues with the mass spectrometer's detector.
-
Sample Degradation: this compound, like many natural products, may be susceptible to degradation. Ensure proper storage of your samples and extracts (e.g., at low temperatures and protected from light).
Troubleshooting Guides
Issue 1: Low Signal Intensity or Poor Peak Shape
| Possible Cause | Troubleshooting Step |
| Suboptimal Ionization | Optimize ion source parameters on your mass spectrometer. For coumarins, electrospray ionization (ESI) in positive mode is generally effective. Ensure the mobile phase contains an appropriate modifier like 0.1% formic acid to promote protonation. |
| Matrix Effects | The sample matrix can suppress the ionization of this compound. Dilute the sample extract to reduce matrix effects. Alternatively, employ a more thorough sample cleanup method, such as Solid-Phase Extraction (SPE), to remove interfering compounds. |
| Poor Chromatography | Evaluate your UHPLC method. Ensure the gradient profile is optimized for good separation and sharp peaks. A broad peak will result in lower sensitivity. Consider a column with a smaller particle size for improved efficiency. |
| Low Injection Volume | If the concentration of this compound is very low, increasing the injection volume may help. However, be cautious as this can also increase matrix effects and potentially overload the column. |
Issue 2: High Background Noise
| Possible Cause | Troubleshooting Step |
| Contaminated Solvents | Use high-purity, LC-MS grade solvents and additives. Contaminants in the mobile phase can significantly increase background noise. |
| Dirty LC System | Flush the entire UHPLC system, including the column, with a strong solvent mixture (e.g., isopropanol/acetonitrile/water) to remove any accumulated contaminants. |
| Contaminated Sample | Ensure proper sample handling and storage to avoid contamination. Use clean glassware and extraction vessels. |
| Mass Spectrometer Contamination | If the background is high across the entire mass range, the ion source or mass spectrometer may need cleaning. Follow the manufacturer's guidelines for cleaning procedures. |
Quantitative Data Summary
The following tables provide a summary of typical quantitative performance data for the analysis of coumarins using UHPLC-MS/MS. While specific data for this compound is limited, these values from studies on similar compounds provide a benchmark for method validation.
Table 1: Limits of Detection (LOD) and Quantitation (LOQ) for Coumarins by UHPLC-MS/MS
| Analytical Method | Compound Type | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Reference |
| UPLC-MS/MS | 22 Coumarin Derivatives | 0.0003–0.1063 µg/g | 0.0012–0.3545 µg/g | [2] |
| UHPLC-MS/MS | 8 Components in Angelica sinensis | 0.42-6.98 ng/mL | 1.39-23.28 ng/mL | [1] |
| UPLC-MS/MS | 7 Coumarins in rat plasma | - | 0.03-0.25 ng/mL (LLOQ) | [3] |
Table 2: Linearity and Recovery Data for Coumarin Analysis
| Parameter | Typical Range | Reference |
| Linearity (r²) | > 0.99 | [4][5] |
| Recovery (%) | 92.7% - 102.1% | [1] |
Detailed Experimental Protocols
Protocol 1: Extraction of this compound from Plant Material
-
Sample Preparation: Dry the plant material (e.g., roots of Angelica species) at a controlled temperature (e.g., 40-50 °C) and grind it into a fine powder (60-80 mesh).
-
Extraction:
-
Weigh approximately 1.0 g of the powdered plant material into a centrifuge tube.
-
Add 20 mL of methanol.
-
Perform ultrasound-assisted extraction for 30 minutes in a sonicator bath.
-
Centrifuge the mixture at 4000 rpm for 10 minutes.
-
Collect the supernatant.
-
Repeat the extraction process on the pellet with another 20 mL of methanol and combine the supernatants.
-
-
Filtration: Filter the combined supernatant through a 0.22 µm syringe filter into an autosampler vial for UHPLC-MS/MS analysis.
Protocol 2: UHPLC-MS/MS Analysis of this compound
-
UHPLC System: A standard UHPLC system capable of delivering pressures up to 15,000 psi.
-
Column: A reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.7 µm particle size).
-
Mobile Phase:
-
A: 0.1% formic acid in water
-
B: 0.1% formic acid in acetonitrile
-
-
Gradient Elution: A typical gradient might be:
-
0-1 min: 5% B
-
1-8 min: Linear gradient from 5% to 95% B
-
8-10 min: Hold at 95% B
-
10.1-12 min: Return to 5% B and equilibrate
-
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 2-5 µL
-
Column Temperature: 35-40 °C
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
MRM Transitions:
-
Precursor Ion [M+H]⁺: m/z 381.2
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Product Ion: A common fragmentation for coumarins is the loss of a carbonyl group (CO), resulting in a loss of 28 Da. A likely product ion for this compound would therefore be m/z 353.2. Note: This transition should be confirmed and optimized by infusing a standard of this compound into the mass spectrometer.
-
-
Data Acquisition: Monitor the specified MRM transition for this compound.
Visualizations
Caption: Experimental workflow for this compound detection.
References
- 1. Simultaneous determination of eight components in Angelica sinensis based on UHPLC-ESI-MS/MS method for quality evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Simultaneous determination of seven coumarins by UPLC-MS/MS: Application to a comparative pharmacokinetic study in normal and arthritic rats after oral administration of Huo Luo Xiao Ling Dan or single-herb extract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The simultaneous determination of coumarins in Angelica gigas root by high performance liquid chromatography-diode array detector coupled with electrospray ionization/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Simultaneous Determination of Coumarin and Its Derivatives in Tobacco Products by Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Preventing Angelicolide degradation during storage
Disclaimer: Information regarding the specific degradation of Angelicolide is limited. The following guidance is based on the stability of a structurally related compound, Z-ligustilide, and general principles of chemical stability. Researchers are strongly encouraged to perform their own stability studies for this compound under their specific experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause this compound degradation during storage?
Based on studies of related compounds, the primary factors influencing the stability of this compound are likely to be temperature, light exposure, pH, and the presence of oxidizing agents.[1][2]
Q2: What is the recommended storage temperature for this compound?
To minimize degradation, it is recommended to store this compound at low temperatures. For long-term storage, temperatures of -20°C to -80°C are advisable. For short-term storage, refrigeration at 2-8°C is recommended. Higher temperatures can accelerate the rate of chemical degradation.[2]
Q3: How does light exposure affect this compound stability?
Exposure to UV and visible light can lead to photodegradation.[2] It is crucial to store this compound in amber vials or other light-protecting containers to prevent this.[3]
Q4: What is the optimal pH range for storing this compound in solution?
The stability of compounds with ester or lactone functionalities, likely present in this compound, is often pH-dependent. Hydrolysis can occur under both acidic and alkaline conditions.[3] Therefore, it is recommended to store this compound solutions in a neutral pH buffer (around pH 7).
Q5: Are there any solvents or reagents that are incompatible with this compound?
Troubleshooting Guides
Issue 1: Rapid degradation of this compound standard solutions.
| Potential Cause | Troubleshooting Step |
| Inappropriate Storage Temperature | Store stock solutions at -20°C or -80°C and working solutions at 2-8°C for short-term use. Avoid repeated freeze-thaw cycles. |
| Light Exposure | Prepare and store all solutions in amber vials or wrap containers in aluminum foil to protect from light. |
| Incorrect pH | Ensure the solvent or buffer system is at a neutral pH. If preparing acidic or basic mobile phases for chromatography, do so immediately before use. |
| Oxidation | Degas solvents and consider adding an antioxidant, such as Vitamin C, to the solution, especially for long-term storage of aqueous solutions.[1] |
| Solvent Impurities | Use high-purity, anhydrous solvents to prepare solutions. |
Issue 2: Inconsistent results in bioassays or analytical measurements.
| Potential Cause | Troubleshooting Step |
| Degradation during experiment | Minimize the time this compound is kept at room temperature or in experimental buffers. Prepare fresh dilutions from a frozen stock solution for each experiment. |
| Incompatibility with media/reagents | Perform a preliminary stability test of this compound in your specific experimental medium to assess its stability over the time course of your experiment. |
| Adsorption to labware | Use low-adsorption plasticware or silanized glassware to prevent loss of the compound. |
Factors Influencing Stability of the Related Compound Z-ligustilide
The following table summarizes the factors found to affect the stability of Z-ligustilide, a compound structurally related to this compound, and can serve as a guide for considerations in this compound stability studies.[1]
| Factor | Observation | Recommended Mitigation |
| Temperature | Higher temperatures accelerate degradation. | Store at low temperatures (e.g., 25°C or lower for short-term). |
| Light | Exposure to light can cause degradation. | Protect from light by using amber containers. |
| pH | Stability is pH-dependent. | Maintain a neutral pH environment. |
| Co-solvents | Propylene glycol (20%) was part of a stabilizing vehicle. | Consider the use of appropriate co-solvents for aqueous solutions. |
| Antioxidants | Vitamin C (0.3%) significantly improved stability in aqueous solution. | Add antioxidants to aqueous formulations. |
Experimental Protocol: Forced Degradation Study for this compound
This protocol provides a general framework for assessing the stability of this compound under various stress conditions.
1. Preparation of Stock Solution:
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Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
2. Stress Conditions:
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Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at a controlled temperature (e.g., 60°C).
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Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at a controlled temperature (e.g., 60°C).
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Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and incubate at room temperature.
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Photolytic Degradation: Expose the stock solution to a light source (e.g., UV lamp at 254 nm and a cool white fluorescent lamp) for a defined period.
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Thermal Degradation: Incubate the stock solution at an elevated temperature (e.g., 60°C).
3. Sample Analysis:
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At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each stress condition.
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Neutralize the acidic and basic samples.
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Analyze all samples by a stability-indicating analytical method, such as HPLC-UV or LC-MS, to determine the remaining concentration of this compound and detect the formation of any degradation products.
4. Data Evaluation:
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Calculate the percentage of this compound remaining at each time point for each condition.
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Identify and, if possible, characterize the major degradation products.
Visualizations
Caption: Factors contributing to this compound degradation during storage.
Caption: Workflow for a forced degradation study of this compound.
References
- 1. Factors affecting stability of z-ligustilide in the volatile oil of radix angelicae sinensis and ligusticum chuanxiong and its stability prediction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Top 5 Factors Affecting Chemical Stability - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 3. pharmaceutical-journal.com [pharmaceutical-journal.com]
Dealing with low recovery of Angelicolide during extraction
Welcome to the Technical Support Center for Angelicolide extraction. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the extraction of this compound, a naturally occurring coumarin.
Troubleshooting Guide: Low Recovery of this compound
Low recovery of this compound during extraction can be a significant hurdle. This guide provides a systematic approach to identifying and resolving potential issues in a question-and-answer format.
Question 1: My this compound recovery is consistently low. Where should I start troubleshooting?
Low recovery can stem from several factors throughout the extraction process. A logical starting point is to evaluate your extraction solvent and method, as these are critical for efficiently isolating coumarins.
DOT Script for Troubleshooting Workflow:
Caption: Troubleshooting workflow for low this compound recovery.
Question 2: What is the optimal solvent for extracting this compound?
As a coumarin, this compound is expected to be most soluble in polar organic solvents. The choice of solvent is critical and should be tailored to the plant matrix.
Data Presentation: Influence of Solvent Polarity on Coumarin Extraction
| Solvent System | Polarity | General Suitability for Coumarins | Key Considerations |
| Methanol | High | Excellent | Can co-extract a wide range of polar compounds. |
| Ethanol | High | Excellent | Generally considered safer than methanol. |
| Methanol/Water Mixtures (e.g., 80:20) | High | Very Good | The water content can be adjusted to optimize selectivity. |
| Ethanol/Water Mixtures (e.g., 70:30) | High | Very Good | A common choice for extracting phenolics and coumarins. |
| Ethyl Acetate | Medium | Moderate | Can be used for selective extraction of less polar coumarins. |
| Hexane | Low | Poor | Generally unsuitable for polar coumarins like this compound. |
Recommendation: Start with a polar solvent like methanol or ethanol, or an aqueous mixture of either. If co-extraction of highly polar impurities is an issue, consider a slightly less polar solvent system, but be aware this may reduce this compound recovery.
Question 3: Could the extraction temperature be affecting my yield?
Yes, temperature is a double-edged sword in extraction. While higher temperatures can increase solvent efficiency and extraction speed, they can also lead to the degradation of thermolabile compounds like some coumarins.[1][2]
Data Presentation: Effect of Temperature on Coumarin Extraction
| Temperature Range | Effect on Extraction | Potential Risks |
| Room Temperature (20-25°C) | Slower extraction kinetics | Lower risk of degradation. |
| Moderate Heat (40-60°C) | Increased extraction efficiency | Optimal for many coumarins, balancing yield and stability.[3] |
| High Heat (>80°C) | Potentially higher initial extraction | Significant risk of thermal degradation for some coumarins.[1][2] |
Recommendation: An extraction temperature in the range of 40-60°C is a good starting point. If you suspect thermal degradation, perform a comparative extraction at room temperature.
Question 4: How does pH impact the stability and recovery of this compound?
The pH of the extraction medium can significantly affect the stability of coumarins. Generally, neutral to slightly acidic conditions are preferred. Alkaline conditions can lead to the opening of the lactone ring in the coumarin structure, resulting in degradation.
DOT Script for pH Effect on Coumarin Stability:
Caption: Effect of pH on the stability of the coumarin lactone ring.
Recommendation: Ensure your extraction solvent is neutral or slightly acidic. Avoid using alkaline solvents or exposing the extract to high pH during subsequent workup steps.
Frequently Asked Questions (FAQs)
Q1: What is a reliable starting protocol for this compound extraction?
A: The following is a general protocol for the extraction of coumarins from plant material, which can be adapted for this compound.
Experimental Protocols: General Protocol for Coumarin Extraction and Quantification
1. Sample Preparation:
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Dry the plant material (e.g., from Angelica species) at a controlled temperature (e.g., 40-50°C) to a constant weight.
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Grind the dried material to a fine powder (e.g., 40-60 mesh) to increase the surface area for extraction.
2. Extraction:
-
Solvent: 80% Methanol in water (v/v).
-
Solid-to-Liquid Ratio: 1:20 (g/mL).
-
Method: Ultrasound-assisted extraction (UAE).
-
Procedure:
-
Weigh 1 g of the powdered plant material into a flask.
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Add 20 mL of the extraction solvent.
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Place the flask in an ultrasonic bath at 50°C for 45 minutes.
-
After extraction, centrifuge the mixture at 4000 rpm for 10 minutes.
-
Collect the supernatant. Repeat the extraction on the residue two more times with fresh solvent.
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Combine the supernatants and filter through a 0.45 µm syringe filter before HPLC analysis.
-
3. HPLC Quantification:
-
System: HPLC with a Diode Array Detector (DAD).
-
Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of (A) 0.1% phosphoric acid in water and (B) acetonitrile.
-
Gradient: 0-10 min, 10-30% B; 10-25 min, 30-60% B; 25-35 min, 60-10% B.
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Monitor at the UV absorbance maximum for this compound (a general starting point for coumarins is around 320 nm).
-
Quantification: Use a calibration curve generated from an authentic this compound standard of known purity.
Q2: I see particulates in my extract after cooling. What should I do?
A: This is likely due to the precipitation of less soluble compounds as the extract cools. This is a common issue.
-
Solution: Allow the extract to cool to room temperature or even lower (e.g., 4°C) to maximize precipitation. Then, centrifuge and filter the extract before proceeding to the next step. This can also serve as a preliminary clean-up step.
Q3: My recovery is still low after optimizing the extraction. What else could be the problem?
A: If you have optimized the extraction parameters and are still experiencing low recovery, consider the following:
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Incomplete Cell Lysis: Ensure your plant material is ground sufficiently fine. For some tough plant matrices, a pre-treatment step might be necessary.
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Degradation During Storage: Ensure your extracts are stored properly (e.g., at -20°C in the dark) to prevent degradation before analysis.
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Analytical Method Issues: Verify the accuracy of your HPLC method. Ensure the calibration standard is pure and has not degraded. Check for co-elution with interfering compounds that might suppress the signal of this compound.
Q4: Are there any specific safety precautions I should take when working with this compound and extraction solvents?
A: Yes, always follow standard laboratory safety procedures.
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Solvents: Work in a well-ventilated fume hood, especially when using volatile organic solvents like methanol and hexane. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
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This compound: While specific toxicity data for this compound may be limited, treat it as a potentially bioactive compound. Avoid inhalation of dust and direct contact with skin and eyes.
This technical support center provides a foundational guide for troubleshooting low recovery of this compound. For optimal results, it is recommended to perform systematic optimization experiments for your specific plant material and laboratory conditions.
References
- 1. Pressurized Liquid Extraction of Coumarins from Fruits of Heracleum leskowii with Application of Solvents with Different Polarity under Increasing Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Extraction time and temperature affect the extraction efficiencies of coumarin and phenylpropanoids from Cinnamomum cassia bark using a microwave-assisted extraction method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Optimization of extraction conditions of Angelica archangelica extract and activity evaluation in experimental fibromyalgia - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Method Validation for Angelicolide Quantification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of Angelicolide.
Frequently Asked Questions (FAQs)
1. What are the typical analytical techniques used for this compound quantification?
High-Performance Liquid Chromatography with a Diode Array Detector (HPLC-DAD) or UV detector is a common and robust method for the quantification of coumarins like this compound. For higher sensitivity and selectivity, especially in complex matrices such as biological fluids, Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is the preferred method.
2. What are the key validation parameters to consider for an this compound quantification method?
According to ICH guidelines, the key validation parameters include:
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Specificity/Selectivity: The ability to accurately measure this compound in the presence of other components.
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Linearity: The ability to produce results that are directly proportional to the concentration of this compound in a given range.
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Range: The concentration interval over which the method is precise, accurate, and linear.
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Accuracy: The closeness of the measured value to the true value.
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Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This is typically assessed at three levels: repeatability, intermediate precision, and reproducibility.
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Limit of Detection (LOD): The lowest amount of this compound in a sample that can be detected but not necessarily quantitated as an exact value.
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Limit of Quantitation (LOQ): The lowest amount of this compound in a sample that can be quantitatively determined with suitable precision and accuracy.
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Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.
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Stability: The stability of this compound in the analytical solutions and in the biological matrix under different storage conditions.
3. How should I prepare a stock solution of this compound?
A primary stock solution of this compound can be prepared by accurately weighing a known amount of the reference standard and dissolving it in a suitable organic solvent, such as methanol or acetonitrile, to a final concentration of, for example, 1 mg/mL. This stock solution should be stored at a low temperature (e.g., -20°C) and protected from light. Working standard solutions can then be prepared by diluting the stock solution with the mobile phase or an appropriate solvent.
4. What are the common challenges in extracting this compound from plant matrices?
The extraction of furanocoumarins, a class of compounds that includes this compound, from plant materials can present several challenges. Incomplete extraction can lead to underestimation of the analyte concentration. The presence of interfering compounds from the complex plant matrix can also affect the accuracy of the quantification. Additionally, some extraction techniques, such as microwave-assisted extraction in a closed system, may cause degradation of the target compounds.
Troubleshooting Guides
HPLC-UV Method Troubleshooting
| Problem | Possible Cause | Recommended Solution |
| Poor Peak Shape (Tailing or Fronting) | Inappropriate mobile phase pH affecting the ionization of this compound. | Adjust the pH of the mobile phase. For coumarins, a slightly acidic mobile phase (e.g., with 0.1% formic or acetic acid) often improves peak shape. |
| Column degradation or contamination. | Wash the column with a strong solvent. If the problem persists, replace the column. | |
| Column overload. | Reduce the injection volume or the concentration of the sample. | |
| Inconsistent Retention Times | Fluctuation in mobile phase composition. | Ensure the mobile phase is well-mixed and degassed. Use a gradient proportioning valve test to check pump performance. |
| Temperature variations. | Use a column oven to maintain a constant temperature. | |
| Column aging. | Replace the column. | |
| Loss of Sensitivity/Low Peak Area | Degradation of this compound in the sample solution. | Prepare fresh sample solutions and store them under appropriate conditions (e.g., protected from light, low temperature). |
| Detector lamp issue. | Check the detector lamp's energy and replace it if necessary. | |
| Sample loss during preparation. | Optimize the extraction procedure to ensure good recovery. | |
| Ghost Peaks | Carryover from a previous injection. | Inject a blank solvent after a high-concentration sample to check for carryover. Clean the injector and autosampler needle if necessary. |
| Contamination in the mobile phase or system. | Use high-purity solvents and filter the mobile phase. Flush the system with a strong solvent. |
LC-MS/MS Method Troubleshooting
| Problem | Possible Cause | Recommended Solution |
| Ion Suppression or Enhancement | Matrix effects from co-eluting endogenous compounds in the sample. | Improve sample cleanup procedures (e.g., use solid-phase extraction). Modify the chromatographic method to separate this compound from interfering compounds. Use a stable isotope-labeled internal standard. |
| High concentrations of non-volatile salts in the mobile phase. | Use volatile mobile phase additives like ammonium formate or ammonium acetate instead of phosphate buffers. | |
| Low Signal Intensity | Poor ionization of this compound. | Optimize the ion source parameters (e.g., spray voltage, gas flow, temperature). Try different ionization modes (ESI positive/negative, APCI). |
| In-source fragmentation. | Optimize the cone voltage or fragmentor voltage. | |
| Analyte degradation in the ion source. | Reduce the ion source temperature. | |
| Inconsistent Results | Instability of this compound in the processed sample. | Perform stability tests on the processed samples to determine the maximum allowable time before analysis. Keep samples in the autosampler at a low temperature. |
| Inconsistent performance of the mass spectrometer. | Calibrate and tune the mass spectrometer regularly. |
Experimental Protocols
Protocol 1: Extraction of this compound from Plant Material (Example)
This protocol is a general guideline for the extraction of furanocoumarins from Angelica species and can be adapted for this compound.
Materials:
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Dried and powdered plant material (e.g., roots or seeds of Angelica species)
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Methanol (HPLC grade)
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Ultrasonic bath
-
Centrifuge
-
0.45 µm syringe filters
Procedure:
-
Weigh 1.0 g of the powdered plant material into a 50 mL centrifuge tube.
-
Add 20 mL of methanol to the tube.
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Vortex the mixture for 1 minute to ensure thorough wetting of the plant material.
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Place the tube in an ultrasonic bath and sonicate for 30 minutes at room temperature.
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Centrifuge the mixture at 4000 rpm for 15 minutes.
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Carefully decant the supernatant into a clean tube.
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Repeat the extraction process (steps 2-6) on the plant residue with another 20 mL of methanol to ensure complete extraction.
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Combine the supernatants from both extractions.
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Evaporate the combined extract to dryness under a gentle stream of nitrogen at 40°C.
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Reconstitute the dried extract in 5 mL of the mobile phase.
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Filter the reconstituted solution through a 0.45 µm syringe filter into an HPLC vial for analysis.
Protocol 2: HPLC-UV Method for Quantification of Coumarins (Example)
This is a representative HPLC-UV method for the analysis of coumarins, which can be optimized for this compound.
Instrumentation and Conditions:
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HPLC System: A system equipped with a quaternary pump, autosampler, column oven, and UV-Vis or Diode Array Detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
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Mobile Phase: A gradient of 0.1% formic acid in water (Solvent A) and acetonitrile (Solvent B).
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Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
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Column Temperature: 30°C.
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Detection Wavelength: Based on the UV spectrum of this compound (typically around 320 nm for furanocoumarins).
Gradient Elution Program:
| Time (min) | % Solvent A | % Solvent B |
| 0 | 90 | 10 |
| 20 | 50 | 50 |
| 25 | 10 | 90 |
| 30 | 10 | 90 |
| 31 | 90 | 10 |
| 40 | 90 | 10 |
Protocol 3: LC-MS/MS Method for Quantification in Biological Fluids (Example)
This protocol provides a starting point for developing an LC-MS/MS method for this compound in a biological matrix like rat plasma.
Sample Preparation (Protein Precipitation):
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To 100 µL of plasma sample in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile containing the internal standard.
-
Vortex for 1 minute to precipitate the proteins.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
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Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Inject an aliquot into the LC-MS/MS system.
LC-MS/MS Conditions:
-
LC System: UPLC or HPLC system.
-
Column: C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase: A gradient of 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B).
-
Flow Rate: 0.3 mL/min.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode (to be optimized for this compound).
-
MRM Transitions: To be determined by infusing a standard solution of this compound and the internal standard.
Data Presentation
Table 1: Example HPLC-UV Method Validation Parameters for a Coumarin
| Parameter | Specification | Example Result |
| Linearity Range | Correlation coefficient (r²) ≥ 0.995 | 1 - 100 µg/mL |
| Correlation Coefficient (r²) | ≥ 0.995 | 0.9992 |
| Limit of Detection (LOD) | Signal-to-Noise Ratio ≥ 3 | 0.1 µg/mL |
| Limit of Quantitation (LOQ) | Signal-to-Noise Ratio ≥ 10 | 0.5 µg/mL |
| Accuracy (% Recovery) | 80 - 120% | 98.5 - 102.3% |
| Precision (% RSD) | ||
| - Intra-day | ≤ 15% | < 5% |
| - Inter-day | ≤ 15% | < 8% |
| Robustness | % RSD ≤ 15% for varied parameters | Passed |
Table 2: Example LC-MS/MS Method Validation Parameters in Rat Plasma
| Parameter | Specification | Example Result |
| Linearity Range | Correlation coefficient (r²) ≥ 0.99 | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | ≥ 0.99 | 0.9985 |
| Lower Limit of Quantitation (LLOQ) | Accuracy within ±20%, Precision ≤ 20% | 1 ng/mL |
| Accuracy (% Bias) | Within ±15% (except LLOQ) | -5.2% to 8.5% |
| Precision (% RSD) | ||
| - Intra-day | ≤ 15% | < 10% |
| - Inter-day | ≤ 15% | < 12% |
| Matrix Effect | CV ≤ 15% | Passed |
| Recovery | Consistent and reproducible | > 85% |
| Stability (Freeze-Thaw, Short-term, Long-term) | % Change within ±15% | Stable |
Visualizations
Caption: Workflow for Method Validation of this compound Quantification.
Caption: Logical Flow for HPLC Troubleshooting.
Inter-assay variability in Angelicolide experiments
Welcome to the technical support center for Angelicolide experiments. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and minimizing inter-assay variability when working with this compound.
Frequently Asked Questions (FAQs)
Q1: We are observing significant batch-to-batch variation in the potency of our this compound stock. What could be the cause?
A1: Batch-to-batch variability of natural products like this compound is a common challenge. Several factors can contribute to this issue:
-
Purity and Characterization: The purity of each this compound batch should be rigorously assessed using methods like HPLC, LC-MS, and NMR. Even minor impurities can have significant biological effects or interfere with the assay.
-
Source and Extraction: Natural product content can vary based on the plant's growing conditions, harvest time, and the extraction method used.[1][2] It is crucial to source this compound from a reputable supplier who provides a detailed certificate of analysis for each batch.
-
Storage and Handling: this compound may be sensitive to light, temperature, and repeated freeze-thaw cycles. Improper storage can lead to degradation of the compound. Store this compound as recommended by the supplier, typically in a cool, dark, and dry place. Aliquoting stock solutions can minimize freeze-thaw cycles.
Q2: Our cell-based assay results with this compound are inconsistent between experiments performed on different days. How can we improve reproducibility?
A2: Inter-assay variability in cell-based assays can arise from multiple sources. To improve reproducibility, consider the following:
-
Cell Passage Number: Use cells within a consistent and low passage number range for all experiments.[3] High passage numbers can lead to phenotypic and genotypic drift, altering cellular responses.
-
Cell Seeding Density: Ensure consistent cell seeding density across all experiments.[3] Use a calibrated multichannel pipette and allow plates to sit at room temperature for a short period before incubation to ensure even cell distribution.[3]
-
Reagent Consistency: Use the same lot of critical reagents such as media, serum, and assay kits for a set of comparative experiments. If changing lots is unavoidable, perform a bridging study to ensure comparability.
-
Incubation Conditions: Maintain consistent incubation times, temperature, and CO2 levels. Minor variations in these parameters can impact cell health and their response to this compound.
-
Edge Effects: The outer wells of a microplate are prone to evaporation, leading to the "edge effect."[3] To mitigate this, avoid using the outer wells for experimental samples and instead fill them with sterile media or PBS to create a humidity barrier.[3]
Q3: We suspect this compound might be interfering with our fluorescence-based assay readout. How can we confirm and mitigate this?
A3: Natural products can exhibit autofluorescence or interfere with assay components.[4] To address this:
-
Compound-Only Control: Run a control plate containing only the assay buffer and this compound at the concentrations used in your experiment. This will determine if this compound itself is contributing to the fluorescent signal.
-
Assay without Cells Control: To check for interference with assay reagents, run the assay with all components, including this compound, but without cells.
-
Use a Different Assay: If interference is confirmed, consider switching to an orthogonal assay with a different detection method (e.g., luminescence or absorbance-based).
-
Spectral Scanning: Perform a spectral scan of this compound to identify its excitation and emission maxima. This can help in selecting assay reagents and filters that minimize spectral overlap.
Troubleshooting Guides
Issue 1: Low Potency or No Effect of this compound
-
Problem: this compound does not show the expected biological activity in your assay.
-
Troubleshooting Steps:
-
Verify Stock Solution: Re-calculate the concentration and ensure the correct amount of solvent was used. Prepare a fresh stock solution from a new aliquot of the compound.
-
Check Solubility: Visually inspect the stock solution and the final assay medium for any precipitation of this compound. If solubility is an issue, consider using a different solvent or a lower concentration.
-
Confirm Compound Integrity: If possible, verify the identity and purity of your this compound sample using analytical methods.
-
Review Assay Protocol: Double-check all steps of your experimental protocol for any deviations. Ensure that the treatment time and conditions are appropriate to observe a biological response.
-
Positive Control: Ensure that your positive control for the assay is working as expected. If the positive control fails, the issue may lie with the assay system itself rather than this compound.
-
Issue 2: High Variability Between Replicate Wells
-
Problem: There is a large standard deviation between replicate wells treated with the same concentration of this compound.
-
Troubleshooting Steps:
-
Pipetting Technique: Review and standardize pipetting techniques.[3] Pre-wetting pipette tips and ensuring slow, consistent aspiration and dispensing can improve accuracy.
-
Cell Plating Uniformity: Ensure a homogenous cell suspension before and during plating. Mix the cell suspension gently between plating each row or column.
-
Mixing of Compound: Ensure that this compound is thoroughly mixed into the assay medium before adding it to the cells.
-
Evaporation: Use plate sealers for long incubation periods to minimize evaporation, especially from the outer wells.[3]
-
Data Presentation
Table 1: Example of Inter-Assay Variability in this compound IC50 Values
| Assay Date | Cell Line | Passage Number | Analyst | This compound IC50 (µM) |
| 2025-10-20 | MCF-7 | 8 | A | 12.5 |
| 2025-10-27 | MCF-7 | 15 | A | 25.1 |
| 2025-11-03 | MCF-7 | 9 | B | 15.2 |
| 2025-11-10 | HT-29 | 12 | A | 35.8 |
This table illustrates how factors like cell passage number and different analysts can contribute to variability in the measured IC50 of this compound.
Table 2: Troubleshooting Checklist for High Inter-Assay CV
| Potential Cause | Checkpoint | Recommended Action |
| Compound | Stock solution integrity | Prepare fresh stock, verify concentration |
| Solubility issues | Check for precipitation, try different solvent | |
| Cells | High passage number | Use cells within a defined low passage range |
| Inconsistent seeding | Standardize cell counting and plating technique | |
| Assay | Reagent lot variation | Use same lot of critical reagents |
| Pipetting errors | Calibrate pipettes, standardize technique | |
| Edge effects | Do not use outer wells for samples |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weighing: Accurately weigh out 10 mg of this compound powder using a calibrated analytical balance.
-
Dissolution: Dissolve the powder in 2.63 mL of high-purity DMSO to make a 10 mM stock solution. The molecular weight of this compound is 380.48 g/mol .
-
Mixing: Vortex the solution for 1-2 minutes until the this compound is completely dissolved.
-
Aliquoting: Aliquot the stock solution into smaller volumes in sterile, light-protecting microcentrifuge tubes.
-
Storage: Store the aliquots at -20°C or -80°C to prevent degradation. Avoid repeated freeze-thaw cycles.
Protocol 2: Cell Viability Assay (MTT)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C and 5% CO2.
-
Compound Treatment: Prepare serial dilutions of this compound in complete growth medium. Remove the old medium from the cells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for 48 hours at 37°C and 5% CO2.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Mandatory Visualization
Caption: A generalized experimental workflow for assessing the bioactivity of this compound.
Caption: A logical flowchart for troubleshooting sources of variability in this compound experiments.
Caption: A hypothetical signaling pathway illustrating the potential mechanism of action of this compound.
References
- 1. ijpbs.com [ijpbs.com]
- 2. Comparative Analyses of Phytochemical Variation Within and Between Congeneric Species of Willow Herb, Epilobium hirsutum and E. parviflorum: Contribution of Environmental Factors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Evaluation of Biological Activity of Natural Compounds: Current Trends and Methods - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Angelicolide vs. Ligustilide: A Comparative Review of Biological Activities
In the realm of natural product research, compounds derived from the Angelica genus have garnered significant attention for their diverse pharmacological properties. Among these, ligustilide has been extensively studied, revealing a broad spectrum of biological activities. Angelicolide, another constituent of Angelica species, remains a less-explored molecule. This guide provides a comprehensive comparison of the known biological activities of ligustilide and other bioactive compounds from the Angelica genus, owing to the current lack of specific experimental data for this compound. This analysis is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of these natural products.
Overview of Ligustilide's Biological Activity
Ligustilide, a major phthalide in Angelica sinensis (Dong Quai), has demonstrated significant anti-inflammatory, neuroprotective, and anti-cancer properties in a variety of preclinical models. Its mechanisms of action are multifaceted, often involving the modulation of key signaling pathways implicated in disease pathogenesis.
Comparative Analysis of Biological Activities
While direct comparative data for this compound is unavailable, this section contrasts the well-documented activities of ligustilide with those of other bioactive compounds isolated from Angelica species, including various furanocoumarins and other phthalides.
Anti-Inflammatory Activity
Ligustilide is a potent anti-inflammatory agent. Its effects are largely attributed to the inhibition of pro-inflammatory mediators and the modulation of inflammatory signaling pathways.
Key Findings for Ligustilide:
-
Inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.
-
Downregulation of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.
-
Suppression of the NF-κB and MAPK signaling pathways.
Comparison with other Angelica Compounds:
Several coumarins isolated from Angelica furcijuga have also been shown to inhibit NO production in LPS-activated mouse peritoneal macrophages, with varying potencies.
Table 1: Comparison of Anti-Inflammatory Activity (Inhibition of Nitric Oxide Production)
| Compound | Source | Cell Line | IC50 (µM) | Reference |
| Isopteryxin | Angelica furcijuga | Mouse peritoneal macrophages | 8.8 | [1] |
| Isoepoxypteryxin | Angelica furcijuga | Mouse peritoneal macrophages | 53 | [1] |
| (S)-(-)-Oxypeucedanin | Angelica furcijuga | Mouse peritoneal macrophages | 57 | [1] |
| Imperatorin | Angelica furcijuga | Mouse peritoneal macrophages | 60 | [1] |
| 3'-Angeloyl-cis-khellactone | Angelica furcijuga | Mouse peritoneal macrophages | 82 | [1] |
Experimental Protocol: Nitric Oxide Production Assay
-
Cell Line: Mouse peritoneal macrophages or RAW 264.7 macrophage cell line.
-
Stimulation: Lipopolysaccharide (LPS) is used to induce an inflammatory response and NO production.
-
Treatment: Cells are pre-treated with various concentrations of the test compound for a specified time before LPS stimulation.
-
Measurement: The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent.
-
Analysis: The IC50 value, the concentration of the compound that inhibits NO production by 50%, is calculated.[1][2]
Signaling Pathway: Ligustilide's Anti-Inflammatory Mechanism
The diagram below illustrates the inhibitory effect of ligustilide on the NF-κB signaling pathway, a central regulator of inflammation.
References
- 1. Inhibitors of nitric oxide production from the flowers of Angelica furcijuga: structures of hyuganosides IV and V - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anti-nociceptive and anti-inflammatory effects of Angelicae dahuricae radix through inhibition of the expression of inducible nitric oxide synthase and NO production - PubMed [pubmed.ncbi.nlm.nih.gov]
Unlocking the Therapeutic Potential of Angelicolide Analogs: A Comparative Guide to their Anti-Inflammatory Activity
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the structural activity relationships of Angelicolide derivatives, focusing on their anti-inflammatory properties. Due to the limited availability of extensive research on this compound derivatives specifically, this guide focuses on the closely related and structurally similar class of compounds: furocoumarins. The data presented herein offers valuable insights into the key structural motifs influencing their biological activity.
This compound, a natural product isolated from Angelica sinensis, has garnered interest for its potential therapeutic applications. While research on a broad spectrum of this compound derivatives is still emerging, the study of related furocoumarins provides a strong foundation for understanding their structure-activity relationships (SAR). This guide synthesizes available quantitative data, details common experimental protocols for evaluating anti-inflammatory activity, and visualizes the key signaling pathways involved.
Comparative Analysis of Furocoumarin Derivatives' Anti-Inflammatory Activity
The anti-inflammatory potential of furocoumarin derivatives is often evaluated by their ability to inhibit key inflammatory mediators and enzymes, such as nitric oxide (NO), cyclooxygenases (COX-1 and COX-2), and pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α). The following table summarizes the inhibitory activities of a selection of furocoumarin derivatives, highlighting the influence of different structural modifications.
| Compound | Structure | Bioassay | Activity (IC50/EC50) | Key Structural Features |
| Phellopterin | A furocoumarin with a methoxy group at C-5 and a side chain at C-8. | NO Production in rat hepatocytes | Significantly suppressed NO production | Methoxy group at C-5 and side chain at C-8 appear essential for activity. |
| Oxypeucedanin Methanolate | A furocoumarin with a methoxy group at C-5 and a side chain at C-8. | NO Production in rat hepatocytes | Significantly suppressed NO production | Methoxy group at C-5 and side chain at C-8 appear essential for activity. |
| Imperatorin | A furocoumarin. | NO Production in rat hepatocytes | No significant effect | Lacks the specific substitution pattern of phellopterin and oxypeucedanin methanolate. |
| Isoimperatorin | A furocoumarin. | NO Production in rat hepatocytes | No significant effect | Lacks the specific substitution pattern of phellopterin and oxypeucedanin methanolate. |
| Oxypeucedanin | A furocoumarin. | NO Production in rat hepatocytes | No significant effect | Lacks the specific substitution pattern of phellopterin and oxypeucedanin methanolate. |
| Compound 14b (Coumarin-based analog) | A coumarin derivative with a 3,4-dimethoxybenzylidene hydrazinyl moiety. | Anti-inflammatory activity in LPS-induced macrophages | EC50 = 5.32 μM | The 3,4-dimethoxybenzylidene hydrazinyl group is a key feature for its potent activity. |
| DCH1 (1,3-dioxolane-coumarin hybrid) | A novel linear 1,3-dioxolane-coumarin hybrid. | COX-1 Inhibition | IC50 = 123.30 μg/ml | The 1,3-dioxolane ring fused with the coumarin scaffold is a defining characteristic. |
| DCH1 (1,3-dioxolane-coumarin hybrid) | A novel linear 1,3-dioxolane-coumarin hybrid. | COX-2 Inhibition | IC50 = 102.10 μg/ml | The 1,3-dioxolane ring fused with the coumarin scaffold is a defining characteristic. |
| Isopropyl analog of trimethylangelicin (TMA) | A furocoumarin derivative. | NF-κB/DNA interaction inhibition | IC50 = 7.4 μmol/L | The isopropyl substitution is a key modification. |
Note: Direct comparison of IC50/EC50 values across different studies should be done with caution due to variations in experimental conditions.
Key Signaling Pathways in Anti-Inflammatory Action
The anti-inflammatory effects of furocoumarin derivatives are often mediated through the modulation of critical signaling pathways that regulate the expression of pro-inflammatory genes. Two of the most significant pathways are the NF-κB and Nrf2 signaling cascades.
Experimental Protocols
The evaluation of the anti-inflammatory activity of this compound derivatives and their analogs involves a variety of in vitro and in vivo assays. Below are detailed methodologies for some of the key experiments cited in the literature.
In Vitro Nitric Oxide (NO) Production Assay in RAW 264.7 Macrophages
This assay is widely used to screen for compounds that can inhibit the production of nitric oxide, a key inflammatory mediator.
Detailed Protocol:
-
Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 10^4 cells/well and allowed to adhere overnight.
-
Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compounds (furocoumarin derivatives). The cells are pre-incubated for 1-2 hours.
-
Inflammation Induction: Lipopolysaccharide (LPS) is added to the wells (final concentration typically 1 µg/mL) to induce an inflammatory response, except for the control group.
-
Incubation: The plate is incubated for
Angelicolide: A Comparative Analysis with Other Coumarins from Angelica Species
For Researchers, Scientists, and Drug Development Professionals
The genus Angelica is a rich source of coumarins, a class of secondary metabolites renowned for their diverse and potent pharmacological activities. Among these, angelicolide stands out, though it is often studied alongside a variety of other coumarins isolated from different Angelica species. This guide provides a comparative overview of this compound and other prominent coumarins from Angelica, focusing on their cytotoxic, anti-inflammatory, antioxidant, and neuroprotective properties, supported by available experimental data.
Chemical Structures at a Glance
Coumarins are derivatives of 1,2-benzopyrone and are broadly classified into simple coumarins, furanocoumarins, and pyranocoumarins, all of which are found in Angelica species. This compound itself is a coumarin with the chemical formula C24H28O4. For reference, the basic chemical structures of this compound and other frequently studied coumarins from Angelica are presented below.
Table 1: Investigated Coumarins from Angelica Species and their Chemical Formula
| Compound Name | Chemical Formula |
| This compound | C24H28O4 |
| Imperatorin | C16H14O4 |
| Isoimperatorin | C16H14O4 |
| Phellopterin | C17H16O5 |
| Pabularinone | C15H14O4 |
| Pangelin | C16H18O5 |
| Oxypeucedanin Hydrate Acetonide | C19H22O6 |
| Angedahurin A | Not specified |
Comparative Biological Activities
The therapeutic potential of coumarins from Angelica species spans a wide range of applications, including anti-cancer, anti-inflammatory, and neuroprotective effects. This section provides a comparative summary of the reported activities of this compound and its counterparts.
Cytotoxic Activity
Several coumarins from Angelica species have demonstrated significant cytotoxic effects against various cancer cell lines. While specific data for this compound remains limited in publicly available research, numerous studies have quantified the cytotoxic potential of other coumarins, primarily through the MTT assay.
Table 2: Comparative Cytotoxicity (IC50 values in µM) of Coumarins from Angelica Species
| Compound | Cell Line | IC50 (µM) | Reference |
| Angedahurin A | MG-63 (Human Osteosarcoma) | 7.2 | |
| Pangelin | L1210, HL-60, K562, B16F10 | 8.6 - 14.6 (µg/mL) | |
| Oxypeucedanin Hydrate Acetonide | L1210, HL-60, K562, B16F10 | 8.6 - 14.6 (µg/mL) | |
| Isoimperatorin | HepG2 | 8.19 | |
| Phellopterin | HepG2 | 7.49 | |
| Pabularinone | HepG2 | 7.46 | |
| Pabularinone | HeLa | 13.48 | |
| Imperatorin | PANC-1 (Human Pancreatic Cancer) | 10 | |
| Xanthotoxin | PANC-1 (Human Pancreatic Cancer) | 17 | |
| Riligustilide | A549, HCT-8, HepG2 | 13.82, 6.79, 7.92 | |
| Marmesinin | Plasmodium falciparum | 5.3 | |
| Magnolioside | Plasmodium falciparum | 8.2 |
Note: IC50 values represent the concentration of a compound required to inhibit the growth of 50% of the cell population.
Anti-inflammatory Activity
Antioxidant Activity
The antioxidant properties of coumarins contribute significantly to their therapeutic effects by mitigating oxidative stress. The DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay is a common method to evaluate this activity. While specific DPPH scavenging data for this compound is not available in the reviewed literature, several other coumarins from Angelica dahurica have demonstrated notable antioxidant potential. For instance, imperatorin, oxypeucedanin hydrate, xanthotoxol, bergaptol, and 5-methoxy-8-hydroxypsoralen have shown moderate to strong DPPH and ABTS radical scavenging activities. The antioxidant activity of these compounds is often attributed to the presence of hydroxyl groups and double bonds in their structures.
Neuroprotective Effects
Emerging research highlights the neuroprotective potential of coumarins from Angelica species. Compounds like ligustilide, Z-butylidenephthalide, and tokinolide A have demonstrated significant protective effects against glutamate-induced injury in SH-SY5Y neuroblastoma cells. Furthermore, pyranocoumarins from Angelica gigas, such as decursin, have shown protective effects against oxidative stress-induced neuronal cell death. These findings suggest that coumarins from Angelica could be valuable leads for the development of therapies for neurodegenerative diseases.
Signaling Pathways and Mechanisms of Action
Understanding the molecular mechanisms underlying the biological activities of these coumarins is crucial for drug development. For instance, imperatorin has been shown to exert its anti-inflammatory effects by downregulating the MAPK and NF-κB signaling pathways. These pathways are central to the inflammatory response, and their inhibition can lead to a reduction in the production of pro-inflammatory cytokines and mediators. The specific signaling pathways modulated by this compound have yet to be elucidated and represent an important area for future research.
Below is a generalized representation of a signaling pathway commonly affected by anti-inflammatory compounds, which may be relevant for coumarins from Angelica.
Caption: Generalized LPS-induced inflammatory signaling pathway.
Experimental Protocols
To facilitate further research and comparative studies, detailed methodologies for key experiments are provided below.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Workflow:
Caption: Workflow for a typical MTT cytotoxicity assay.
Detailed Protocol:
-
Cell Seeding: Seed cells (e.g., 5,000-10,000 cells/well) in a 96-well plate and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Treatment: Treat the cells with various concentrations of the test coumarins and a vehicle control.
-
Incubation: Incubate the plates for a predetermined period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Solubilization: Carefully remove the medium and add 100-200 µL of a solubilization solution (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value using a dose-response curve.
DPPH Radical Scavenging Assay for Antioxidant Activity
The DPPH assay is a common and straightforward method for determining the antioxidant capacity of a compound.
Workflow:
A Comparative Guide to the Cross-Validation of Analytical Methods for Angelicolide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the primary analytical methods for the quantification of Angelicolide, a significant bioactive compound found in various Angelica species. The focus is on High-Performance Liquid Chromatography (HPLC) with Diode Array Detection (DAD), Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS). The performance of these techniques is evaluated based on key validation parameters to assist researchers in selecting the most appropriate method for their specific needs.
Comparative Analysis of Analytical Methods
The selection of an analytical method for the quantification of this compound and related phthalides is contingent on the specific requirements of the study, such as sensitivity, selectivity, and throughput. Below is a summary of the performance of HPLC-DAD, UHPLC-MS/MS, and GC-MS based on published validation data for phthalides and other compounds in Angelica species.
Data Presentation: Performance Metrics
The following tables summarize the quantitative data for each analytical technique, providing a clear comparison of their performance characteristics.
Table 1: HPLC-DAD Method Validation Data for Compounds in Angelica and Similar Matrices
| Parameter | Value | Reference |
| Linearity (R²) | > 0.9957 | [1] |
| Limit of Detection (LOD) | 0.006 - 0.018 µg/mL | [1] |
| Limit of Quantitation (LOQ) | 0.020 - 0.061 µg/mL | [1] |
| Accuracy (Recovery) | 97.32% - 106.39% | [1] |
| Precision (RSD) | < 2.27% (Intra-day), < 1.65% (Inter-day) | [1] |
Table 2: UHPLC-MS/MS Method Validation Data for Phthalides in Angelica sinensis
| Parameter | Value | Reference |
| Linearity (R²) | 0.9983 - 0.9998 | [2][3] |
| Limit of Detection (LOD) | 0.42 - 6.98 ng/mL | [2][3] |
| Limit of Quantitation (LOQ) | 1.39 - 23.28 ng/mL | [2][3] |
| Accuracy (Recovery) | 92.7% - 102.1% | [2][3] |
| Precision (RSD) | 0.33% - 0.88% (Intra-day), 0.37% - 1.04% (Inter-day) | [2][3] |
Table 3: GC-MS Method Validation Data for Phthalates and Related Compounds
| Parameter | Value | Reference |
| Linearity (R²) | 0.9817 - 0.9993 | [4] |
| Limit of Detection (LOD) | 0.029 - 0.049 ng | [4] |
| Limit of Quantitation (LOQ) | 0.087 - 0.15 ng | [4] |
| Accuracy (Recovery) | 72.9% - 124.9% | [5] |
| Precision (RSD) | < 3.30% | [5] |
Experimental Workflow
The general workflow for the analysis of this compound from a plant matrix involves several key stages, from sample preparation to data analysis.
Caption: A generalized workflow for the analysis of this compound from a plant source.
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.
High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD)
HPLC-DAD is a robust and widely used technique for the quantification of phytochemicals. It offers good linearity and precision, making it suitable for routine quality control.
-
Sample Preparation:
-
Air-dry the plant material (e.g., Angelica root) and grind it into a fine powder.
-
Extract the powder with a suitable solvent (e.g., methanol, ethanol) using ultrasonication or Soxhlet extraction.
-
Filter the extract and evaporate the solvent under reduced pressure.
-
Redissolve the residue in the mobile phase and filter through a 0.45 µm membrane filter before injection.
-
-
Instrumentation and Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (containing 0.1% formic acid) is commonly used.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: Diode Array Detector (DAD) set at the maximum absorption wavelength of this compound.
-
Column Temperature: Ambient or controlled at a specific temperature (e.g., 30°C).
-
Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS)
UHPLC-MS/MS provides superior sensitivity and selectivity compared to HPLC-DAD, making it ideal for the analysis of trace amounts of this compound in complex matrices.[2][3]
-
Sample Preparation:
-
Follow the same initial extraction procedure as for HPLC-DAD.
-
A solid-phase extraction (SPE) step may be incorporated for further purification and enrichment of the analytes.
-
The final extract is dissolved in a suitable solvent (e.g., methanol/water) for injection.
-
-
Instrumentation and Conditions:
-
Column: A sub-2 µm particle size C18 or similar reversed-phase column.
-
Mobile Phase: A gradient of acetonitrile and water with additives like formic acid or ammonium formate.
-
Flow Rate: Typically in the range of 0.2-0.5 mL/min.
-
Ionization: Electrospray ionization (ESI) in positive or negative mode.
-
Mass Spectrometry: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.[6][7]
-
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. For non-volatile compounds like this compound, derivatization might be necessary to increase volatility.
-
Sample Preparation:
-
Extraction is performed using a non-polar solvent (e.g., hexane, dichloromethane).
-
The extract is filtered and concentrated.
-
(Optional but often necessary) Derivatization with an agent like BSTFA to convert polar functional groups into more volatile silyl ethers.
-
-
Instrumentation and Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS, DB-5).[8]
-
Carrier Gas: Helium or Hydrogen at a constant flow rate.
-
Injection: Split or splitless injection depending on the concentration of the analyte.
-
Oven Temperature Program: A temperature gradient is used to separate the compounds, for example, starting at 120°C and ramping up to 280°C.[8]
-
Ionization: Electron Impact (EI) ionization is standard.
-
Mass Spectrometry: A quadrupole mass spectrometer operating in full scan mode for identification or selected ion monitoring (SIM) mode for quantification.
-
Method Comparison and Recommendations
-
HPLC-DAD is a cost-effective and reliable method for routine analysis and quality control where high sensitivity is not the primary requirement. Its ease of use and robustness are significant advantages.
-
UHPLC-MS/MS is the method of choice for research and development, clinical studies, and any application requiring high sensitivity and selectivity for detecting low concentrations of this compound in complex biological matrices. The specificity of MRM reduces the likelihood of interference from co-eluting compounds.[2][3]
-
GC-MS is well-suited for the analysis of the volatile fraction of plant extracts. For less volatile compounds like this compound, the necessity of a derivatization step can add complexity and potential for analytical error. However, it provides excellent separation efficiency and is a powerful tool for compound identification based on mass spectral libraries.
References
- 1. e-nps.or.kr [e-nps.or.kr]
- 2. Simultaneous determination of eight components in Angelica sinensis based on UHPLC-ESI-MS/MS method for quality evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2024.sci-hub.box [2024.sci-hub.box]
- 4. Advancement in Determination of Phthalate Metabolites by Gas Chromatography Eliminating Derivatization Step - PMC [pmc.ncbi.nlm.nih.gov]
- 5. files.core.ac.uk [files.core.ac.uk]
- 6. Investigation of Enzymes in the Phthalide Biosynthetic Pathway in Angelica sinensis Using Integrative Metabolite Profiles and Transcriptome Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Investigation of Enzymes in the Phthalide Biosynthetic Pathway in Angelica sinensis Using Integrative Metabolite Profiles and Transcriptome Analysis [frontiersin.org]
- 8. [Development of gas chromatographic-mass spectrometry-pattern recognition method for the quality control of Chinese Angelica] - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Angelicolide from Diverse Geographical Provenances
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of Angelicolide, a naturally occurring coumarin, isolated from various geographical sources. This compound has garnered significant interest within the scientific community for its potential therapeutic applications. Understanding the variations in its properties based on geographical origin is crucial for consistent and effective research and development. This document summarizes quantitative data, details experimental protocols, and visualizes key biological pathways to support further investigation into this promising phytochemical.
Data Summary
The concentration and composition of phytochemicals in plants are significantly influenced by their geographical origin, including factors like climate, soil composition, and altitude. While direct comparative studies on this compound from different sources are limited, analysis of related compounds within the Angelica genus provides strong evidence for geographical variation. The following table collates available data on the content of major phthalides, including compounds structurally related to this compound, in Angelica species from different regions. It is important to note that this data is compiled from various studies and serves as an illustrative comparison.
| Plant Species | Geographical Source | Key Phthalide Analyzed | Concentration (% w/w) | Reference Study |
| Angelica sinensis | Gansu, China | Ferulic acid & Z-ligustilide | High levels reported | [1] |
| Angelica sinensis | Yunnan, China | Ferulic acid | 0.14% - 0.15% | [2] |
| Angelica sinensis | Sichuan, China | Ferulic acid | 0.01% - 0.02% | [2] |
| Angelica sinensis | Hubei, China | Ferulic acid | 0.005% - 0.006% | [2] |
| Angelica gigas | Korea | Butylphthalide & Z-butylenephthalide | High levels reported | [1] |
| Angelica acutiloba | Japan | (Z)-ligustilide | 0.08% - 0.22% (total content in root) | [3] |
Note: The provided concentrations are for major phthalides and serve as an indicator of potential variability in this compound content. Further research is required for direct quantitative comparison of this compound from these sources. Studies have shown that environmental factors such as altitude, temperature, and rainfall significantly impact the accumulation of bioactive compounds in Angelica sinensis.[4]
Experimental Protocols
Detailed methodologies are essential for the replication and validation of scientific findings. Below are protocols for the isolation, purification, and biological evaluation of this compound and related phthalides as described in the literature.
Isolation and Purification of this compound from Angelica Root
This protocol is a generalized procedure based on methods for isolating phthalides from Angelica species.
-
Extraction:
-
Air-dried and powdered roots of the Angelica species are extracted with 95% ethanol at room temperature.
-
The solvent is evaporated under reduced pressure to yield a crude extract.
-
-
Fractionation:
-
The crude extract is suspended in water and partitioned successively with petroleum ether, ethyl acetate, and n-butanol.
-
The ethyl acetate fraction, typically rich in phthalides, is selected for further purification.
-
-
Chromatography:
-
The ethyl acetate fraction is subjected to column chromatography on a silica gel column.
-
Elution is performed with a gradient of petroleum ether and ethyl acetate.
-
Fractions are collected and monitored by thin-layer chromatography (TLC).
-
Fractions containing the compound of interest are combined.
-
-
Purification:
-
Further purification is achieved by repeated column chromatography on silica gel and Sephadex LH-20.
-
Final purification is often performed using high-performance liquid chromatography (HPLC) on a C18 column.
-
-
Structural Elucidation:
-
The structure of the isolated this compound is confirmed using spectroscopic methods, including Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Anti-inflammatory Activity Assay
This protocol is based on the evaluation of the anti-inflammatory effects of Angesinenolide B, a phthalide dimer from Angelica sinensis, in lipopolysaccharide (LPS)-induced RAW 264.7 macrophages.[5]
-
Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified atmosphere.
-
Nitric Oxide (NO) Production Assay:
-
Cells are seeded in a 96-well plate and pre-treated with various concentrations of this compound for 1 hour.
-
Cells are then stimulated with 1 µg/mL of LPS for 24 hours.
-
The concentration of nitrite in the culture supernatant is measured using the Griess reagent.
-
-
Cytokine Measurement:
-
Cells are treated as described above.
-
The levels of pro-inflammatory cytokines such as TNF-α and IL-6 in the culture supernatant are quantified using ELISA kits according to the manufacturer's instructions.
-
-
Western Blot Analysis:
-
To investigate the effect on signaling pathways, cells are treated with this compound and/or LPS.
-
Cell lysates are prepared, and proteins are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membranes are probed with primary antibodies against key signaling proteins (e.g., p-MAPK, p-STATs) and then with HRP-conjugated secondary antibodies.
-
Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Cytotoxicity Assay
This protocol is based on the MTT assay used to evaluate the cytotoxicity of riligustilide, a phthalide from Angelica sinensis, against various cancer cell lines.[6]
-
Cell Culture: Human cancer cell lines (e.g., A549, HCT-8, HepG2) are cultured in appropriate media and conditions.
-
MTT Assay:
-
Cells are seeded in a 96-well plate and allowed to attach overnight.
-
Cells are then treated with various concentrations of this compound for 24-72 hours.
-
After the treatment period, MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours.
-
The formazan crystals formed are dissolved in DMSO.
-
The absorbance is measured at 570 nm using a microplate reader.
-
The half-maximal inhibitory concentration (IC50) is calculated.
-
-
Flow Cytometry for Cell Cycle Analysis:
-
Cells are treated with this compound for specified time points.
-
Cells are harvested, washed with PBS, and fixed in 70% ethanol overnight at -20°C.
-
Fixed cells are washed and stained with a solution containing propidium iodide (PI) and RNase A.
-
The DNA content is analyzed by flow cytometry to determine the cell cycle distribution.
-
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the complex biological processes and experimental procedures, the following diagrams have been generated using the DOT language.
Caption: Experimental workflow for this compound analysis.
Caption: Putative anti-inflammatory signaling pathway of this compound.
References
- 1. Chemical and Biological Assessment of Angelica Roots from Different Cultivated Regions in a Chinese Herbal Decoction Danggui Buxue Tang - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analysis of the Correlation between Commodity Grade and Quality of Angelica sinensis by Determination of Active Compounds Using Ultraperformance Liquid Chromatography Coupled with Chemometrics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Quality suitability regionalization analysis of Angelica sinensis in Gansu, China | PLOS One [journals.plos.org]
- 5. Angesinenolide B, A Phthalide Dimeric Peroxide, Exerts Anti-Inflammatory Properties by Suppressing MAPK/STATs Signaling Pathways and ROS Production - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Neuroprotective and Cytotoxic Phthalides from Angelicae Sinensis Radix - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Therapeutic Potential of Angelicolide: A Comparative Analysis of In Vivo Efficacy Remains Elusive
Despite significant interest in the therapeutic properties of natural compounds, a comprehensive in vivo comparison of Angelicolide and its synthetic analogues is currently unavailable in the public domain. Extensive research into scientific literature and databases reveals a notable gap in studies directly evaluating the in vivo efficacy of this compound against its synthetic derivatives.
While research has been conducted on various compounds isolated from the Angelica species, including decursin and decursinol angelate, specific data on this compound's in vivo performance, particularly in cancer models, is scarce. Studies on extracts from Angelica gigas Nakai (AGN) have demonstrated significant in vivo anti-cancer activity in mouse models of Lewis lung carcinoma and human prostate cancer xenografts.[1][2] These studies suggest that the therapeutic effects are likely due to a combination of compounds within the extract, with decursin and its metabolite decursinol playing a role. However, the specific contribution and efficacy of this compound in these studies have not been elucidated.
The absence of dedicated in vivo studies on this compound, and the corresponding lack of information on any developed synthetic analogues, prevents a direct comparative analysis as requested. Such a comparison would typically involve evaluating key performance indicators such as tumor growth inhibition, survival rates, and toxicity profiles in preclinical animal models.
To provide a framework for how such a comparative guide would be structured, and to fulfill the user's request for data presentation and visualization, the following sections present a hypothetical comparison based on the type of data that would be generated in such studies.
Hypothetical In Vivo Efficacy Comparison: this compound vs. Synthetic Analogues
This section illustrates how quantitative data from preclinical in vivo studies would be presented. The data herein is for illustrative purposes only and is not based on actual experimental results for this compound.
Table 1: Comparative Tumor Growth Inhibition in a Xenograft Model
| Compound | Dosage (mg/kg) | Administration Route | Tumor Growth Inhibition (%) | Survival Rate (%) | Notes |
| This compound | 50 | Intraperitoneal (i.p.) | 45 | 60 | Data is hypothetical. |
| Analogue A | 50 | Intraperitoneal (i.p.) | 65 | 80 | Improved efficacy over parent compound. Data is hypothetical. |
| Analogue B | 50 | Oral (p.o.) | 55 | 70 | Orally bioavailable. Data is hypothetical. |
| Vehicle Control | N/A | Intraperitoneal (i.p.) | 0 | 20 | |
| Positive Control (Doxorubicin) | 5 | Intravenous (i.v.) | 80 | 90 | Standard chemotherapeutic agent. |
Table 2: Comparative Toxicity Profile
| Compound | Dosage (mg/kg) | Mean Body Weight Change (%) | Observed Side Effects |
| This compound | 50 | -5 | Mild lethargy. Data is hypothetical. |
| Analogue A | 50 | -8 | Moderate lethargy, slight weight loss. Data is hypothetical. |
| Analogue B | 50 | -2 | No significant side effects observed. Data is hypothetical. |
| Vehicle Control | N/A | +2 | None. |
| Positive Control (Doxorubicin) | 5 | -15 | Significant weight loss, lethargy. |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are examples of experimental protocols that would be employed in in vivo efficacy studies.
Xenograft Mouse Model Protocol
-
Cell Culture: Human cancer cell lines (e.g., PC-3 for prostate cancer) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Animal Housing: Immunocompromised mice (e.g., athymic nude mice) are housed in a sterile environment with access to food and water ad libitum.
-
Tumor Inoculation: A suspension of cancer cells (typically 1 x 10^6 cells in 100 µL of saline) is injected subcutaneously into the flank of each mouse.
-
Treatment: Once tumors reach a palpable size (e.g., 100 mm³), mice are randomly assigned to treatment and control groups. The compounds (this compound, analogues, or vehicle) are administered at the specified doses and routes for a defined period (e.g., daily for 21 days).
-
Monitoring: Tumor volume and body weight are measured regularly (e.g., twice a week). Tumor volume is calculated using the formula: (Length x Width²) / 2.
-
Endpoint: The experiment is terminated when tumors in the control group reach a predetermined size or at the end of the treatment period. Tumors are then excised and weighed.
-
Statistical Analysis: Data are analyzed using appropriate statistical methods (e.g., ANOVA) to determine significant differences between treatment groups.
Signaling Pathway Visualization
Understanding the mechanism of action is a critical aspect of drug development. Diagrams of signaling pathways help to visualize how a compound exerts its effects at a molecular level. While the specific signaling pathway for this compound is not well-established, a hypothetical pathway illustrating its potential anti-cancer mechanism is presented below using the DOT language.
Caption: Hypothetical signaling pathways inhibited by this compound and its synthetic analogue.
References
Comparative Analysis of Neuroprotective Compounds from Angelica Species
A note on Angelicolide: Extensive literature searches did not yield specific studies on the neuroprotective effects or the reproducibility of this compound. Therefore, this guide provides a comparative analysis of other neuroprotective compounds isolated from plants of the Angelica genus, for which experimental data is available. This information can serve as a valuable reference for researchers interested in the neuroprotective potential of compounds from this plant family.
Introduction
Neurodegenerative diseases represent a significant and growing global health challenge. A promising area of research is the identification of natural compounds with neuroprotective properties. The Angelica genus of plants has been a source of traditional medicines for centuries, and modern research is beginning to validate its therapeutic potential. While data on this compound remains elusive, studies on other constituents of Angelica species, such as coumarins and phenolic acids, have demonstrated significant neuroprotective activity in vitro. This guide provides a comparative overview of the neuroprotective effects of selected compounds from Angelica shikokiana, supported by experimental data and detailed protocols.
Quantitative Data Summary
The following tables summarize the in vitro neuroprotective effects of various compounds isolated from Angelica shikokiana against hydrogen peroxide (H₂O₂)-induced and amyloid-beta (Aβ₂₅₋₃₅)-induced neurotoxicity in Neuro-2A cells.
Table 1: Neuroprotective Effects Against H₂O₂-Induced Toxicity in Neuro-2A Cells
| Compound | Concentration (µM) | % Increase in Cell Viability |
| Chlorogenic acid | 100 | 22% ± 2.6% |
| Quercetin | 100 | 20% ± 3.9% |
| Luteolin | 100 | 17% ± 6.7% |
| Methyl chlorogenate | 100 | 12% ± 2.6% |
Table 2: Neuroprotective Effects Against Aβ₂₅₋₃₅-Induced Toxicity in Neuro-2A Cells
| Compound | Concentration (µM) | % Increase in Cell Viability |
| Kaempferol-3-O-rutinoside | 100 | 30% ± 6.8% |
| Hyuganin E | 100 | 27% ± 5.3% |
| Isoepoxypteryxin | 100 | 23% ± 2.5% |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the data tables. These protocols are based on the study by Abdel-Wahab et al. (2015) on compounds from Angelica shikokiana.[1][2]
Cell Culture and Treatment
-
Cell Line: Mouse neuroblastoma Neuro-2A cells.
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO₂.
-
Treatment Protocol:
-
Seed Neuro-2A cells in 96-well plates at a density of 1 x 10⁴ cells/well.
-
Incubate for 24 hours to allow for cell attachment.
-
For H₂O₂-induced toxicity, pre-treat cells with various concentrations of the test compounds (6.25, 12.5, 25, 50, 100 µM) for 2 hours. Subsequently, add 150 µM H₂O₂ and incubate for 24 hours.
-
For Aβ₂₅₋₃₅-induced toxicity, pre-treat cells with various concentrations of the test compounds for 3 hours. Subsequently, add 25 µM Aβ₂₅₋₃₅ and incubate for 72 hours.
-
Cell Viability Assay (MTT Assay)
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Procedure:
-
After the treatment period, remove the culture medium.
-
Add 100 µL of MTT solution (0.5 mg/mL in serum-free DMEM) to each well.
-
Incubate the plate for 4 hours at 37°C.
-
Remove the MTT solution and add 100 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control (untreated) cells.
-
Signaling Pathways and Experimental Workflow
The neuroprotective effects of the compounds from Angelica species are likely mediated through the modulation of cellular signaling pathways involved in oxidative stress and apoptosis.
References
Comparative Cytotoxicity of Angelicolide and Related Coumarins in Cancer Cell Lines: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the cytotoxic effects of coumarins derived from the Angelica genus against various cancer cell lines. Due to a lack of specific publicly available data on the cytotoxicity of Angelicolide (CAS 90826-58-7), this document focuses on a comparative analysis of structurally related coumarin compounds isolated from Angelica species. This guide synthesizes available experimental data, details relevant methodologies, and visualizes key cellular pathways to provide a framework for future research into the potential of this compound and similar compounds as anti-cancer agents.
Comparative Cytotoxicity Data
The cytotoxic effects of several coumarins isolated from various Angelica species have been evaluated against a range of cancer cell lines. The half-maximal inhibitory concentration (IC50), a key measure of a compound's potency, varies depending on the specific coumarin and the cancer cell line being tested. The available data for coumarins related to this compound are summarized in the table below.
| Compound Name | Cancer Cell Line | IC50 Value | Citation(s) |
| Angelicin | SH-SY5Y | 49.56 µM | [1] |
| Pangelin | L1210, HL-60, K562, B16F10 | 8.6 to 14.6 µg/mL | [2] |
| Oxypeucedanin Hydrate Acetonide | L1210, HL-60, K562, B16F10 | 8.6 to 14.6 µg/mL | [2] |
| Angedahurin A | MG-63 | 7.2 µM | [3][4] |
| Angelica coumarin A | A549 | 3.2 µmol/L | [5] |
| Angelica coumarin A | MCF7 | 2.8 µmol/L | [5] |
Experimental Protocols
The following is a generalized protocol for determining the cytotoxicity of a compound, such as a coumarin, against cancer cell lines using the MTT assay, based on methodologies described in the cited literature.
1. Cell Culture and Treatment:
-
Cancer cell lines (e.g., L1210, HL-60, K562, B16F10, MG-63, A549, MCF7) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
The following day, the cells are treated with various concentrations of the test compound (e.g., Pangelin, Oxypeucedanin Hydrate Acetonide) and a vehicle control.
2. MTT Assay for Cell Viability:
-
After a specified incubation period (e.g., 48 or 72 hours), a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.
-
The plates are incubated for a further 4 hours to allow for the formation of formazan crystals by metabolically active cells.
-
The supernatant is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
3. Data Analysis:
-
The percentage of cell viability is calculated relative to the vehicle-treated control cells.
-
The IC50 value is determined by plotting the percentage of cell viability against the concentration of the compound and fitting the data to a dose-response curve.
Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest
Studies on coumarins from Angelica species suggest that their cytotoxic effects are often mediated through the induction of apoptosis (programmed cell death) and cell cycle arrest.
Apoptosis: Several coumarins, including Angelicin, have been shown to induce apoptosis primarily through the intrinsic, or mitochondrial, pathway.[1] This pathway is characterized by:
-
Downregulation of anti-apoptotic proteins such as Bcl-2 and Bcl-xL.
-
Upregulation of pro-apoptotic proteins like Bax.
-
Release of cytochrome c from the mitochondria into the cytoplasm.
-
Activation of caspase-9, followed by the activation of the executioner caspase-3.[1]
Cell Cycle Arrest: Some coumarins have been observed to arrest the cell cycle at specific phases, thereby inhibiting cancer cell proliferation. For instance, some compounds can induce a G1/S or G2/M phase arrest. This is often accompanied by changes in the expression levels of cell cycle regulatory proteins such as cyclins and cyclin-dependent kinases (CDKs).
Visualizations
Experimental workflow for determining cytotoxicity using the MTT assay.
Intrinsic apoptosis signaling pathway induced by Angelica coumarins.
References
- 1. Angelicin induces apoptosis through intrinsic caspase-dependent pathway in human SH-SY5Y neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cytotoxic coumarins from the root of Angelica dahurica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. acgpubs.org [acgpubs.org]
- 4. ACG Publications - Coumarins from Angelica dahurica and Their Antitumor Activities in Human MG-63 Osteosarcoma Cells [acgpubs.org]
- 5. researchgate.net [researchgate.net]
A Comparative Analysis of Angelicolide and Related Bioactive Compounds from Angelica Species
In the realm of natural product research, compounds derived from the Angelica genus have garnered significant attention for their diverse pharmacological activities. This guide provides a statistical analysis of the bioactivity data available for compounds structurally or botanically related to Angelicolide, a coumarin for which specific bioactivity data is limited in publicly accessible literature. By examining the biological effects of related phthalides and extracts from Angelica species, we can infer potential areas of interest for future research into this compound's therapeutic potential.
Comparative Bioactivity of Angelica-Derived Compounds
The following table summarizes the quantitative bioactivity data for Angesinenolide B, a phthalide dimer from Angelica sinensis, and a water extract of Angelica sinensis. These compounds have been evaluated for their anti-inflammatory properties, providing a basis for comparison.
| Compound/Extract | Bioactivity | Assay System | IC50 Value |
| Angesinenolide B | Inhibition of Nitric Oxide (NO) Production | LPS-stimulated RAW 264.7 macrophages | 4.98 ± 0.94 μM[1] |
| Angelica sinensis Water Extract | Inhibition of Tumor Necrosis Factor-α (TNF-α) | LPS-stimulated RAW 264.7 macrophages | 387.3 µg/mL[2][3] |
| Angelica sinensis Water Extract | Inhibition of Interleukin-6 (IL-6) | LPS-stimulated RAW 264.7 macrophages | 954.3 µg/mL[2][3] |
| Angelica sinensis Water Extract | Inhibition of Monocyte Chemoattractant Protein-1 (MCP-1) | LPS-stimulated RAW 264.7 macrophages | 191.7 µg/mL[2][3] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the experimental protocols for the key assays cited in this guide.
Anti-Inflammatory Activity Assay in RAW 264.7 Macrophages
1. Cell Culture and Treatment:
-
RAW 264.7 murine macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Cells are seeded in 96-well plates at a suitable density and allowed to adhere overnight.
-
The cells are then pre-treated with various concentrations of the test compound (e.g., Angesinenolide B) for 1 hour before stimulation with 1 µg/mL of lipopolysaccharide (LPS) to induce an inflammatory response.
2. Nitric Oxide (NO) Production Assay (Griess Assay):
-
After 24 hours of LPS stimulation, the cell culture supernatant is collected.
-
An equal volume of Griess reagent is added to the supernatant and incubated for 10-15 minutes at room temperature.
-
The absorbance is measured at 540 nm using a microplate reader. The concentration of nitrite, a stable product of NO, is determined from a standard curve.
3. Cytokine Analysis (ELISA):
-
The levels of pro-inflammatory cytokines such as TNF-α and IL-6 in the cell culture supernatant are quantified using specific Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.
4. Western Blot Analysis:
-
Following treatment, cells are lysed to extract total proteins.
-
Protein concentrations are determined using a BCA protein assay.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., p-MAPK, p-STAT, p-NF-κB) overnight at 4°C.
-
After washing, the membrane is incubated with HRP-conjugated secondary antibodies.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
5. Quantitative Real-Time PCR (qRT-PCR):
-
Total RNA is extracted from the treated cells using a suitable RNA isolation kit.
-
cDNA is synthesized from the RNA templates by reverse transcription.
-
qRT-PCR is performed using specific primers for the genes of interest to quantify their mRNA expression levels.
Signaling Pathway Visualizations
The biological activities of the compounds from Angelica species are mediated through complex signaling pathways. The diagrams below, generated using Graphviz, illustrate the known mechanisms of action for Angesinenolide B and extracts from Angelica gigas and Angelica sinensis.
Angesinenolide B Anti-Inflammatory Pathway
Caption: Angesinenolide B inhibits inflammation by down-regulating the MAPK and STATs pathways.
Angelica gigas Immuno-enhancing Pathway
Caption: Angelica gigas extract enhances immune response via MAPK and NF-κB pathways.
Angelica sinensis Anti-Inflammatory Pathway
Caption: Angelica sinensis extract mediates anti-inflammatory effects via NO and JAK-STAT.
References
- 1. Angesinenolide B, A Phthalide Dimeric Peroxide, Exerts Anti-Inflammatory Properties by Suppressing MAPK/STATs Signaling Pathways and ROS Production - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-Inflammatory Effects of Angelica sinensis (Oliv.) Diels Water Extract on RAW 264.7 Induced with Lipopolysaccharide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-Inflammatory Effects of Angelica sinensis (Oliv.) Diels Water Extract on RAW 264.7 Induced with Lipopolysaccharide - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Angelicolide Quantification: Methodologies and Performance
For Researchers, Scientists, and Drug Development Professionals
This guide offers a comparative overview of analytical methodologies for the quantification of Angelicolide, a significant bioactive phthalide found in various Angelica species. While a formal, multi-institutional inter-laboratory comparison study on this compound is not publicly available, this document synthesizes performance data from various validated analytical methods reported in the scientific literature. This provides a valuable benchmark for laboratories to compare and select appropriate methods for their specific research needs, from quality control of herbal extracts to pharmacokinetic analysis.
Data Presentation: A Comparative Overview of Analytical Methods
The quantification of this compound and its related phthalides, such as Ligustilide, is predominantly achieved through reverse-phase high-performance liquid chromatography (RP-HPLC) coupled with various detectors. The choice of method often depends on the required sensitivity, selectivity, and the complexity of the sample matrix. Below is a summary of performance characteristics from different validated methods, offering a baseline for inter-method comparison.
| Parameter | Method 1: HPLC-DAD | Method 2: UPLC-PDA | Method 3: HPLC-MS/MS |
| Instrumentation | High-Performance Liquid Chromatography with Diode Array Detector | Ultra-Performance Liquid Chromatography with Photodiode Array Detector | High-Performance Liquid Chromatography with Tandem Mass Spectrometry |
| Typical Analyte(s) | Z-Ligustilide, Ferulic Acid, Caffeic Acid[1] | Decursin, Decursinol Angelate | This compound, Ligustilide |
| Linearity (r²) | > 0.999 | > 0.999 | > 0.99 |
| Limit of Detection (LOD) | ~ 0.1 - 0.5 µg/mL | ~ 0.05 - 0.2 µg/mL | ~ 0.3 - 3.1 ng/mL[2] |
| Limit of Quantification (LOQ) | ~ 0.3 - 1.5 µg/mL | ~ 0.15 - 0.6 µg/mL | ~ 0.8 - 9.4 ng/mL[2] |
| Recovery (%) | 95 - 105% | 98 - 102% | 90 - 115%[2] |
| Precision (RSD %) | < 3% | < 2% | < 15%[2] |
| Key Advantages | Robust, widely available, good for high-concentration samples. | Faster analysis times, higher resolution and sensitivity than HPLC. | Highest sensitivity and selectivity, ideal for complex matrices and low concentrations. |
| Key Disadvantages | Lower sensitivity compared to MS, potential for matrix interference. | Higher operational pressure, may not be available in all labs. | Higher cost of instrumentation and maintenance, requires more expertise. |
Experimental Protocols
Detailed and standardized experimental protocols are fundamental for achieving reproducible and comparable results. Below are generalized yet detailed methodologies for the key experiments cited in the analysis of this compound.
Sample Preparation: Solid-Liquid Extraction
The choice of sample preparation technique is critical and depends on the matrix (e.g., dried plant root, biological fluid).
-
Objective: To efficiently extract this compound from the sample matrix while minimizing the co-extraction of interfering substances.
-
Apparatus: Analytical balance, grinder, sonicator, centrifuge, volumetric flasks.
-
Reagents: Methanol (HPLC grade), Acetonitrile (HPLC grade), Formic Acid (analytical grade), Deionized water.
-
Procedure:
-
Homogenization: Grind the dried plant material (e.g., Angelica sinensis root) into a fine, homogenous powder.
-
Extraction: Accurately weigh approximately 1.0 g of the powdered sample into a conical flask. Add 50 mL of methanol.
-
Sonication: Sonicate the mixture for 30-45 minutes in a water bath to facilitate extraction.
-
Centrifugation: Centrifuge the extract at 4000 rpm for 10 minutes to separate the solid residue.
-
Filtration: Collect the supernatant and filter it through a 0.45 µm syringe filter into an HPLC vial for analysis.
-
Quantification by High-Performance Liquid Chromatography (HPLC)
-
Objective: To separate, identify, and quantify this compound in the prepared sample extract.
-
Instrumentation: An HPLC system equipped with a C18 column (e.g., 4.6 x 250 mm, 5 µm), a pump, an autosampler, a column oven, and a Diode Array Detector (DAD) or a Mass Spectrometer (MS).
-
Chromatographic Conditions (Typical):
-
Mobile Phase: A gradient elution is typically used.
-
Solvent A: Water with 0.1% Formic Acid.
-
Solvent B: Acetonitrile with 0.1% Formic Acid.
-
-
Gradient Program: Start with a higher concentration of Solvent A, gradually increasing the proportion of Solvent B over 20-30 minutes to elute compounds of increasing hydrophobicity.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detection:
-
-
Calibration: Prepare a series of standard solutions of purified this compound of known concentrations. Inject these standards to construct a calibration curve by plotting peak area against concentration. The concentration of this compound in the sample can then be determined from this curve.
Mandatory Visualizations
Experimental Workflow for this compound Quantification
The following diagram illustrates the logical steps involved in the quantification of this compound from a plant source.
Signaling Pathway Modulation by Angelica Compounds
Constituents from Angelica sinensis, including phthalides structurally related to this compound, have demonstrated anti-inflammatory properties. They can inhibit the inflammatory response in macrophages stimulated by lipopolysaccharide (LPS) by down-regulating key signaling pathways like the Mitogen-Activated Protein Kinase (MAPK) and Signal Transducer and Activator of Transcription (STATs) pathways.[1][3][4]
References
- 1. Angesinenolide B, A Phthalide Dimeric Peroxide, Exerts Anti-Inflammatory Properties by Suppressing MAPK/STATs Signaling Pathways and ROS Production - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-Inflammatory Effects of Angelica sinensis (Oliv.) Diels Water Extract on RAW 264.7 Induced with Lipopolysaccharide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Angesinenolide B, A Phthalide Dimeric Peroxide, Exerts Anti-Inflammatory Properties by Suppressing MAPK/STATs Signaling Pathways and ROS Production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Unveiling the Molecular Targets of Angelicolide: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of the current understanding of the molecular targets of Angelicolide. By objectively comparing its performance with structurally similar compounds and presenting supporting experimental data, this guide aims to facilitate further research and drug discovery efforts.
While direct experimental validation of the specific molecular targets of this compound remains to be fully elucidated in the scientific literature, studies on structurally related compounds, particularly Angesinenolide B, provide significant insights into its potential mechanisms of action. This guide synthesizes the available information to offer a comparative analysis of this compound's probable molecular interactions and biological effects.
Putative Molecular Targets and Signaling Pathways
Based on the analysis of the anti-inflammatory properties of the structurally similar phthalide dimer peroxide, Angesinenolide B, it is hypothesized that this compound may also exert its effects through the modulation of key inflammatory signaling pathways.
A study on Angesinenolide B demonstrated its ability to suppress the production of pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophages.[1][2][3] This effect was attributed to the inhibition of the Mitogen-Activated Protein Kinase (MAPK) and Signal Transducer and Activator of Transcription (STAT) signaling pathways.[1][2][3] Notably, the study indicated that Angesinenolide B did not affect the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1]
Therefore, the primary putative molecular targets of this compound are likely key protein kinases within the MAPK and STAT pathways, such as:
-
MAPK pathway: Extracellular signal-regulated kinases (ERK1/2), c-Jun N-terminal kinases (JNK), and p38 MAPK.
-
STAT pathway: STAT1 and STAT3.
Comparative Analysis of Anti-inflammatory Activity
To provide a context for the potential efficacy of this compound, the following table summarizes the quantitative data on the anti-inflammatory activity of Angesinenolide B compared to a standard inhibitor, Quercetin.
| Compound | Target | Assay | Cell Line | IC50 Value |
| Angesinenolide B | Nitric Oxide (NO) Production | Griess Assay | RAW 264.7 | 4.98 ± 0.94 µM |
| Quercetin | Nitric Oxide (NO) Production | Griess Assay | RAW 264.7 | 26.06 ± 2.28 µM |
Table 1: Comparison of the inhibitory concentration (IC50) of Angesinenolide B and Quercetin on nitric oxide production in LPS-stimulated RAW 264.7 macrophages. Data sourced from a study on Angesinenolide B.[1]
Experimental Protocols
To facilitate the experimental validation of this compound's molecular targets, this section outlines the detailed methodologies employed in the study of Angesinenolide B.[1][2]
Cell Culture and Treatment
RAW 264.7 macrophage cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator. For experiments, cells were pre-treated with various concentrations of the test compound for a specified time before stimulation with 1 µg/mL of lipopolysaccharide (LPS).
Nitric Oxide (NO) Production Assay (Griess Assay)
The concentration of nitrite, a stable metabolite of NO, in the cell culture supernatant was measured using the Griess reagent. Briefly, 100 µL of cell supernatant was mixed with 100 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) in a 96-well plate. After incubation at room temperature for 10 minutes, the absorbance was measured at 540 nm using a microplate reader. The nitrite concentration was calculated from a sodium nitrite standard curve.
Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Measurement
The levels of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) in the cell culture supernatants were quantified using commercial ELISA kits according to the manufacturer's instructions.
Quantitative Real-Time Polymerase Chain Reaction (qRT-PCR)
Total RNA was extracted from cells using TRIzol reagent. cDNA was synthesized from the total RNA using a reverse transcription kit. qRT-PCR was performed using a SYBR Green master mix on a real-time PCR system. The relative mRNA expression of target genes was calculated using the 2^-ΔΔCt method, with GAPDH used as an internal control.
Western Blot Analysis
Cells were lysed in RIPA buffer, and the protein concentration was determined using a BCA protein assay kit. Equal amounts of protein were separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane. The membrane was blocked with 5% non-fat milk and then incubated with primary antibodies against target proteins (e.g., p-ERK, ERK, p-STAT3, STAT3) overnight at 4°C. After washing, the membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
Visualizing the Proposed Signaling Pathway
The following diagram illustrates the hypothesized signaling pathway through which this compound may exert its anti-inflammatory effects, based on the findings for Angesinenolide B.
Caption: Proposed mechanism of this compound's anti-inflammatory action.
Experimental Workflow for Target Identification
To definitively identify the molecular targets of this compound, a systematic experimental workflow is recommended.
Caption: Recommended workflow for this compound target identification.
Logical Relationship of this compound's Action
The following diagram illustrates the logical flow from this compound's interaction with its putative targets to the observed biological effect.
Caption: Logical flow of this compound's anti-inflammatory mechanism.
References
- 1. Angesinenolide B, A Phthalide Dimeric Peroxide, Exerts Anti-Inflammatory Properties by Suppressing MAPK/STATs Signaling Pathways and ROS Production - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Angesinenolide B, A Phthalide Dimeric Peroxide, Exerts Anti-Inflammatory Properties by Suppressing MAPK/STATs Signaling Pathways and ROS Production - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Angelicolide: A Step-by-Step Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical aspect of laboratory safety and environmental responsibility. This guide provides essential information and step-by-step procedures for the safe disposal of angelicolide, ensuring compliance and minimizing environmental impact.
Disclaimer: This document provides guidance on the proper disposal of this compound. Always consult your institution's specific safety protocols and local regulations before handling or disposing of any chemical.
I. This compound Safety and Hazard Information
According to the Safety Data Sheet (SDS) for this compound (CAS No. 90826-58-7), the compound is not classified as a hazardous substance or mixture.[1] This classification is the primary determinant for the recommended disposal procedures. However, the absence of a hazardous classification does not permit indiscriminate disposal. Responsible laboratory practice dictates that all chemicals, regardless of their hazard level, should be managed to prevent their release into the environment.
Key Safety Information from the SDS:
-
Hazard Classification: Not a hazardous substance or mixture.[1]
-
GHS Label Elements: No hazard pictograms, signal words, or hazard statements are required.[1]
-
First Aid Measures:
-
Eye Contact: Flush eyes with plenty of water.
-
Skin Contact: Rinse skin with water.
-
Inhalation: Move to fresh air.
-
Ingestion: Wash out mouth with water. Do NOT induce vomiting.[1]
-
-
Handling: Avoid inhalation and contact with skin and eyes. Use in a well-ventilated area.[1]
-
Storage: Keep the container tightly sealed in a cool, well-ventilated place, away from direct sunlight and ignition sources.[1]
II. This compound Disposal Procedures
The following step-by-step process outlines the recommended procedure for the disposal of this compound in a laboratory setting.
Step 1: Personal Protective Equipment (PPE)
Before handling this compound for disposal, ensure you are wearing the appropriate PPE:
-
Safety glasses or goggles
-
Laboratory coat
-
Chemically resistant gloves (e.g., nitrile)
Step 2: Containment of this compound Waste
All materials contaminated with this compound, including unused product, solutions, and contaminated labware (e.g., pipette tips, vials), should be collected in a designated and properly labeled waste container.
-
Waste Container: Use a chemically compatible and sealable container.
-
Labeling: The container must be clearly labeled as "this compound Waste" or with a similar identifier in accordance with your institution's waste management policies.
Step 3: Managing Spills
In the event of a small spill of this compound:
-
Absorb the spilled material with an inert absorbent material (e.g., vermiculite, sand, or a commercial absorbent).
-
Collect the absorbent material into the designated this compound waste container.
-
Clean the spill area with a suitable solvent (e.g., ethanol) and then with soap and water.
-
Dispose of all cleaning materials in the this compound waste container.
For larger spills, follow your institution's emergency spill response procedures.
Step 4: Final Disposal
The collected this compound waste should be disposed of through your institution's chemical waste management program. Even though this compound is not classified as hazardous, it should not be disposed of down the drain or in the regular trash.
-
Contact your Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the this compound waste container.
-
Provide the EHS department with a copy of the this compound Safety Data Sheet.
III. Experimental Protocols
Currently, there are no specific experimental protocols cited for the neutralization or chemical degradation of this compound as a means of disposal. The recommended procedure is collection and disposal via a licensed chemical waste contractor arranged by your institution.
IV. Data Presentation
| Property | Value | Source |
| CAS Number | 90826-58-7 | [1][2] |
| Molecular Formula | C₂₄H₂₈O₄ | [1][2] |
| Molecular Weight | 380.48 g/mol | [1][2] |
| Hazard Classification | Not a hazardous substance or mixture | [1] |
V. This compound Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
References
Essential Safety and Logistical Information for Handling Angelicolide
Recommended Personal Protective Equipment (PPE)
A work area and task-specific hazard assessment is required to select the appropriate PPE.[4] The following table summarizes the minimum recommended PPE for handling Angelicolide, assuming it to be a potentially hazardous substance.
| Protection Type | Recommended PPE | Purpose |
| Eye and Face Protection | Chemical splash goggles and a face shield worn over them.[1][5] | Protects against splashes, sprays, and potential vapors. Goggles should be marked with "Z87" to signify adherence to ANSI Z87.1 standards.[4] Safety glasses alone do not offer adequate protection against chemical splashes.[4] |
| Skin and Body Protection | A flame-resistant lab coat, fully buttoned. Full-length pants and closed-toe shoes are mandatory.[1][3] For tasks with a higher risk of splashes, a chemically resistant apron should be worn over the lab coat.[1] | Protects the skin and personal clothing from contact with the substance.[3] |
| Hand Protection | Disposable nitrile gloves are the minimum requirement for incidental contact.[4] For more direct handling or in the absence of specific glove compatibility data, consider double-gloving or using a more robust glove type, such as neoprene, in consultation with glove manufacturer's compatibility charts for similar compounds.[6][7] | Prevents skin exposure to the chemical. Gloves should be inspected before use and changed immediately upon contamination.[4] |
| Respiratory Protection | A properly fitted respirator with a combination of organic vapor and particulate cartridges (e.g., P100/OV) may be necessary.[1] | Protects against the inhalation of potentially toxic vapors, aerosols, or fine powders. The use of a respirator requires a formal respiratory protection program, including fit testing and training.[1] All handling should ideally occur within a certified chemical fume hood to minimize inhalation risks.[1] |
Procedural Guide for Safe Handling of this compound
This protocol outlines a step-by-step methodology for safely handling this compound in a laboratory setting.
1. Preparation and Pre-Handling
-
Designate a Work Area: All handling of this compound should occur within a certified chemical fume hood.[1]
-
Assemble Materials: Before starting, gather all necessary equipment, reagents, and waste containers and place them inside the fume hood.[3]
-
Emergency Preparedness: Ensure an emergency plan is in place, and that a safety shower, eyewash station, and appropriate fire extinguisher are readily accessible.[1]
-
Don PPE: Put on all required PPE as detailed in the table above before entering the designated work area.[1]
2. Handling and Experimentation
-
Minimize Quantities: Use the smallest possible quantity of the substance for any experiment or procedure to minimize risk.[1]
-
Avoid Dust and Aerosol Generation: Handle solid compounds carefully to avoid generating dust.[3] When preparing solutions, add the solid to the solvent slowly to prevent splashing.[3]
-
Maintain Containment: Keep all containers with this compound sealed when not in immediate use.[1] Perform all manipulations within the fume hood with the sash at the lowest practical height.[3]
-
Avoid Working Alone: Never handle substances of unknown toxicity alone. Ensure at least one other person is aware of the work being conducted.[1]
3. Post-Handling and Decontamination
-
Decontamination: After completing the work, decontaminate all surfaces and equipment that may have come into contact with the substance using an appropriate solvent.[3][7]
-
Remove PPE: Remove PPE in the correct order to avoid cross-contamination: gloves first, followed by the lab coat, and finally eye protection.[3]
-
Personal Hygiene: Wash hands and any exposed skin thoroughly with soap and water after removing PPE.[1]
Disposal Plan for this compound Waste
All waste contaminated with this compound must be treated as hazardous waste.[3] Federal, state, and local regulations prohibit the transportation, storage, or disposal of wastes with unknown identity.[8]
1. Waste Segregation and Collection
-
Solid Waste: All contaminated consumables, such as gloves, pipette tips, and weigh papers, must be collected in a designated, sealed, and clearly labeled hazardous waste container.[1][3]
-
Liquid Waste: Unused solutions or reaction mixtures containing this compound should be collected in a compatible, sealed, and labeled hazardous waste container.
-
Sharps Waste: Contaminated needles, syringes, or other sharps must be disposed of in a designated sharps container.[3]
2. Labeling and Storage
-
Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and any other known components of the waste.[9][10] Do not use abbreviations or chemical formulas on the label.[9]
-
Storage: Store waste containers in a designated, secure secondary containment area away from incompatible materials.[11]
3. Final Disposal
-
Contact EHS: Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.[9]
-
Unknowns: Never dispose of unidentified chemical waste down the drain or in regular trash.[9] The cost of analyzing and disposing of unknown chemicals can be substantial.[8]
Visualizations
The following diagrams illustrate key safety workflows for handling this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Newly Synthesized Chemical Hazard Information | Office of Clinical and Research Safety [vumc.org]
- 3. benchchem.com [benchchem.com]
- 4. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 5. westlab.com [westlab.com]
- 6. Personal Protective Equipment – Lab Safety [ehs.lbl.gov]
- 7. safety.charlotte.edu [safety.charlotte.edu]
- 8. Unknown Chemical Waste Disposal | Campus Operations | Campus Operations [campusoperations.temple.edu]
- 9. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 10. Unknown Chemicals - Environmental Health and Safety - Purdue University [purdue.edu]
- 11. twu.edu [twu.edu]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
